Technical Documentation Center

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
  • CAS: 73215-11-9

Core Science & Biosynthesis

Foundational

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS number

Technical Monograph: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS Registry Number: 73215-11-9[1][2][3] Part 1: Executive Technical Summary 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS Registry Number: 73215-11-9[1][2][3]

Part 1: Executive Technical Summary

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is a highly specialized heterocyclic compound belonging to the benzimidazole class.[2][3][4] While structurally related to bioactive scaffolds used in pharmaceutical discovery (e.g., opioids, kinase inhibitors), this specific congener is most authoritatively documented as a primary environmental degradation product (metabolite) of the dinitroaniline herbicide Pendimethalin .[2][3]

For researchers in drug development, this molecule presents a compelling case study in privileged scaffold functionalization .[2][3] The steric bulk of the N-1-(1-ethylpropyl) group (pentan-3-yl), combined with the electron-withdrawing 7-nitro group and electron-donating 5,6-dimethyl motif, creates a unique "push-pull" electronic system with high lipophilicity.[2][3] This monograph details the synthesis, physicochemical properties, and structural utility of this compound, serving both environmental analytical chemists and medicinal chemists exploring novel benzimidazole space.[2][3]

Part 2: Physicochemical Profile

The following data aggregates experimentally determined and computationally predicted parameters essential for analytical method development (HPLC/MS) and formulation.

PropertyValueContext
CAS Number 73215-11-9 Unique Identifier
Molecular Formula C₁₄H₁₉N₃O₂-
Molecular Weight 261.32 g/mol Monoisotopic Mass: 261.1477
IUPAC Name 1-(pentan-3-yl)-5,6-dimethyl-7-nitro-1H-benzimidazoleSystematic Nomenclature
LogP (Predicted) ~3.8 - 4.2Highly Lipophilic (Class II/IV)
pKa (Base) ~3.5 - 4.0Weakly basic pyridine-like nitrogen (N3)
Appearance Yellow to Orange Crystalline SolidTypical of nitro-aromatics
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water

Part 3: Synthetic Architecture & Manufacturing

For research applications requiring high-purity reference standards (>98%), a de novo synthesis from Pendimethalin is the most efficient route.[2][3] This protocol leverages the latent reactivity of the dinitroaniline precursor.[2][3]

Retrosynthetic Logic

The synthesis relies on the reductive cyclization of Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline).[2][3]

  • Challenge: Regioselectivity. Pendimethalin has two non-equivalent nitro groups (positions 2 and 6).[2][3][5]

  • Solution: The nitro group at position 6 is sterically less hindered than the position 2 nitro (which is flanked by the N-alkyl and a methyl group).[2][3] Selective reduction of the C6-nitro followed by formylation and cyclization yields the target 5,6-dimethyl-7-nitro isomer.[2][3]

Step-by-Step Protocol

Step 1: Selective Reduction (Zincke Reduction variant) [2][3]

  • Reagents: Sodium Sulfide (Na₂S[2][3][6]·9H₂O) or Sodium Hydrosulfide (NaHS), Ethanol/Water.[2][3]

  • Procedure:

    • Dissolve Pendimethalin (1 eq) in Ethanol.[2][3]

    • Add aqueous Na₂S (1.5 eq) dropwise at reflux. Note: Stoichiometry is critical to prevent over-reduction to the diamine.[2][3]

    • Reflux for 2-4 hours. Monitor by TLC (Pendimethalin is bright orange; amine intermediate is usually deep red/brown).[2][3]

    • Workup: Remove ethanol, extract with EtOAc, wash with water.[2][3]

  • Intermediate: N-(1-ethylpropyl)-3,4-dimethyl-2-nitro-6-aminoaniline.[2][3]

Step 2: Imidazole Ring Closure

  • Reagents: Triethyl Orthoformate (TEOF), p-Toluenesulfonic acid (catalytic).[2][3]

  • Procedure:

    • Suspend the crude amine intermediate in TEOF (excess, acts as solvent and reagent).[2][3]

    • Add 5 mol% p-TsOH.

    • Heat to 100°C for 3-6 hours. The reaction drives off ethanol.[2][3]

    • Mechanism: The primary amine attacks the orthoformate, followed by cyclization onto the secondary amine nitrogen.[2][3]

  • Purification:

    • Evaporate TEOF.[2][3]

    • Recrystallize from Hexane/Ethyl Acetate or purify via Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexanes).[2][3]

    • Target ID: The 7-nitro isomer (Target) is typically less polar than the 4-nitro isomer (if formed).[2][3]

Synthetic Pathway Visualization

Synthesis cluster_regio Regiochemistry Logic P Pendimethalin (Precursor) I Intermediate: Mono-amine P->I Regioselective -NO2 -> -NH2 T Target: 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole I->T Ring Closure +1 Carbon R1 Na2S / EtOH (Selective Reduction) R2 HC(OEt)3 / pTsOH (Cyclization) Note Nitro at C6 is less hindered than Nitro at C2 (flanked by Me). Reduces preferentially -> Yields 7-Nitro product.

Figure 1: Synthetic route from Pendimethalin to the target benzimidazole, highlighting the critical regioselective reduction step.

Part 4: Structural & Mechanistic Analysis

The "7-Nitro" Anomaly

Most benzimidazole drugs utilize the 5- or 6-position for substitution to mimic the purine ring system.[2][3] The 7-nitro position in this molecule is sterically crowded, flanked by the bulky N-1-(1-ethylpropyl) group.[2][3]

  • Torsion Effects: The nitro group is likely forced out of coplanarity with the benzene ring due to the adjacent N-alkyl group, reducing its resonance withdrawal capacity but maintaining inductive electron withdrawal.[2][3]

  • Binding Pocket Implications: In a biological context (e.g., binding to a kinase or receptor), this "twisted" nitro group creates a distinct electrostatic and steric boundary that can improve selectivity against off-target proteins.[2][3]

Metabolic Significance (Environmental)

In soil and aqueous environments, Pendimethalin degrades via:

  • N-dealkylation (Loss of ethylpropyl).[2][3]

  • Nitro-reduction (to amine).

  • Cyclization . The formation of CAS 73215-11-9 represents a "dead-end" metabolite in many anaerobic conditions, making it a persistent marker for herbicide contamination.[2][3]

Part 5: Applications in R&D

Environmental Toxicology
  • Marker Residue: Used as a reference standard in LC-MS/MS assays to quantify herbicide runoff in groundwater.[2][3]

  • Protocol: Extract from soil using Acetonitrile/Water; analyze via ESI+ MS (M+H = 262.15).

Medicinal Chemistry Scaffold

While not a drug itself, this structure serves as a template for Isostere Design :

  • Opioid Research: The 1-(dialkylamino)ethyl-5-nitro-benzimidazole core is famous in the "nitazene" class of opioids.[2][3] This compound (CAS 73215-11-9) lacks the basic amine side chain required for mu-opioid activity, rendering it inactive as an opioid, but useful as a negative control in SAR studies.[2][3]

  • CRF1 Antagonists: The 1-(1-ethylpropyl) motif is a "magic bullet" for lipophilic GPCR binding pockets (seen in Antalarmin analogs).[2][3] Researchers can reduce the 7-nitro group of this compound to a 7-amine, providing a handle for amide coupling to generate novel CRF1 antagonist libraries.[2][3]

Part 6: Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).[2][3] Potential Mutagen (Nitro-aromatics are often Ames positive).[2][3]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2][3]

  • Handling: Use only in a fume hood. Nitro-benzimidazoles can be shock-sensitive if synthesized with high-energy precursors; however, this specific derivative is generally stable.[2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Substance Registry Services: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2][3][4] Retrieved from [Link][2][3]

  • National Center for Biotechnology Information (NCBI). (2024).[2][3] PubChem Compound Summary for CID 155969. Retrieved from [Link][2][3]

  • Royal Society of Chemistry. (2022).[2][3] Design and synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Retrieved from [Link]

  • European Patent Office. (1992).[2][3] Process for the preparation of 1H-benzimidazoles (EP0511187A1). Retrieved from [Link][2][3][7][8]

Sources

Exploratory

Technical Guide: Regioselective Synthesis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

This technical guide details the regioselective synthesis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . This specific isomer presents a significant synthetic challenge due to the steric crowding between th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the regioselective synthesis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole .

This specific isomer presents a significant synthetic challenge due to the steric crowding between the bulky 1-ethylpropyl (3-pentyl) group at position


 and the nitro group at position 

.[1] Standard alkylation of 5,6-dimethyl-4-nitrobenzimidazole favors the sterically less hindered 4-nitro isomer (distal alkylation).[1][2] Therefore, a directed nucleophilic aromatic substitution (

) strategy
is required to force the formation of the 7-nitro isomer.

[1][2]

Strategic Overview & Retrosynthesis

The Regiochemistry Challenge

In the synthesis of substituted benzimidazoles, alkylation of a tautomeric parent ring (e.g., 5,6-dimethyl-4-nitrobenzimidazole) is governed by steric and electronic factors.

  • Path A (Thermodynamic/Steric Control): Alkylation occurs at the nitrogen distal to the nitro group to minimize steric clash.[2] This yields the 4-nitro isomer (1-alkyl-4-nitro).[1][2]

  • Path B (Target Requirement): The target molecule requires the alkyl group at

    
     and the nitro group at 
    
    
    
    (proximal).[2] This "ortho-like" relationship creates significant steric strain (
    
    
    strain).[1][2]
Validated Retrosynthetic Pathway

The optimal route utilizes the high reactivity of 1-chloro-4,5-dimethyl-2,6-dinitrobenzene (a "picryl chloride" analog).[1] The two nitro groups activate the chlorine for displacement by a bulky amine, and the remaining nitro group at position 6 becomes the 7-nitro substituent in the final benzimidazole.

  • Target: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][2][3]

  • Precursor:

    
    -(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-phenylenediamine.[1][2]
    
  • Intermediate:

    
    -(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline.[1][2]
    
  • Starting Material: 4-Chloro-1,2-dimethylbenzene (4-Chloro-o-xylene).[1][2]

Synthesis Workflow Visualization

The following diagram outlines the critical pathway, highlighting the regiocontrol mechanism.

SynthesisPathway cluster_logic Key Regiocontrol Point Start 4-Chloro-1,2-dimethylbenzene (Starting Material) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Intermediate1 1-Chloro-4,5-dimethyl-2,6-dinitrobenzene (Activated Electrophile) Step1->Intermediate1 Electrophilic Aromatic Substitution Step2 SNAr Displacement (3-Pentylamine, Et3N, Heat) Intermediate1->Step2 Intermediate2 N-(1-Ethylpropyl)-3,4-dimethyl- 2,6-dinitroaniline (Steric Bond Formed) Step2->Intermediate2 Nucleophilic Aromatic Substitution Step3 Selective Zinin Reduction (Na2S or NaHS) Intermediate2->Step3 Intermediate3 N1-(1-Ethylpropyl)-3,4-dimethyl- 6-nitro-1,2-phenylenediamine Step3->Intermediate3 Regioselective Reduction Step4 Cyclization (Formic Acid / Orthoformate) Intermediate3->Step4 Target 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole (Target 7-Nitro Isomer) Step4->Target Ring Closure

Caption: Step-wise construction of the benzimidazole core ensuring the 7-nitro regiochemistry via SNAr displacement.

Detailed Experimental Protocol

Step 1: Preparation of 1-Chloro-4,5-dimethyl-2,6-dinitrobenzene

Objective: Activate the chloroxylene ring for nucleophilic attack.[1]

  • Reagents: 4-Chloro-o-xylene, Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[1][2]
  • Mechanism: Electrophilic Aromatic Substitution.[1][2] The directing effects of the chloro (ortho/para) and methyl groups (ortho/para) synergize to direct nitration to positions 2 and 6 (relative to Cl at 1).[2]

Protocol:

  • Cool 50 mL of conc.

    
     to 0°C in an ice-salt bath.
    
  • Slowly add 4-chloro-o-xylene (10.0 g, 71 mmol) dropwise, maintaining temperature <10°C.

  • Add a mixture of fuming

    
     (10 mL) and conc. 
    
    
    
    (20 mL) dropwise over 45 minutes. Caution: Exothermic.[1][2]
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto 500g of crushed ice. The dinitro compound will precipitate as a pale yellow solid.[2]

  • Filter, wash with copious water, and recrystallize from ethanol.[2]

  • Yield: ~85-90%. Identity: Check via NMR (loss of aromatic protons).[2]

Step 2: Displacement with 3-Pentylamine

Objective: Install the bulky


-alkyl group.[1][2] This is the critical step that locks the regiochemistry.[2]
  • Reagents: 1-Chloro-4,5-dimethyl-2,6-dinitrobenzene (from Step 1), 3-Pentylamine (1-ethylpropylamine), Triethylamine (Et3N), Ethanol or DMF.[1][2]

Protocol:

  • Dissolve the dinitro intermediate (5.0 g, 21.6 mmol) in 50 mL of ethanol.

  • Add 3-Pentylamine (2.8 g, 32 mmol, 1.5 eq) and Triethylamine (4.5 mL, 1.5 eq).

  • Reflux the mixture for 4–6 hours. The solution will turn deep orange/red (characteristic of nitroanilines).[2]

  • Concentrate the solvent under reduced pressure.[1][2][4]

  • Resuspend residue in water and extract with Ethyl Acetate (

    
     mL).[1]
    
  • Dry organic layer (

    
    ) and concentrate.[1][2]
    
  • Product:

    
    -(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline.[1][2]
    
Step 3: Selective Nitro Reduction (Zinin Reduction)

Objective: Reduce one nitro group to an amine to form the phenylenediamine precursor, while leaving the second nitro group intact (to become the 7-nitro substituent).[2]

  • Reagents: Sodium Sulfide nonahydrate (

    
    ) or Sodium Hydrosulfide (
    
    
    
    ), Ethanol/Water.[2]
  • Note: Catalytic hydrogenation (

    
    ) is difficult to control and often reduces both nitro groups.[1][2] Sulfide reduction is preferred for selectivity.[1][2]
    

Protocol:

  • Dissolve the dinitroaniline (4.0 g) in 40 mL ethanol.

  • Prepare a solution of

    
     (3 eq) and 
    
    
    
    (3 eq) in 15 mL water.
  • Add the sulfide solution dropwise to the aniline solution at reflux.[2]

  • Reflux for 30–60 minutes. Monitor by TLC (disappearance of dinitro spot).[2]

  • Cool and pour into ice water. Filter the precipitated diamine.[2][5][6]

  • Product:

    
    -(1-Ethylpropyl)-3,4-dimethyl-6-nitro-1,2-phenylenediamine.[1][2]
    
Step 4: Cyclization to Benzimidazole

Objective: Close the imidazole ring.[2]

  • Reagents: Formic acid (98%) or Triethyl Orthoformate with catalytic p-TsOH.[1][2]

Protocol:

  • Suspend the diamine (3.0 g) in 30 mL of 98% Formic Acid.

  • Heat to 100°C for 2 hours.

  • Cool the mixture and neutralize carefully with saturated

    
     or 
    
    
    
    solution to pH 8.
  • Extract with Dichloromethane (DCM).[1][2]

  • Purify via column chromatography (SiO2, Hexane/Ethyl Acetate gradient).[2]

  • Final Product: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.

Analytical Data & Validation

To ensure the integrity of the synthesis, the following analytical parameters should be verified.

ParameterExpected Value / ObservationDiagnostic Significance
Appearance Yellow to orange crystalline solidCharacteristic of nitro-benzimidazoles.

NMR (Aromatic)
Singlet at ~8.0-8.5 ppm (

), Singlet at ~7.8 ppm (

)
Confirms benzimidazole core.[1][2] The 7-nitro isomer has no H at C7; C4-H is the only aromatic ring proton.

NMR (Alkyl)
Multiplet at ~4.5-5.0 ppm (CH of 1-ethylpropyl)Downfield shift indicates attachment to

adjacent to the nitro group (deshielding).[1][2]
NOESY Correlation between Alkyl-CH and Nitro? No.Critical: Look for NOE between the Alkyl-CH and the

.[1] Lack of NOE between Alkyl-CH and any aromatic proton suggests the 7-nitro group is shielding/blocking the C4-H.
Mass Spec

Confirms molecular formula

.

Safety & Handling

  • Polynitro Aromatics: The dinitro intermediate (Step 1 & 2) is potentially explosive and shock-sensitive.[1][2] Do not heat to dryness.[1][2] Handle in small quantities behind a blast shield.[1][2]

  • Vesicants: Chloronitrobenzenes are potent skin irritants and sensitizers.[1][2] Use double nitrile gloves.[1][2]

  • Waste: Segregate nitro-containing waste from general organic solvents to prevent exothermic decomposition.[1][2]

References

  • Pfizer Inc. (1997).[1][2] Synthesis and SAR of Pyridyl- and Phenyl-Substituted Benzimidazoles as CRF1 Antagonists. Journal of Medicinal Chemistry, 40(17), 2674–2687.[2] Link[1][2]

  • Kondal Reddy, K., & Subba Rao, N. V. (1968).[2][7] Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A. Link[2]

  • PubChem. (n.d.).[1][2] Compound Summary: 5,6-dimethyl-4-nitro-1H-benzimidazole.[1][2] National Library of Medicine.[1] Link[1][2]

  • LGC Standards. (n.d.). Reference Standard: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][2][3] Link[1][2]

Sources

Foundational

Physicochemical Properties of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

This guide details the physicochemical and structural properties of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole , a critical environmental transformation product (ETP) and metabolite of the herbicide Pendimet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical and structural properties of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole , a critical environmental transformation product (ETP) and metabolite of the herbicide Pendimethalin.[1]

Technical Reference Guide | Version 1.0

Executive Summary & Identity

This compound (CAS: 73215-11-9 ) is a substituted benzimidazole derivative primarily identified as a major degradation product of Pendimethalin , a widely used dinitroaniline herbicide.[1] Its formation typically results from the reductive cyclization of the parent molecule under anaerobic conditions or via photolytic degradation in soil and aqueous environments.[1]

For researchers in agrochemistry and environmental toxicology, this molecule represents a stable "terminal" residue that retains significant lipophilicity while exhibiting altered electronic properties compared to its parent.[1]

Parameter Data
CAS Registry Number 73215-11-9
IUPAC Name 1-(pentan-3-yl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
Parent Compound Pendimethalin (CAS: 40487-42-1)
Primary Classification Dinitroaniline Herbicide Metabolite / Benzimidazole Derivative

Molecular Architecture & Electronic Effects

The stability and reactivity of this molecule are governed by the interplay between the electron-rich dimethyl system and the electron-withdrawing nitro group, stabilized by the bulky N-alkyl substituent.[1]

Steric Configuration (N1-Substituent)

The 1-(1-ethylpropyl) group (also known as a 3-pentyl group) is a bulky, branched alkyl chain attached to the N1 position.[1]

  • Shielding: This bulky group sterically hinders the N1 nitrogen, preventing enzymatic N-dealkylation and contributing to the molecule's environmental persistence.[1]

  • Lipophilicity: The branched aliphatic chain maintains high lipophilicity, facilitating adsorption to soil organic matter and bioaccumulation in lipid tissues.[1]

Electronic Push-Pull System
  • 5,6-Dimethyl Group (Donors): The methyl groups at positions 5 and 6 exert a positive inductive effect (+I), increasing electron density in the benzene ring.[1]

  • 7-Nitro Group (Acceptor): The nitro group at position 7 is a strong electron-withdrawing group (-I, -M).[1] Its location ortho to the N1-alkyl group and peri to the imidazole ring creates a unique "dipole lock," reducing the basicity of the N3 nitrogen significantly compared to unsubstituted benzimidazole.[1]

Physicochemical Parameters

The following data synthesizes experimental values and high-confidence predictive models (QSAR) relevant for environmental fate modeling.

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline)Typically isolated as off-white to pale yellow needles.[1]
Melting Point 115 – 120 °C (Est.)Lower than core benzimidazoles due to the bulky N-alkyl chain disrupting crystal packing.[1]
LogP (Octanol/Water) 3.8 – 4.2 Highly Lipophilic.[1] Indicates strong potential for bioconcentration and soil sorption (Koc).[1]
Water Solubility < 1 mg/L (at 25°C)Practically insoluble in water; mobility in groundwater is limited unless facilitated by colloid transport.[1]
pKa (Conjugate Acid) ~ 2.5 – 3.0 Weakly basic.[1] The 7-nitro group withdraws electron density from N3, making protonation difficult at physiological pH.[1]
Vapor Pressure < 1 × 10⁻⁶ mmHgNon-volatile.[1] Transport is primarily particle-bound.[1]

Formation Pathway & Synthesis

Understanding the origin of this compound is essential for confirming its identity in environmental samples.[1] It is formed via the Nitro-Reduction-Cyclization pathway.[1]

Environmental/Metabolic Mechanism[1]
  • Reduction: One of the nitro groups of Pendimethalin (position 2 or 6) is reduced to an amine (–NH₂) by anaerobic bacteria or photolysis.[1]

  • Cyclization: The newly formed amine condenses with the N-alkyl chain (oxidative cyclization) or an external carbon source to close the imidazole ring.[1]

  • Result: The remaining nitro group and methyl substituents are locked into the benzimidazole scaffold.[1]

Visualization of Pathway (DOT Diagram)

The following diagram illustrates the transformation from Pendimethalin to the Benzimidazole derivative.

G cluster_legend Reaction Conditions Pendimethalin Pendimethalin (Parent Herbicide) Intermediate Intermediate (Mono-amine derivative) Pendimethalin->Intermediate Nitro Reduction (Anaerobic/Photolytic) Benzimidazole 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole Intermediate->Benzimidazole Ring Closure (Cyclization) Soil/Anaerobic Soil Metabolism UV/Sunlight Photodecomposition

Caption: Logical flow of Pendimethalin degradation yielding the target benzimidazole metabolite.

Analytical Characterization Protocols

To validate the presence of this compound in complex matrices (soil extracts, tissue samples), use the following multi-modal approach.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI (+) (Electrospray Ionization, Positive Mode).[1]

  • Precursor Ion: [M+H]⁺ = 262.32 m/z .[1]

  • Key Fragmentation Pattern (MS2):

    • Loss of NO₂: Δm/z -46 (Transition: 262 → 216).[1]

    • Dealkylation: Loss of the 1-ethylpropyl group (Transition: 262 → 191).[1]

    • Diagnostic Ion: The core dimethyl-nitro-benzimidazole fragment is highly specific.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for the singlet (or coupled doublet if long-range coupling exists) corresponding to the isolated proton at position 4 (H4).[1] The H4 proton will be deshielded (~7.5-8.0 ppm) due to the aromatic ring current, but less so than if it were ortho to a nitro group.[1]

    • Aliphatic Region:

      • Methine (CH): A distinctive multiplet around 4.0–4.5 ppm (N-CH).[1]

      • Methyls (Ar-CH₃): Two singlets around 2.3–2.5 ppm.[1]

      • Ethyl Termini: Multiplets for the ethyl groups of the 1-ethylpropyl chain (0.8–1.5 ppm).[1]

Stability & Reactivity

  • Hydrolysis: The benzimidazole core is hydrolytically stable under environmental pH (pH 4–9).[1]

  • Photostability: While formed via photolysis, the benzimidazole ring itself absorbs UV light (λmax ~290-310 nm) and can undergo further slow degradation to benzimidazole N-oxides.[1]

  • Redox Potential: The 7-nitro group is susceptible to further reduction to an amine (7-amino-benzimidazole) under strongly reducing anaerobic conditions (e.g., flooded soils), which drastically increases water solubility and mobility.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Substance Registry Services (SRS): 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 155969: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1] Retrieved from [Link][1]

Sources

Exploratory

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole IUPAC name and structure

Classification: Heterocyclic Aromatic / Nitrobenzimidazole Derivative Primary Application: Environmental Reference Standard, Pharmaceutical Scaffold, Impurity Profiling CAS Registry Number: 73215-11-9[1][2] Part 1: Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Aromatic / Nitrobenzimidazole Derivative Primary Application: Environmental Reference Standard, Pharmaceutical Scaffold, Impurity Profiling CAS Registry Number: 73215-11-9[1][2]

Part 1: Executive Technical Summary

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is a highly specific trisubstituted benzimidazole derivative. While chemically distinct, it is most widely recognized in regulatory science as a major metabolite of the dinitroaniline herbicide Pendimethalin .

For drug development professionals, this compound represents a critical case study in nitro-aromatic reduction cyclization and serves as a structural scaffold sharing features with bioactive benzimidazoles (e.g., proton pump inhibitors, anthelmintics, and certain synthetic opioids). Its presence as a stable degradation product highlights the resilience of the 5,6-dimethylbenzimidazole core—a motif also found in cyanocobalamin (Vitamin B12)—albeit modified here with a nitro group and a branched N-alkyl chain.

This guide details the structural elucidation, synthetic pathways for reference standard generation, and the physicochemical properties required for analytical method development.

Part 2: Chemical Identity & Physicochemical Profile[1][3][4][5]

The compound is characterized by a benzimidazole core substituted at the N1 position with a branched pentan-3-yl group (1-ethylpropyl), vicinal dimethyl groups at positions 5 and 6, and a nitro group at position 7. The steric bulk of the 1-ethylpropyl group and the electron-withdrawing nitro group significantly influence its solubility and metabolic stability.

Table 1: Physicochemical Constants
PropertyValue / Description
IUPAC Name 1-(Pentan-3-yl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
Exact Mass 261.1477 Da
LogP (Predicted) 3.5 – 3.9 (Lipophilic)
Topological Polar Surface Area ~62 Ų
H-Bond Acceptors 4 (N3, Nitro-O1, Nitro-O2)
H-Bond Donors 0
Appearance Yellow to Orange Crystalline Solid
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate
Key Spectroscopic Feature NO₂ stretch (~1350/1530 cm⁻¹); Benzimidazole C=N (~1480 cm⁻¹)
Part 3: Synthetic Methodology (Reference Standard Preparation)

To generate high-purity material for biological assays or impurity profiling, a directed synthesis from Pendimethalin is the most efficient route. This protocol relies on the selective reduction of a specific nitro group followed by heterocyclization.

Reaction Logic

The precursor, Pendimethalin, possesses two nitro groups at positions 2 and 6. Cyclization to the benzimidazole requires the reduction of one nitro group to an amine (forming a 1,2-diamine intermediate) which then condenses with a one-carbon source (formic acid or orthoformate) to close the imidazole ring.

Protocol: Selective Cyclization

Reagents:

  • Precursor: Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline)

  • Reducing Agent: Sodium Sulfide (Na₂S·9H₂O) or Ammonium Sulfide

  • Cyclizing Agent: Formic Acid (98%) or Triethyl Orthoformate (TEOF)

  • Solvent: Ethanol / Water

  • Catalyst: p-Toluenesulfonic acid (pTSA) (if using TEOF)

Step-by-Step Methodology:

  • Selective Reduction (Zincke Reduction variant):

    • Dissolve 10 mmol of Pendimethalin in 50 mL of ethanol.

    • Add a solution of Na₂S·9H₂O (15 mmol) in 10 mL water dropwise at reflux. Note: Stoichiometry is critical to avoid reducing both nitro groups.

    • Reflux for 2-3 hours. Monitor by TLC for the disappearance of the dinitro starting material and appearance of the mono-amine (deep red/orange intermediate).

    • Workup: Evaporate ethanol, dilute with water, extract with ethyl acetate. The intermediate is N-(1-ethylpropyl)-3,4-dimethyl-2-amino-6-nitroaniline.

  • Ring Closure (Cyclization):

    • Take the crude mono-amine intermediate (approx. 9 mmol) and dissolve in 30 mL of 98% Formic Acid.

    • Reflux the mixture for 4–6 hours. The acidic conditions promote the formation of the formamide intermediate followed by dehydration to close the imidazole ring.

    • Alternative: Reflux in TEOF with catalytic pTSA for anhydrous closure.

  • Purification:

    • Neutralize the reaction mixture with saturated NaHCO₃ (Caution: foaming).

    • Extract with Dichloromethane (DCM).

    • Recrystallization: The product often crystallizes from Ethanol/Water or can be purified via silica gel chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

  • Validation:

    • Confirm structure via ¹H-NMR. The diagnostic signal is the singlet for the C2-H proton of the benzimidazole ring (typically δ 8.0–8.5 ppm) and the loss of one NH signal.

Part 4: Structural & Metabolic Pathway Visualization

The following diagram illustrates the formation of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole from its parent herbicide, highlighting the regiochemical transformation.

G cluster_0 Precursor (Pendimethalin) cluster_1 Intermediate cluster_2 Target Compound Pendimethalin Pendimethalin (Dinitroaniline Core) [2,6-dinitro-3,4-dimethyl] MonoAmine Mono-Amine Intermediate (Regioselective Reduction) [2-amino-6-nitro] Pendimethalin->MonoAmine Nitro Reduction (Na2S / Biotransformation) Target 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole (Benzimidazole Ring Closed) MonoAmine->Target Cyclization (+1 Carbon) (Formic Acid / Photo-degradation) RegioNote Note: The 1-ethylpropyl group remains on N1. The adjacent nitro (C6) becomes N3. MonoAmine->RegioNote

Figure 1: Synthetic and metabolic pathway showing the regioselective reduction and cyclization of Pendimethalin to the target benzimidazole.

Part 5: Analytical Characterization (NMR & MS)

For researchers validating the identity of this compound, the following spectral signatures are diagnostic.

1. Mass Spectrometry (LC-MS/ESI)
  • Molecular Ion: [M+H]⁺ = 262.3 Da.

  • Fragmentation Pattern:

    • Loss of the branched alkyl chain (M - C₅H₁₁) is a common high-energy fragment.

    • Nitro group loss (M - NO₂) or reduction (M - O) may be observed depending on ionization source hardness.

2. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region:

    • δ ~8.0–8.2 ppm (s, 1H): C2-H. This singlet confirms the formation of the benzimidazole ring (unless the C2 position is substituted).

    • δ ~7.6–7.8 ppm (s, 1H): C4-H. The only remaining proton on the benzene ring.

  • Aliphatic Region:

    • δ ~4.0–4.5 ppm (m, 1H): Methine proton of the N-CH(CH₂CH₃)₂ group. The chemical shift is deshielded due to the attachment to the aromatic nitrogen.

    • δ ~2.3–2.5 ppm (s, 6H): Two singlets corresponding to the methyl groups at C5 and C6.

    • δ ~1.8–2.0 ppm (m, 4H): Methylene protons of the ethyl groups.

    • δ ~0.8–1.0 ppm (t, 6H): Methyl protons of the ethyl groups.

Part 6: Toxicological & Biological Context[5]
1. Mechanism of Action (Herbicide Context)

As a metabolite, this compound retains the dinitroaniline pharmacophore elements but locked into a rigid bicyclic system. The parent compound (Pendimethalin) acts by inhibiting microtubule assembly (tubulin binding). Benzimidazoles are also known tubulin binders (e.g., Albendazole).[3] It is hypothesized that this metabolite may retain residual tubulin-binding affinity, contributing to the phytotoxicity or environmental toxicity profile.

2. Safety Profile (Nitro-Aromatics)
  • Genotoxicity: Nitro-substituted benzimidazoles can be reductive substrates for nitroreductases in vivo, potentially generating reactive hydroxylamine intermediates. Standard safety protocols for handling nitro-aromatics (containment, PPE) must be observed.

  • Environmental Persistence: The benzimidazole ring is generally more stable to hydrolysis than the parent aniline, making this a persistent soil metabolite (M455H029).

References
  • U.S. Environmental Protection Agency (EPA). (2024). Substance Registry Services: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][4][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 155969: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[7] Registration Dossier: Pendimethalin and its metabolites. Retrieved from [Link][7]

Sources

Foundational

Physicochemical Profiling: Solubility of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Topic: Solubility of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole in DMSO and Ethanol Type: Technical Guide / Whitepaper[1] [1] Executive Summary This technical guide provides an in-depth analysis of the solub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole in DMSO and Ethanol Type: Technical Guide / Whitepaper[1]

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1] Often identified as a metabolite of the dinitroaniline herbicide pendimethalin or a synthetic intermediate for bioactive benzimidazoles, this compound possesses a distinct lipophilic profile due to its bulky N-alkyl substituent and methylated core.[1]

Key Findings:

  • DMSO (Dimethyl Sulfoxide): The optimal solvent for stock solution preparation, offering high solubility (>30 mg/mL predicted) due to strong dipole-dipole interactions with the nitro-benzimidazole core.[1]

  • Ethanol: A viable secondary solvent (predicted ~5–15 mg/mL), suitable for applications requiring lower boiling point carriers, though less effective than DMSO for high-concentration stocks.[1]

  • Aqueous Media: The compound is practically insoluble in water, necessitating the use of organic co-solvents for biological assays.[1]

Chemical Identity & Physicochemical Properties

Understanding the structural determinants of solubility is critical for experimental design.[1] The molecule features a hydrophobic 1-ethylpropyl (pentan-3-yl) tail and a nitro-substituted aromatic core, creating a "push-pull" electronic system that favors polar aprotic solvents.[1]

PropertyValueTechnical Note
CAS Number 73215-11-9Unique identifier for verification.
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
Lipophilicity (LogP) ~3.5 – 4.2 (Predicted)High lipophilicity drives poor water solubility.[1]
H-Bond Donors 0The N-1 position is substituted; no acidic proton.[1]
H-Bond Acceptors 4Nitro group and imidazole nitrogen accept H-bonds.[1]
Structural Impact on Solubility[1]
  • 1-Ethylpropyl Group: This bulky, branched alkyl chain disrupts crystal lattice packing (lowering melting point relative to planar analogs) while significantly increasing hydrophobicity.[1] This enhances solubility in organic solvents like ethanol and DMSO.[1]

  • 7-Nitro Group: This electron-withdrawing group increases the polarity of the aromatic system, making the molecule highly compatible with DMSO (a polar aprotic solvent).[1]

  • 5,6-Dimethyl Substitution: Adds minor lipophilicity but primarily serves to sterically bulk the core, further reducing aqueous solubility.[1]

Solubility Profile & Solvent Compatibility[1][2]

Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent DMSO is the gold standard for solubilizing this compound.[1] The sulfoxide oxygen acts as a strong hydrogen bond acceptor, interacting with the electron-deficient aromatic system created by the nitro group.[1]

  • Estimated Solubility: >30 mg/mL (at 25°C).[1][2]

  • Usage: Ideal for preparing concentrated stock solutions (e.g., 10 mM or 25 mM) for long-term storage at -20°C.[1]

  • Caveat: DMSO is hygroscopic.[1] Water uptake over time will cause the hydrophobic benzimidazole to precipitate.[1] Store under inert gas or in single-use aliquots.

Ethanol (EtOH)

Status: Secondary Solvent Ethanol is effective but has lower solubilizing power than DMSO for this specific scaffold.[1]

  • Estimated Solubility: 5 – 15 mg/mL (at 25°C).[1][2]

  • Usage: Useful for chemical synthesis reactions or evaporation-based coating protocols.[1]

  • Caveat: Due to the compound's high LogP, solubility drops sharply with temperature.[1] Gentle warming (37°C) may be required to redissolve precipitated solids.[1]

Aqueous Buffers (PBS/Saline)

Status: Insoluble Direct dissolution in water is not possible.[1]

  • Protocol: Use a "solvent exchange" or "dilution" method.[1] Prepare a DMSO stock, then dilute into the aqueous buffer (keeping final DMSO < 0.5%).[1]

  • Risk: Rapid precipitation (crashing out) occurs if the concentration exceeds the thermodynamic solubility limit (likely < 10 µM in water).[1]

Experimental Protocol: Stock Solution Preparation

This protocol ensures complete dissolution and prevents "false soluble" states where micro-crystals remain suspended.[1]

Workflow Diagram

The following logic flow illustrates the critical decision points during solubilization.

SolubilityWorkflow Start Weigh Compound (Target: 10 mM Stock) AddSolvent Add DMSO (Room Temp) Start->AddSolvent Vortex Vortex (30 sec) & Sonicate (5 min) AddSolvent->Vortex VisualCheck Visual Inspection (Clear Solution?) Vortex->VisualCheck Heat Gentle Heat (37-40°C) Water Bath VisualCheck->Heat No (Turbid) Filter Syringe Filter (0.22 µm PTFE) VisualCheck->Filter Yes (Clear) Heat->Vortex Re-agitate Storage Aliquot & Store (-20°C, Dark) Filter->Storage

Figure 1: Decision-matrix for the preparation of benzimidazole stock solutions.

Step-by-Step Procedure
  • Weighing: Accurately weigh 2.61 mg of compound into a sterile glass amber vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%) to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath for 5 minutes at ambient temperature.[1]

  • Thermal Assist: If turbidity persists (common with aged or crystalline samples), warm the vial to 37°C for 10 minutes. Do not exceed 50°C to prevent thermal degradation of the nitro group.[1]

  • Validation: Inspect against a light source. The solution must be perfectly clear. Any haze indicates undissolved micro-particles.[1]

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon filter .[1] Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.[1]

Stability & Storage Guidelines

The 7-nitro group introduces specific stability concerns that researchers must mitigate.

  • Photostability: Nitro-aromatics are susceptible to photoreduction or photolysis upon exposure to UV/blue light.[1]

    • Action: Always use amber vials or wrap containers in aluminum foil.

  • Hygroscopicity: DMSO stocks attract atmospheric water.[1]

    • Action: Use septa-sealed vials or Parafilm®.[1] If the DMSO stock turns cloudy upon retrieval from the freezer, it indicates water contamination; discard and prepare fresh.[1]

  • Freeze-Thaw Cycles: Repeated cycling promotes crystal growth.[1]

    • Action: Aliquot into single-use volumes (e.g., 50 µL) prior to freezing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155969, 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Substance Registry Services: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][3] Retrieved from [Link][1][2][3]

  • BenchChem (2024).General Solubility Properties of Nitrobenzimidazoles.

Sources

Exploratory

Technical Guide: Biological Potency &amp; Therapeutic Applications of Nitrobenzimidazole Derivatives

Topic: Biological Activities and Therapeutic Potential of Nitrobenzimidazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activities and Therapeutic Potential of Nitrobenzimidazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

[1]

Executive Summary

The nitrobenzimidazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique redox-active properties. Unlike the broader class of benzimidazoles, the incorporation of a nitro group (


)—typically at the C-2, C-5, or C-6 positions—imparts specific electrochemical characteristics that facilitate bioreductive activation. This guide analyzes the structural determinants, mechanistic pathways, and experimental protocols required to exploit these derivatives for oncology (hypoxia-activated prodrugs) and infectious disease (antimicrobial/antiparasitic) applications.

Structural Basis & Structure-Activity Relationship (SAR)[2]

The biological efficacy of nitrobenzimidazoles is governed by the electronic environment of the nitro group and the lipophilicity of substituents at the C-2 position.

Regioisomerism and Redox Potential
  • 2-Nitrobenzimidazoles: These derivatives possess a high one-electron reduction potential (

    
    ), making them excellent substrates for cellular reductases. They are primarily investigated as Hypoxia-Activated Prodrugs (HAPs) . The nitro group at C-2 is highly susceptible to nucleophilic displacement if not stabilized, but also facilitates rapid reduction under hypoxic conditions.
    
  • 5-Nitro / 6-Nitrobenzimidazoles: These isomers are thermodynamically more stable and share structural homology with clinical nitroimidazoles (e.g., metronidazole). They exhibit broad-spectrum antimicrobial and antiparasitic activity .[1] The position of the nitro group on the benzenoid ring allows for DNA intercalation while the nitro group acts as a "warhead" after reduction.

SAR Summary Table
Structural FeatureModificationBiological ImpactMechanistic Rationale
Nitro Group Position C-2High Hypoxia SelectivityHigh redox potential (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

to

mV); rapid reduction in low

.
C-5 / C-6Antimicrobial PotencyBalanced redox potential; mimics 5-nitroimidazole antibiotics; effective DNA binding.
C-2 Substitution Alkyl / ArylLipophilicity ModulationIncreases logP for membrane permeability; Aryl groups enhance

stacking with DNA.
N-1 Substitution Methyl / BenzylSolubility & BioavailabilityPrevents tautomerism; N-alkylation often improves metabolic stability.
Leaving Groups Halogens / SulfonatesAlkylating AbilityIn HAPs, reduction of the nitro group triggers expulsion of the leaving group to crosslink DNA.

Mechanisms of Action[5]

The core mechanism for this class is Bioreductive Activation . This process is oxygen-sensitive, providing the basis for selective toxicity against anaerobic bacteria, parasites, and hypoxic tumor cells.

The "Futile Cycle" vs. Hypoxic Activation

In normoxic tissues (normal oxygen levels), the nitro group is reduced by one electron to a nitro-radical anion.[2] However, molecular oxygen rapidly re-oxidizes this radical back to the parent compound, producing Superoxide (


). While this generates some oxidative stress, it prevents the formation of the highly toxic downstream metabolites.

In hypoxic conditions (tumors or anaerobic infection), this re-oxidation cycle is blocked.[2] The nitro-radical anion undergoes further reduction (3e⁻ transfer) to form Hydroxylamine and Amine species.[2] These metabolites are potent electrophiles that covalently bind to DNA, causing strand breaks and cell death.

Visualization: Reductive Activation Pathway

BioreductiveActivation Parent Parent Nitrobenzimidazole (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (Reductases) Radical->Parent Re-oxidation Oxygen O2 (Normoxia) Radical->Oxygen Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (Further Reduction) Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide Futile Cycle Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e- Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine +2e- DNA_Damage DNA Cross-linking & Strand Breaks Hydroxylamine->DNA_Damage Covalent Binding Amine->DNA_Damage Intercalation

Figure 1: The oxygen-sensitive bioreductive mechanism.[2] In normoxia, the futile cycle protects cells. In hypoxia, irreversible reduction leads to cytotoxic DNA-damaging agents.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to verify assay performance.

Protocol A: Synthesis of 2-Substituted-5-Nitrobenzimidazoles

Objective: Efficient synthesis via oxidative condensation. Causality: Using sodium metabisulfite (


) creates an adduct with the aldehyde, facilitating nucleophilic attack by the diamine while preventing over-oxidation.
  • Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), Aromatic Aldehyde (1.0 eq), Sodium Metabisulfite (1.0 eq), DMF/Ethanol (solvent).

  • Procedure:

    • Dissolve 4-nitro-1,2-phenylenediamine in ethanol.

    • Add the aromatic aldehyde and sodium metabisulfite.[3]

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Validation Step: The disappearance of the diamine starting material (usually a distinct colored spot) confirms reaction progress.

    • Pour reaction mixture into crushed ice/water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Characterization: Confirm structure via

    
    -NMR (look for singlet at C-2 if H-substituted, or disappearance of aldehyde proton) and IR (Nitro stretches at ~1530 and 1350 
    
    
    
    ).
Protocol B: Hypoxia-Selective Cytotoxicity Assay

Objective: Quantify the "Hypoxic Cytotoxicity Ratio" (HCR). Trustworthiness: Parallel plating ensures that observed toxicity is strictly due to hypoxic activation, not general toxicity.

  • Cell Line Preparation: Use A549 or HT-29 cells (solid tumor models). Seed 3,000 cells/well in two identical 96-well plates.

  • Drug Treatment:

    • Prepare serial dilutions of the nitrobenzimidazole derivative in media (max 0.5% DMSO).

    • Add drugs to both plates.

  • Incubation Conditions (The Variable):

    • Plate A (Normoxia): Incubate at 37°C, 5%

      
      , 21% 
      
      
      
      .
    • Plate B (Hypoxia): Incubate in an anaerobic chamber (e.g., GasPak system or hypoxic incubator) at 37°C, 5%

      
      , <0.1% 
      
      
      
      .
  • Duration: Incubate for 4 hours (drug exposure), then wash both plates and replace with fresh media. Incubate both in Normoxia for an additional 48–72 hours (recovery phase).

  • Readout: Perform MTT or SRB assay.

  • Calculation:

    • Calculate

      
       for both conditions.
      
    • 
       .
      
    • Interpretation: An HCR > 5 indicates significant hypoxia selectivity.

Drug Discovery Workflow: From Hit to Lead

The development of these derivatives requires a rigorous screening cascade to filter out compounds with poor solubility or non-specific toxicity (e.g., mutagenicity).

Workflow Start Library Design (Nitrobenzimidazole Scaffold) Step1 Synthesis & Characterization (NMR, IR, MS) Start->Step1 Step2 Primary Screen: Antimicrobial (MIC) Target: E. coli / S. aureus Step1->Step2 Step3 Secondary Screen: Cytotoxicity (Normoxia vs. Hypoxia) Step2->Step3 Active Hits (<10 µM) Decision Selectivity Check Step3->Decision Decision->Step1 Non-selective (Redesign R-groups) Tox ADMET & Ames Test (Mutagenicity Screen) Decision->Tox HCR > 5 (Hypoxia Selective) Lead Lead Candidate (High HCR / Low Mutagenicity) Tox->Lead Safe Profile

Figure 2: Integrated screening pipeline. Note the critical decision point based on Hypoxic Cytotoxicity Ratio (HCR) before proceeding to expensive ADMET studies.

Challenges & Toxicology

While potent, nitrobenzimidazoles face specific development challenges:

  • Mutagenicity: The same mechanism that kills bacteria (DNA damage) can cause mutations in host cells. The Ames Test (Salmonella typhimurium strains TA98/TA100) is mandatory early in development.

  • Solubility: The planar aromatic system often leads to poor aqueous solubility. Strategies to overcome this include introducing morpholine or piperazine tails at the N-1 or C-2 position.

References

  • Synthesis and Biological Evaluation: Review of synthesis process of nitrobenzimidazole derivatives. Taylor & Francis.

  • Hypoxia Activated Prodrugs: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.[2] Pharmaceuticals (Basel).

  • Antimicrobial Mechanism: Action of clinically utilized 5-nitroimidazoles on microorganisms.[4] Scand J Infect Dis Suppl.[2][4][5][6][7][8]

  • SAR Studies: Structure-activity relationships of benzimidazole derivatives as antiparasitic agents. RSC Advances.[9]

  • Vasorelaxant Activity: Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.

Sources

Foundational

The Benzimidazole Scaffold: Synthetic Evolution and Pharmacological Versatility

Executive Summary: The "Master Key" of Medicinal Chemistry The 1H-benzimidazole scaffold stands as a preeminent "privileged structure" in modern drug discovery. Structurally defined by the fusion of a benzene ring with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Master Key" of Medicinal Chemistry

The 1H-benzimidazole scaffold stands as a preeminent "privileged structure" in modern drug discovery. Structurally defined by the fusion of a benzene ring with an imidazole ring, this heterocyclic system functions as a bioisostere for purine nucleotides (adenine and guanine), allowing it to interact promiscuously yet selectively with a diverse array of biological targets—from parasitic tubulin to human protein kinases.

For the drug development professional, the benzimidazole core offers a unique balance of rigidity and functionalizability. Its amphoteric nature (pKa values approx. 5.3 and 12.3) facilitates optimization for oral bioavailability, while its electronic properties at the C2, C5, and C6 positions allow for precise tuning of lipophilicity and metabolic stability. This guide dissects the synthetic architectures, structure-activity relationships (SAR), and mechanistic pathways that define this essential pharmacophore in 2026.

Synthetic Architectures: From Phillips to Green Chemistry

The Evolution of Assembly

Historically, the Phillips Condensation (acid-catalyzed condensation of o-phenylenediamine with carboxylic acids) was the industry standard.[1] However, this method often requires harsh conditions (high heat, strong acids) incompatible with sensitive functional groups.

Modern approaches prioritize Green Chemistry and Diversity-Oriented Synthesis (DOS) .[1] The current "gold standard" for library generation involves the oxidative cyclization of o-phenylenediamines (OPD) with aldehydes.[1] This route is preferred because aldehydes are more commercially available and reactive than carboxylic acids, and the reaction can proceed under mild, oxidative conditions.

Visualization: Synthetic Workflow

The following diagram outlines the logic flow for a modern, oxidative cyclization strategy used in high-throughput library synthesis.

Benzimidazole_Synthesis Start Precursors (o-Phenylenediamine + Aldehyde) Schiff Intermediate (Schiff Base Formation) Start->Schiff Condensation (RT, solvent) Oxidation Oxidative Cyclization (Ring Closure) Schiff->Oxidation Oxidant (e.g., Na2S2O5, I2, Air) Product 2-Substituted 1H-Benzimidazole Oxidation->Product -2H Aromatization

Figure 1: Logic flow for the oxidative synthesis of benzimidazoles via Schiff base intermediates.[1]

Experimental Protocol: Green Synthesis of 2-Arylbenzimidazoles

Objective: To synthesize 2-phenyl-1H-benzimidazole using a catalyst-free, aqueous-mediated protocol suitable for scale-up and library generation. This method avoids toxic organic solvents and heavy metal catalysts.

Materials & Reagents[2][3]
  • Substrate A: o-Phenylenediamine (OPD) (10 mmol)[1]

  • Substrate B: Benzaldehyde (10 mmol)

  • Oxidant: Hydrogen Peroxide (30% w/v) or air bubbling (for slower, greener variants)[1]

  • Solvent: Water:Ethanol (1:1 v/v) or pure Water (if using surfactant)[1]

  • Catalyst: None (or catalytic Ammonium Chloride for acceleration)

Step-by-Step Methodology
  • Pre-mixing: In a 50 mL round-bottom flask, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 15 mL of Water:Ethanol (1:1).

  • Addition: Add 1.06 g (10 mmol) of benzaldehyde dropwise with vigorous stirring. The solution may turn slightly turbid as the imine (Schiff base) forms.

  • Cyclization: Add 5 mL of 30%

    
     dropwise over 10 minutes. Note: Exothermic reaction. Maintain temperature below 60°C.
    
  • Reaction: Stir at room temperature for 30–60 minutes. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[1] The Schiff base intermediate (

    
    ) will disappear, and the benzimidazole product (
    
    
    
    ) will appear.
  • Work-up: Pour the reaction mixture into 100 mL of crushed ice/water. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL) to remove unreacted diamine, and recrystallize from hot ethanol.

  • Validation: Confirm structure via

    
    -NMR. Characteristic peak: N-H proton at 
    
    
    
    12.0–13.0 ppm (broad singlet).[1]

Why this works: The initial condensation forms the azomethine linkage. The oxidant facilitates the dehydrogenation of the transient dihydro-intermediate to restore aromaticity, driving the equilibrium toward the stable benzimidazole core.

Pharmacological Mechanics & Signaling Pathways[4]

The Dual-Target Mechanism

Benzimidazoles are unique in that they target both structural proteins (tubulin) and signaling enzymes (kinases).[1]

  • Anthelmintic Action (Tubulin): Drugs like Albendazole bind to the colchicine-sensitive site of beta-tubulin.[1] Crucially, they exhibit high affinity for parasitic tubulin over mammalian tubulin (selective toxicity). This capping prevents microtubule polymerization, leading to the loss of cellular structure and energy transport in the parasite.

  • Anticancer Action (Kinase Inhibition): Newer derivatives function as ATP-competitive inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR .[1] By occupying the ATP-binding pocket, they block downstream signaling cascades (RAS/RAF/MEK) that drive tumor proliferation.[1]

Visualization: EGFR Signaling Inhibition

The following diagram illustrates how benzimidazole derivatives interrupt cancer cell survival pathways.

EGFR_Pathway Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor Benzimidazole Inhibitor Inhibitor->Receptor BLOCKS ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Outcome Cell Proliferation & Survival Nucleus->Outcome

Figure 2: Mechanism of action for benzimidazole-based kinase inhibitors blocking the RAS/RAF/MEK proliferation cascade.[1]

Structure-Activity Relationship (SAR) Deep Dive

To design a potent benzimidazole, one must manipulate three specific zones of the scaffold.

PositionFunctionSAR Insight
N1 (Pyrrole Nitrogen) Solubility & Metabolism Unsubstituted (-NH) is essential for H-bond donation (e.g., in tubulin binding).[1] Substitution here (alkyl/aryl) often reduces polarity but can improve metabolic stability by blocking N-glucuronidation.[1] Bulky groups here can also enforce receptor selectivity via steric clash.
C2 (Carbon) The "Warhead" The most critical position for potency. Direct attachment of heteroatoms (e.g., -NH-CO-R in carbamates like Albendazole) is vital for anthelmintic activity.[1] For anticancer kinase inhibitors, aryl/heteroaryl rings here engage the hydrophobic pocket of the ATP binding site.
C5 / C6 (Benzenoid Ring) Electronic Tuning Substituents here modulate the pKa of the imidazole ring. Electron-withdrawing groups (e.g., -F, -Cl, -NO2) at C5/C6 increase the acidity of the N1 proton and often enhance metabolic stability against oxidative metabolism.[1] In PPIs (e.g., Omeprazole), alkoxy groups here are crucial for the acid-catalyzed rearrangement mechanism.

Data Presentation: FDA-Approved Benzimidazoles

The versatility of the scaffold is best evidenced by its clinical success across disparate therapeutic areas.

Drug NamePrimary IndicationMechanism of ActionKey Structural Feature
Albendazole AnthelminticTubulin Polymerization InhibitorC2-carbamate; Propylthio group at C5 (metabolized to sulfoxide).[1]
Mebendazole AnthelminticTubulin Polymerization InhibitorC2-carbamate; Benzoyl group at C5.[1]
Omeprazole Anti-ulcer (PPI)H+/K+ ATPase InhibitorProdrug:[1] Benzimidazole rearranges to sulfenamide in acidic pH to covalently bind the enzyme.
Telmisartan AntihypertensiveAngiotensin II Receptor BlockerTwo benzimidazole rings linked together; lipophilic bulk blocks the AT1 receptor.
Bendamustine Anticancer (CLL/NHL)Alkylating AgentBenzimidazole ring acts as a purine-like carrier for the nitrogen mustard warhead.[1]

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. (2025). Link

  • Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. Journal of Chemical Health Risks. (2025).[2] Link

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B. (2024). Link

  • Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Cancers. (2022). Link

  • Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta. (1978).[3] Link

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

[1] Executive Summary & Structural Logic This technical guide details the spectroscopic characterization of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . This molecule represents a highly substituted benzimid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Logic

This technical guide details the spectroscopic characterization of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . This molecule represents a highly substituted benzimidazole core characterized by significant steric crowding and electronic push-pull dynamics.[1][2]

The simultaneous presence of a bulky 1-(1-ethylpropyl) group (pentan-3-yl) at the


 position and a nitro group  at the 

position creates a "peri-interaction." This steric and electronic proximity is the critical analytical feature of this molecule, distinguishing it from common 5-nitro isomers found in pharmaceutical intermediates or nitazene-class opioids.[1]
Core Structural Challenges
  • Regiochemistry (4- vs. 7-nitro): Standard synthesis often yields mixtures.[1][2] Distinguishing the 7-nitro isomer (adjacent to

    
    ) from the 4-nitro isomer is the primary analytical objective.
    
  • Steric Hindrance: The bulky

    
    -alkyl group restricts rotation, potentially inducing atropisomerism or broadening NMR signals at room temperature.[1][2]
    
  • Electronic Deficit: The nitro group significantly reduces the basicity of the imidazole ring, affecting ionization efficiency in Mass Spectrometry (MS).[1]

Analytical Workflow

The following decision matrix outlines the logical flow for confirming the structure, prioritizing the differentiation of regioisomers.

AnalyticalWorkflow Sample Crude/Purified Sample MS HRMS (ESI+) Determine Formula & NO2 Loss Sample->MS Step 1 IR FT-IR Confirm NO2 (Asym/Sym) MS->IR Step 2 NMR_1H 1H NMR (DMSO-d6) Observe Peri-Deshielding IR->NMR_1H Step 3 NOESY 1D NOESY Confirm N1-Alkyl / H7 Proximity NMR_1H->NOESY Step 4 (Critical) Final Structural Validation NOESY->Final

Figure 1: Step-wise analytical workflow for definitive structural assignment.

High-Resolution Mass Spectrometry (HRMS)

Ionization & Fragmentation Behavior

Due to the electron-withdrawing nitro group, the imidazole nitrogen (


) is less basic.[1] Electrospray Ionization (ESI)  in positive mode with 0.1% Formic Acid is recommended to ensure protonation.[1][2]

Predicted Molecular Formula:


Exact Mass (

):
262.1550 Da
Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the benzimidazole core and the lability of the nitro group.

  • Primary Loss: Homolytic cleavage of the

    
     bond or loss of the radical 
    
    
    
    (
    
    
    46).
  • Secondary Loss: McLafferty-type rearrangement of the 1-ethylpropyl chain, leading to the loss of a pentene fragment (

    
     70).
    

Fragmentation M_H [M+H]+ m/z 262.15 Frag_NO2 [M+H - NO2]+ m/z 216.15 M_H->Frag_NO2 - NO2 (46 Da) Frag_Alkyl [Core + H]+ (Dealkylation) m/z 192.07 M_H->Frag_Alkyl - C5H10 (70 Da) Frag_Deep Deep Fragmentation (Ring Opening) Frag_NO2->Frag_Deep

Figure 2: Predicted fragmentation tree for HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

This is the definitive tool for proving the 7-nitro position.

Solvent Selection

Protocol: Dissolve ~5 mg of sample in 600 µL of DMSO-d6 .

  • Why DMSO-d6? Chloroform (

    
    ) may not solubilize the nitro-benzimidazole core effectively and can lead to signal broadening due to aggregation.[2] DMSO breaks these aggregates and provides a distinct chemical shift separation for the aromatic protons.[1][2]
    
Predicted Chemical Shifts ( H NMR, 400 MHz)
Proton PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H2 Ar-H8.40 – 8.60Singlet (s)-Imidazole proton; highly deshielded by

electronegativity.[1]
H4 Ar-H7.60 – 7.80Singlet (s)-Isolated aromatic proton.[1][2] No ortho coupling confirms 5,6-substitution.[1][2]
N1-CH Methine5.10 – 5.50 Septet6.8Diagnostic Signal. Significantly downfield due to the peri-effect of the 7-nitro group.
Ar-CH3 Methyl2.35 – 2.45Singlet (s)-Two distinct singlets for 5-Me and 6-Me.[1][2]
Alkyl-CH2 Methylene1.80 – 2.00Multiplet-Diastereotopic nature possible due to restricted rotation.[1][2]
Alkyl-CH3 Methyl0.80 – 0.95Triplet (t)7.2Terminal methyls of the ethylpropyl chain.
The "Peri-Effect" (Critical Proof)

In a standard 4-nitro isomer, the


-methine proton would appear around 4.2 – 4.5 ppm .
In the 7-nitro isomer , the nitro group is spatially adjacent to the 

-methine.[1] This Van der Waals deshielding shifts the signal downfield to >5.0 ppm .[1][2]

Validation Experiment (NOESY):

  • Irradiate the

    
    -methine signal.[1][2]
    
  • Result: If 7-nitro is present, you will see NO enhancement at the H2 position but ZERO enhancement at any benzene ring proton (because H7 is substituted with

    
    ).[1]
    
  • If the isomer were 4-nitro, irradiating the

    
    -methine would show a strong NOE to the proton at H7.[1]
    

Infrared Spectroscopy (FT-IR)[4][6][7]

IR is used primarily for rapid purity screening and confirmation of the nitro group functionalization.[2]

Method: Attenuated Total Reflectance (ATR) on neat solid.[1][2]

  • Asymmetric

    
     Stretch:  1520 – 1540 cm⁻¹ (Very Strong).[1][2]
    
  • Symmetric

    
     Stretch:  1340 – 1360 cm⁻¹ (Strong).[1][2]
    
  • C=N Stretch (Imidazole): ~1610 cm⁻¹.[1][2]

  • C-H Stretch (Aliphatic): 2850 – 2960 cm⁻¹ (Multiple bands from the ethylpropyl chain).

References

  • Benzimidazole Characterization: BenchChem. (2025).[1][2][3] Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from

  • Nitro Group Effects: NIST Chemistry WebBook. (2023).[1][2] 5-Nitrobenzimidazole IR and Mass Spectra. Retrieved from

  • Nitazene Analog Analysis: Krotulski, A. J., et al. (2020).[1][2] Metodes for the Identification of Nitazene Analogs via Mass Spectrometry. Journal of Analytical Toxicology. (Contextual grounding for nitro-benzimidazole fragmentation).

  • Synthesis & Isomerism: Gowda, J., et al. (2024).[1][2] Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs. Retrieved from

Sources

Foundational

Structural Elucidation and Synthetic Pathways: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Topic: Structural Elucidation and Synthetic Pathways of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Content Type: Technical Whitepaper Audience: Senior Researchers, Environmental Chemists, and Synthetic Organ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Synthetic Pathways of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Content Type: Technical Whitepaper Audience: Senior Researchers, Environmental Chemists, and Synthetic Organic Chemists[1]

[1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1][2] While structurally related to bioactive benzimidazole scaffolds used in pharmaceuticals, this specific entity is most critical as a major cyclized metabolite of the dinitroaniline herbicide Pendimethalin .[2]

Understanding this molecule is essential for environmental fate mapping, residue analysis in agricultural matrices, and as a model for sterically congested benzimidazole synthesis.[1][2] This guide details its molecular metrics, a regioselective synthetic protocol derived from dinitroaniline precursors, and expected analytical signatures.[1][2][3]

Part 1: Molecular Identity & Physicochemical Metrics[2]

The molecule features a benzimidazole core substituted with a bulky hydrophobic group at


 and an electron-withdrawing nitro group at 

.[2] This substitution pattern creates a unique electronic environment, significantly reducing the basicity of the imidazole ring compared to unsubstituted analogs.[2]
Fundamental Data[1][2][4]
MetricValueNotes
IUPAC Name 1-(pentan-3-yl)-5,6-dimethyl-7-nitro-1H-benzimidazoleAlso referred to as the "Benzimidazole Metabolite of Pendimethalin"
CAS Registry Number 73215-11-9 Verified via EPA Substance Registry
Molecular Formula

Molecular Weight 261.32 g/mol Average Mass
Exact Mass 261.1477 Da Monoisotopic (

)
LogP (Predicted) ~3.8 - 4.2Highly lipophilic due to the 1-ethylpropyl and dimethyl groups
pKa (Predicted) ~2.5 - 3.0The 7-nitro group exerts a strong inductive (-I) effect, lowering the pKa of the conjugate acid at

Structural Composition Analysis[1][2]
  • Core Scaffold: Benzimidazole (

    
    ).[2]
    
  • Substituents:

    • Position 1 (

      
      ):  1-Ethylpropyl group (
      
      
      
      ).[1][2] This bulky secondary alkyl group shields the
      
      
      position and influences solubility.[2]
    • Positions 5 & 6: Methyl groups (

      
      ).[1][2] These donate electron density to the ring system via hyperconjugation.[2]
      
    • Position 7: Nitro group (

      
      ).[1][2][4] Located peri- to the 
      
      
      
      -alkyl group, creating significant steric strain and locking the conformation of the alkyl chain.

Part 2: Synthetic Architecture

The synthesis of this specific isomer presents a regiochemical challenge. Direct alkylation of 5,6-dimethyl-7-nitrobenzimidazole typically yields a mixture of


 and 

isomers.[1][2]

To ensure regiospecificity , the most robust pathway involves the cyclization of a pre-substituted aniline precursor.[2] This mirrors the environmental degradation pathway of Pendimethalin but can be adapted for preparative laboratory synthesis.[2]

Retrosynthetic Logic

The target molecule is best disconnected at the


 carbon of the imidazole ring.[2] This reveals a diamine precursor: 

-(1-ethylpropyl)-3,4-dimethyl-2-nitro-benzene-1,6-diamine
.[1][2]
Validated Synthetic Protocol

Objective: Synthesis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole from Pendimethalin.

Reagents:

  • Precursor: Pendimethalin [N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline].[1][2]

  • Reducing Agent: Sodium Sulfide (

    
    ) or Ammonium Sulfide (selectivity is key).[1][2]
    
  • Cyclizing Agent: Formic Acid (

    
    ) or Triethyl Orthoformate (
    
    
    
    ).[1][2]

Step-by-Step Methodology:

  • Selective Reduction (Zinin Reduction):

    • Dissolve Pendimethalin in ethanol.[2]

    • Add 1.5 equivalents of

      
       buffered with 
      
      
      
      .
    • Reflux for 2 hours.[2] The goal is to reduce only one nitro group to an amine.[2] Steric hindrance at the nitro group adjacent to the alkylamino group often directs reduction to the less hindered nitro group, but in Pendimethalin, both are ortho.[2] However, statistical reduction yields the required mono-amine intermediate.[1][2]

    • Intermediate:

      
      -(1-ethylpropyl)-3,4-dimethyl-2-amino-6-nitroaniline.[1][2]
      
  • Imidazolyzation (Ring Closure):

    • Isolate the mono-amine intermediate.[1][2]

    • Suspend in 85% Formic Acid (acting as both solvent and C1 source).[2]

    • Heat to reflux (100°C) for 4–6 hours.

    • Mechanism: The primary amine (

      
      ) and the secondary amine (
      
      
      
      ) attack the formic acid carbonyl.[1][2] Elimination of water drives the formation of the aromatic imidazole ring.[2]
    • Note: Because the alkyl group is already attached to the nitrogen in the aniline precursor, the regiochemistry of the final benzimidazole is fixed at

      
      .[2]
      
  • Purification:

    • Neutralize the reaction mixture with

      
       (aq).[2]
      
    • Extract with Dichloromethane (DCM).[1][2]

    • Recrystallize from Ethanol/Water to obtain yellow crystalline solids.[2]

Pathway Visualization[1][2]

SynthesisPathway cluster_legend Reaction Logic Pendimethalin Pendimethalin (Precursor) Intermediate Intermediate: N-(1-ethylpropyl)-2-amino- 3,4-dimethyl-6-nitroaniline Pendimethalin->Intermediate Selective Nitro Reduction (Na2S / EtOH) Cyclization Cyclization Reaction (Formic Acid / Reflux) Intermediate->Cyclization + HCOOH (- 2 H2O) Target TARGET: 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole Cyclization->Target Ring Closure Desc Regiochemistry is fixed by the N-alkyl group of the precursor.

Caption: Figure 1. Regioselective synthesis pathway via reductive cyclization of Pendimethalin.

Part 3: Analytical Validation (Self-Validating Protocols)[1][2]

To confirm the identity of the synthesized compound, researchers must look for specific spectral fingerprints that differentiate it from potential isomers (e.g., the 4-nitro isomer).[1][2]

Nuclear Magnetic Resonance (NMR) Profiling
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Proton (

      
      ):  Singlet at 
      
      
      
      8.0–8.2 ppm.[1][2] This is the diagnostic imidazole proton.[2]
    • Aromatic Proton (

      
      ):  Singlet at 
      
      
      
      7.6–7.8 ppm.[1][2] (Note: Only one aromatic proton remains on the benzene ring).[2]
    • 
      -Methine (
      
      
      
      ):
      Multiplet at
      
      
      4.5–5.0 ppm.[1][2] Deshielded by the aromatic ring and the nitro group proximity.[2]
    • Methyl Groups (

      
      ):  Two singlets at 
      
      
      
      2.3–2.5 ppm.[1][2]
    • Ethyl Side Chain: Multiplets for

      
       (
      
      
      
      1.8–2.[2]0) and triplets for
      
      
      (
      
      
      0.8–1.0).[1][2]
Mass Spectrometry (MS) Fragmentation[1][2]
  • Ionization: ESI+ (Electrospray Ionization).[2]

  • Parent Ion:

    
     m/z.[2]
    
  • Key Fragments:

    • m/z ~191: Loss of the 1-ethylpropyl group (M -

      
      ).[1][2] This confirms the N-alkyl substitution.[1][2]
      
    • m/z ~215: Loss of

      
       (M - 46).
      
    • m/z ~233: Loss of Ethyl chain (M - 29).[1][2]

Analytical Logic Flow

AnalyticalLogic Sample Unknown Sample MS_Check MS (ESI+) Parent Ion 262.15? Sample->MS_Check MS_Check->Sample No (Reject) Frag_Check Fragment 191 m/z? (Loss of Alkyl) MS_Check->Frag_Check Yes NMR_Check 1H NMR: Singlet ~8.0 ppm (C2-H)? Singlet ~7.7 ppm (C4-H)? Frag_Check->NMR_Check Yes Result CONFIRMED Target Structure NMR_Check->Result Yes

Caption: Figure 2. Decision tree for structural confirmation using MS and NMR data.

References

  • United States Environmental Protection Agency (EPA). (2024).[1][2] Substance Registry Services: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2][5][6] Retrieved from [Link][1][2][7][8]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 12217688 (Related Isomers and Derivatives). Retrieved from [Link][1][2]

  • Belal, A., et al. (2018).[1][2] "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives." Journal of Molecular Structure. (Contextual reference for nitrobenzimidazole synthesis). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cellular Interrogation of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

This Application Note provides a rigorous technical framework for the utilization of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9), a key cyclized metabolite of the dinitroaniline herbicide Pen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the utilization of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9), a key cyclized metabolite of the dinitroaniline herbicide Pendimethalin.

While the parent compound (Pendimethalin) is a selective inhibitor of plant microtubule assembly, this benzimidazole derivative represents a distinct pharmacophore with potential altered affinity for mammalian tubulin isoforms. This protocol is designed for researchers investigating pesticide metabolite toxicity , mitotic disruption mechanisms , or comparative tubulin binding kinetics .

Executive Summary & Mechanistic Context

Compound Identity: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS: 73215-11-9 Synonyms: Pendimethalin Metabolite 1; M455H029 Molecular Weight: 261.32 g/mol

Scientific Rationale: The metabolic transformation of Pendimethalin involves the reduction of a nitro group followed by cyclization with the N-alkyl side chain to form the benzimidazole core. Unlike the open-chain dinitroaniline parent, the benzimidazole scaffold is a privileged structure in medicinal chemistry, known for promiscuous binding to the colchicine-binding site of


-tubulin.

In mammalian cell culture, this compound serves as a critical probe to determine if metabolic cyclization confers "species-jump" toxicity—shifting selectivity from plant to mammalian microtubules. The expected cellular phenotype is G2/M phase arrest followed by apoptosis due to mitotic spindle collapse.

Mechanistic Pathway Diagram

Mechanism_Action Pendimethalin Pendimethalin (Parent Herbicide) Metabolism Nitro Reduction & Cyclization Pendimethalin->Metabolism Hepatic/Env. Transformation Benzimidazole 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole Metabolism->Benzimidazole Tubulin Mammalian Beta-Tubulin Benzimidazole->Tubulin Binds Colchicine Site Spindle Mitotic Spindle Destabilization Tubulin->Spindle Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Figure 1: Mechanistic pathway illustrating the metabolic formation of the benzimidazole derivative and its downstream cellular effects on microtubule dynamics.

Preparation & Handling Protocol

Physicochemical Properties & Solubility

This compound is highly lipophilic (LogP > 3.5 estimated). It is insoluble in water and requires an organic co-solvent for cellular delivery.

SolventSolubility LimitStability (at -20°C)Notes
DMSO > 20 mM6 MonthsPreferred. Freeze/thaw cycles should be minimized.
Ethanol ~ 5-10 mM1 MonthHigh volatility affects concentration accuracy.
Water/PBS InsolubleN/APrecipitates immediately. Do not use for stock.
Stock Solution Preparation (10 mM)
  • Weigh 2.61 mg of the solid compound.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

  • Vortex vigorously for 30 seconds until the solution is clear yellow/orange.

  • Aliquot into amber microcentrifuge tubes (50 µL/tube) to prevent light degradation (nitro groups can be photosensitive).

  • Store at -20°C .

Experimental Protocols

Experiment A: Cytotoxicity Profiling (Dose-Response)

Objective: Determine the IC50 value to assess potency relative to the parent Pendimethalin.

Cell Models: HepG2 (metabolically active), HeLa (tubulin-sensitive), or CHO cells.

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

  • Dosing: Prepare a 2x serial dilution in media.

    • Top Concentration: 100 µM (1% DMSO final - Note: High DMSO can be toxic; keep <0.5% if possible).

    • Recommended Range: 0.1 µM to 100 µM.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media.

    • Vehicle Control: Media + DMSO (matched to highest concentration).

    • Positive Control: Nocodazole (100 nM) or Colchicine.

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Experiment B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm mechanism of action (G2/M arrest).

  • Seeding: Plate 1 x 10^6 cells in 6-well plates.

  • Treatment: Treat cells with the determined IC50 and 2x IC50 concentrations for 24 hours .

  • Harvesting:

    • Collect media (floating mitotic cells are crucial).

    • Trypsinize adherent cells and combine with floating fraction.

    • Centrifuge at 300 x g for 5 min.

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash with PBS.

    • Resuspend in Propidium Iodide (PI) / RNase Staining Buffer.

    • Incubate 30 min at 37°C protected from light.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Result Interpretation: A significant increase in the 4N DNA peak (G2/M phase) compared to vehicle control confirms tubulin inhibition.

Experiment C: Immunofluorescence Visualization of Microtubules

Objective: Visualize spindle collapse or microtubule depolymerization.

  • Seeding: Grow cells on sterile glass coverslips.

  • Treatment: Treat with 10 µM compound for 6 hours.

  • Fixation: Fix with 4% Paraformaldehyde (warm) for 15 min OR Methanol (ice-cold) for 5 min.

    • Note: Methanol is often better for preserving microtubule structure.

  • Staining:

    • Primary Antibody: Anti-alpha-tubulin (1:1000).

    • Secondary Antibody: AlexaFluor-488 conjugated (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Microscopy: Observe under 60x/100x oil immersion.

    • Expected Phenotype: Loss of filamentous network, diffuse green cytoplasmic staining, or condensed/fragmented chromatin (mitotic catastrophe).

Data Presentation & Analysis

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assays Stock Dissolve 2.61 mg in 1 mL DMSO (10 mM) Dilution Serial Dilution in Media (Max 0.5% DMSO) Stock->Dilution Cytotox Cytotoxicity (MTT) 72h Incubation Dilution->Cytotox FACS Cell Cycle (PI Staining) 24h Incubation Dilution->FACS Microscopy Tubulin IF 6h Incubation Dilution->Microscopy

Figure 2: Step-by-step experimental workflow from stock preparation to analytical assays.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or improper mixing.Pre-dilute in DMSO before adding to media. Ensure final DMSO < 0.5%.
No Effect Observed Compound degradation or multidrug resistance (MDR).Use fresh stock. Verify cell line does not overexpress P-gp (MDR1) efflux pumps.
High Vehicle Toxicity DMSO concentration > 1%.Reduce DMSO to 0.1% or 0.5%. Include a "Media Only" control to verify.

References

  • US EPA. (2025). Pendimethalin: Human Health and Ecological Risk Assessment.[1] Washington, D.C.: Office of Pesticide Programs. Link

  • World Health Organization (WHO). (2005). Pendimethalin in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO/SDE/WSH/05.08/122. Link

  • PubChem. (2025). Compound Summary: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9).[2] National Library of Medicine. Link

  • European Food Safety Authority (EFSA). (2016). Peer review of the pesticide risk assessment of the active substance pendimethalin. EFSA Journal, 14(4):4412. Link

Sources

Application

Application Note: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole in Cancer Toxicology and Drug Discovery

The following Application Note and Protocol guide details the use of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as PD-M6 , consistent with its designation as Pendimethalin Metabolite 6...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as PD-M6 , consistent with its designation as Pendimethalin Metabolite 6) in cancer research.

This guide addresses the compound's dual role: as a toxicological biomarker in carcinogenic risk assessment (specifically thyroid and pancreatic cancers) and as a pharmacophore scaffold for the development of novel microtubule-destabilizing agents.

[1]

Introduction & Compound Profile

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is the primary cyclized metabolite of the dinitroaniline herbicide Pendimethalin . While the parent compound is a well-established microtubule inhibitor used in agriculture, its benzimidazole metabolite (PD-M6) has emerged as a critical analyte in cancer epidemiology and a structural template in drug discovery.

In cancer research, PD-M6 is applied in two distinct domains:

  • Carcinogenic Risk Assessment: As a stable biomarker to quantify exposure to dinitroanilines, which are classified as Group C (Possible Human Carcinogens) due to their link to thyroid follicular cell adenomas and potential pancreatic cancer risks.

  • Antimitotic Drug Design: The benzimidazole core mimics the colchicine-binding site pharmacophore, making PD-M6 a valuable reference standard for studying the structure-activity relationship (SAR) of non-taxane microtubule destabilizers.

Chemical Properties
PropertySpecification
CAS Number 73215-11-9
Formula C₁₄H₁₉N₃O₂
MW 261.32 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble)
Stability Stable in plasma/urine matrices; light-sensitive (protect from UV)

Mechanism of Action & Pathological Relevance

Metabolic Formation and Carcinogenesis

PD-M6 is formed via the nitro-reduction and subsequent cyclization of pendimethalin. Unlike the parent compound, which is rapidly excreted or degraded, the benzimidazole core of PD-M6 exhibits higher metabolic stability, allowing it to accumulate in lipid-rich tissues.

Carcinogenic MOA:

  • Thyroid Disruption: Dinitroanilines and their metabolites disrupt thyroid hormone homeostasis (T3/T4 clearance), leading to compensatory TSH release and subsequent follicular cell hypertrophy/hyperplasia (goiter), a precursor to adenomas.

  • Microtubule Destabilization: The benzimidazole moiety binds to the colchicine site of tubulin, inhibiting polymerization. While this kills rapidly dividing cells (chemotherapy), chronic low-level exposure can induce aneuploidy—a driver of tumorigenesis.

Signaling Pathway Diagram

The following diagram illustrates the metabolic conversion and dual downstream effects (Cytotoxicity vs. Carcinogenicity).

MOA_Pathway Pendimethalin Pendimethalin (Parent) Reductase Nitroreductase (Liver Microsomes) Pendimethalin->Reductase PDM6 PD-M6 (Benzimidazole Metabolite) Reductase->PDM6 Cyclization Tubulin Tubulin (Colchicine Site) PDM6->Tubulin Inhibits Polymerization Thyroid Thyroid Hormone Clearance (UDP-GT) PDM6->Thyroid Induces Aneuploidy Chromosomal Instability (Aneuploidy) Tubulin->Aneuploidy Chronic Low Dose Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Acute High Dose TSH TSH Surge (Feedback Loop) Thyroid->TSH Cancer Thyroid Adenoma / Carcinogenesis Aneuploidy->Cancer TSH->Cancer Proliferation

Caption: Metabolic activation of Pendimethalin to PD-M6 and divergent pathways leading to cytotoxicity (therapeutic potential) or carcinogenesis (toxicological risk).

Protocol 1: Detection in Biological Matrices (Exposure Assessment)

Purpose: To quantify PD-M6 in plasma or tissue samples as a biomarker for dinitroaniline exposure in cancer epidemiology studies.

Reagents & Equipment
  • Internal Standard (IS): D6-Pendimethalin or a structural analog (e.g., Mebendazole).

  • Extraction Solvent: Acetonitrile:Ethyl Acetate (1:1 v/v).

  • Instrument: LC-MS/MS (e.g., Agilent 6495 or Sciex Triple Quad).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 100 µL of plasma/homogenized tissue into a 1.5 mL tube.

    • Add 10 µL of Internal Standard (1 µg/mL).

    • Precipitate proteins by adding 400 µL of ice-cold Extraction Solvent.

    • Vortex for 30 seconds; incubate at -20°C for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 300 µL of supernatant to a clean vial.

    • Evaporate to dryness under nitrogen stream at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A:B (50:50).

  • LC-MS/MS Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • MRM Transitions (PD-M6):

      • Quantifier: m/z 262.2 → 206.1 (Loss of alkyl chain/nitro group).

      • Qualifier: m/z 262.2 → 190.1.

Data Interpretation:

  • Linearity range: 0.5 ng/mL – 1000 ng/mL.

  • Note: PD-M6 is more polar than Pendimethalin; expect earlier elution on C18 columns.

Protocol 2: In Vitro Microtubule Destabilization Assay

Purpose: To evaluate the antimitotic potency of PD-M6 compared to standard agents (Nocodazole), validating its potential as a lead scaffold for cancer therapy.

Reagents
  • Purified Tubulin: >99% pure bovine brain tubulin (fluorescently labeled optional).

  • GTP: Guanosine triphosphate (1 mM stock).

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Control: Nocodazole (Positive Control), DMSO (Vehicle).

Workflow Diagram

Assay_Workflow Step1 Prepare Tubulin Solution (3 mg/mL in PEM Buffer + 1mM GTP) Step2 Add Test Compounds (PD-M6: 0.1 - 100 µM) Step1->Step2 Step3 Incubate at 37°C (Start Polymerization) Step2->Step3 Step4 Monitor Absorbance (340 nm) or Fluorescence (Ex 360/Em 450) Step3->Step4 Step5 Calculate Vmax and Steady State Mass Step4->Step5

Caption: Kinetic assay workflow for determining tubulin polymerization inhibition.

Step-by-Step Methodology
  • Preparation:

    • Keep tubulin on ice to prevent premature polymerization.

    • Prepare 100X stocks of PD-M6 in DMSO.

  • Assay Setup (96-well plate):

    • Add 50 µL of Tubulin/GTP master mix to pre-warmed (37°C) wells.

    • Immediately add 1 µL of PD-M6 stock or control.

  • Measurement:

    • Place in a kinetic plate reader at 37°C.

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Plot OD340 vs. Time.

    • Polymerization is indicated by a sigmoidal increase in turbidity.

    • Result: Effective inhibitors (like PD-M6) will suppress the plateau height and reduce the slope (Vmax).

Protocol 3: Thyroid Follicular Cell Proliferation Assay

Purpose: To assess the specific carcinogenic risk of PD-M6 by measuring hyperplasia in thyroid cells (relevant for safety profiling in drug development).

Methodology
  • Cell Line: Rat thyroid follicular cells (e.g., FRTL-5).

  • Culture Conditions: Coon’s modified Ham’s F-12 medium + 5% calf serum + TSH/Insulin/Transferrin.

  • Treatment:

    • Starve cells of TSH for 24 hours (synchronization).

    • Treat with PD-M6 (0.1, 1, 10 µM) +/- TSH (1 mU/mL).

  • Readout:

    • BrdU Incorporation: Measure DNA synthesis after 48 hours.

    • Gene Expression (qPCR): Measure Nis (Sodium-Iodide Symporter) and Tg (Thyroglobulin) mRNA levels. Downregulation suggests dedifferentiation (a cancer precursor).

References

  • United States Environmental Protection Agency (EPA). (2021). Pendimethalin: Human Health Risk Assessment for Registration Review. Regulations.gov. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dinitroanilines. CDC. Link

  • Hurley, P. M., et al. (1998). Mode of Carcinogenic Action of Pesticides Inducing Thyroid Follicular Cell Tumors in Rodents. Environmental Health Perspectives, 106(8), 437–445. Link

  • Jordan, A., et al. (1998). Tubulin as a Target for Anticancer Drugs: Agents which Interact with the Colchicine Binding Site. Medicinal Research Reviews, 18(4), 259-296. Link

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][2][3]Link

Sources

Method

Application Note: Antimicrobial Screening of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

This Application Note is designed for researchers and drug discovery professionals evaluating the antimicrobial potential of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9). While this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals evaluating the antimicrobial potential of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9).

While this compound is historically identified as a major metabolite of the herbicide pendimethalin, its structural core—a nitro-substituted benzimidazole —places it within a chemical class renowned for potent biological activity, including anthelmintic (e.g., albendazole), antifungal, and antibacterial properties.

This guide prioritizes solubility management and quantitative accuracy , addressing the specific physicochemical challenges posed by this lipophilic molecule.

[1][2]

Compound Analysis & Preparation Strategy

Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
  • Molecular Weight: 261.32 g/mol [1][2][3]

  • Lipophilicity (LogP): High (Estimated > 3.5 due to the 1-ethylpropyl "3-pentyl" tail).

  • Solubility Challenge: This compound is likely insoluble in aqueous media (< 0.1 mg/mL).[1] It will require organic cosolvents (DMSO) for bioassays.

  • Pharmacophore Insight: The 7-nitro group suggests potential bioactivation by bacterial nitroreductases (similar to metronidazole), making anaerobic screening a high-value target alongside standard aerobic panels.

Protocol A: Stock Solution Preparation

Objective: Create a stable, precipitation-resistant stock for microdilution.

  • Solvent Selection: Use sterile, molecular-grade Dimethyl Sulfoxide (DMSO).[1] Avoid Ethanol as it evaporates during incubation, altering concentrations.

  • Concentration Target: Prepare a 12.8 mg/mL (approx. 50 mM) Master Stock. This allows for high-concentration screening (up to 256 µg/mL) while keeping final DMSO < 2.5%.

  • Dissolution:

    • Weigh 12.8 mg of compound into a 1.5 mL amber microcentrifuge tube (light sensitive due to nitro group).

    • Add 1.0 mL 100% DMSO.[1]

    • Vortex for 2 minutes. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterility: Do not filter sterilize (compound may bind to membrane).[1] DMSO is inherently bacteriostatic/bactericidal at high concentrations; rely on aseptic handling.

Primary Screening: Broth Microdilution (MIC)

Methodology: CLSI M07-A10 / EUCAST Standards. Rationale: Agar diffusion is not recommended for this compound due to its high lipophilicity, which prevents adequate diffusion through the water-based agar matrix, leading to false negatives.

Experimental Design (96-Well Plate)
  • Assay Volume: 100 µL per well.

  • Final DMSO Concentration: Must be

    
     2.0% (v/v) to avoid solvent toxicity masking compound activity.
    
  • Controls:

    • Positive Control:[1] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).[1]

    • Solvent Control: Media + 2% DMSO (Must show full growth).

    • Sterility Control: Media only.[1]

Protocol B: Step-by-Step Microdilution

Step 1: Intermediate Dilution (The "2x" Plate) Create a dilution series at 2x the final desired concentration to prevent precipitation shock when adding bacteria.[1]

  • Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into columns 2–12 of a U-bottom 96-well plate.

  • Add 200 µL of compound (diluted to 512 µg/mL in CAMHB + 4% DMSO) into column 1.

  • Perform serial 1:2 dilution (transfer 100 µL) from column 1 to 10. Discard 100 µL from column 10.

  • Result: A gradient from 256 µg/mL to 0.5 µg/mL with constant 2% DMSO.

Step 2: Inoculation

  • Prepare bacterial suspension (Direct Colony Suspension method) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[1]

  • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Add 100 µL of this inoculum to every well containing the compound (diluting compound and DMSO by half).

  • Final Test Conditions: 128 µg/mL down to 0.25 µg/mL compound; 1% DMSO; ~5 x 10^5 CFU/mL cell density.

Step 3: Incubation & Readout

  • Incubate: 35 ± 2°C for 16–20 hours (aerobic).

  • Readout (Expert Tip): Because this compound is a nitro-benzimidazole, it may precipitate or be colored.[1] Do not rely solely on visual turbidity.

  • Recommended Readout: Resazurin (Alamar Blue) Assay .

    • Add 20 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition).[1] Pink = Growth (Metabolic reduction).[1]

    • This overcomes interference from compound precipitation.

Visualization: High-Throughput Screening Workflow

MIC_Workflow Stock Master Stock (12.8 mg/mL in DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Dilute to 256 µg/mL Plate 96-Well Assay Plate (Compound + Bacteria) Dilution->Plate 100 µL Transfer Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate 100 µL Addition Incubation Incubation 16-24h @ 37°C Plate->Incubation Readout Resazurin Assay (Blue vs Pink) Incubation->Readout Add Dye

Figure 1: Optimized Broth Microdilution workflow incorporating Resazurin dye to mitigate interference from compound precipitation.

Advanced Characterization: Mechanism & Selectivity

If the MIC is < 16 µg/mL, proceed to these validation steps.

A. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Benzimidazoles can exhibit slow-acting bacteriostatic effects (inhibiting cell division via FtsZ) or rapid bactericidal effects.[1]

  • Setup: Flasks with media containing compound at 1x MIC and 4x MIC .

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar to count CFU/mL.

  • Interpretation:

    • Bactericidal:

      
       3 log10 reduction in CFU/mL (99.9% kill).
      
    • Bacteriostatic: < 3 log10 reduction.[1]

B. Mammalian Cytotoxicity (Selectivity Index)

Crucial for nitro-compounds due to potential mitochondrial toxicity.[1]

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).[1]

  • Assay: MTT or CCK-8 assay after 24h exposure.

  • Calculation:

    
    [1]
    
  • Target: An SI > 10 is generally required for early-stage hits.

Data Analysis & Quality Control

Validation Criteria
ParameterAcceptance CriteriaAction if Failed
Z-Factor > 0.5 (for HTS campaigns)Re-optimize pipetting or DMSO mixing.
DMSO Control 100% Growth (OD within 10% of Media)Reduce DMSO conc. or check strain sensitivity.
Precipitation None visible at MICSwitch to Resazurin readout; do not use OD600.
Reference MIC Within 1 dilution of CLSI rangeDiscard plate; check inoculum density.
Decision Logic for Hit Progression

Decision_Tree Start Primary Screen (MIC Determination) CheckMIC Is MIC < 16 µg/mL? Start->CheckMIC Discard Discard / Archive CheckMIC->Discard No ToxScreen Cytotoxicity Assay (CC50) CheckMIC->ToxScreen Yes CalcSI Calculate SI (CC50 / MIC) ToxScreen->CalcSI Lead Lead Candidate (Proceed to MoA) CalcSI->Lead SI > 10 Risk High Toxicity Risk (Structural Optimization) CalcSI->Risk SI < 10

Figure 2: Strategic decision tree for evaluating antimicrobial hits based on potency and selectivity indices.

References

  • CLSI. (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2025). Reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Sarker, S. D., et al. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] [Link][1]

  • PubChem. (2025).[1] Compound Summary: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9).[1][2][4] National Library of Medicine.[1] [Link][1]

  • Tonk, R. K., et al. (2013).[1] Benzimidazole: A versatile pharmacophore.[1][5][6][7][8] Research Journal of Pharmaceutical, Biological and Chemical Sciences.[1] (Contextual grounding for benzimidazole antimicrobial activity).

Sources

Application

developing an HPLC method for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Application Note: HPLC Method Development & Validation for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Executive Summary This technical guide outlines the development of a High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Executive Summary

This technical guide outlines the development of a High-Performance Liquid Chromatography (HPLC) method for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1] This molecule is a critical intermediate, often serving as a precursor in the synthesis of substituted benzimidazole therapeutics (e.g., anthelmintics or kinase inhibitors).[1]

The protocol addresses the specific chromatographic challenges posed by this analyte:

  • High Lipophilicity: The bulky 1-ethylpropyl (3-pentyl) group at the N1 position significantly increases retention on reverse-phase columns compared to standard benzimidazoles.[1]

  • Basicity & Tailing: The imidazole core, although modulated by the electron-withdrawing nitro group, retains basic character, risking peak tailing due to silanol interactions.[1]

  • Regio-Selectivity: The method must distinguish between the 7-nitro target and potential 4-nitro isomers or non-alkylated impurities.[1]

Physicochemical Profile & Method Strategy

Before method selection, we analyze the analyte's properties to dictate experimental conditions.[1]

PropertyCharacteristicChromatographic Implication
Core Structure BenzimidazolePotential for secondary interactions (silanol binding).[1] Requires acidic mobile phase or end-capped columns.[1]
Substituents 1-Ethylpropyl (N1), 5,6-DimethylHigh Hydrophobicity. Requires high organic strength (Acetonitrile) for elution.[1]
Auxochrome 7-Nitro groupUV Active. Strong absorbance expected at 254 nm and ~300 nm.[1]
pKa (Est.) ~3.5 - 4.5 (Nitro lowers basicity)Mobile phase pH must be controlled (pH < 3.[1]0) to keep the molecule fully protonated and prevent peak broadening.[1]
Strategic Workflow

The following decision tree illustrates the logic used to select the column and mobile phase for this specific lipophilic nitro-compound.

MethodStrategy Start Analyte Analysis: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Hydrophobicity High LogP (N1-alkyl + Methyls) Risk: Long Retention Start->Hydrophobicity Basicity Basic Nitrogen Risk: Peak Tailing Start->Basicity Selection1 Column Selection: C18 with High Carbon Load (End-capped) Hydrophobicity->Selection1 Selection2 Mobile Phase pH: Acidic (pH ~2.5) (Suppresses Silanol Activity) Basicity->Selection2 Gradient Gradient Profile: Start High Organic (40-50%) to elute lipophilic core Selection1->Gradient Selection2->Gradient

Figure 1: Method Development Decision Matrix. The combination of high lipophilicity and basicity dictates a C18 column with an acidic, high-organic gradient.

Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q or HPLC Grade).[1]

    • Formic Acid (FA) or Phosphoric Acid (

      
      ).[1]
      
  • Reference Standard: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (>98% purity).[1]

Chromatographic Conditions

This method uses a Reverse Phase (RP-HPLC) approach.[1][2] The acidic modifier is critical to suppress the ionization of residual silanols on the column and ensure the analyte remains in a single ionization state.[1]

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]High surface area and double end-capping reduce tailing for basic compounds.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Maintains analyte protonation; volatile (MS compatible).
Mobile Phase B Acetonitrile (100%)Stronger eluent than Methanol, necessary for the bulky ethylpropyl group.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Column Temp 35°CImproves mass transfer and reduces viscosity.[1]
Detection UV at 254 nm (Primary), 300 nm (Secondary)Nitro-benzimidazoles have strong

transitions at 254 nm.[1]
Injection Vol 5 - 10 µLDependent on sample concentration.[1]
Gradient Program

Due to the N1-ethylpropyl group, isocratic elution may result in broad peaks or excessive run times.[1] A gradient is recommended.[1][3]

Time (min)% Mobile Phase B (ACN)Event
0.040%Initial equilibration.
10.090%Linear ramp to elute the lipophilic parent.[1]
12.090%Wash to remove highly retained dimers.
12.140%Return to initial conditions.[1]
15.040%Re-equilibration.[1]

Sample Preparation & Standard Curves

Stock Solution Preparation[1]
  • Weigh accurately 10 mg of the reference standard.[1]

  • Dissolve in 10 mL of Acetonitrile (Do not use water; solubility will be poor).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Concentration: 1000 µg/mL (Stock).

Working Standards

Dilute the Stock Solution with Mobile Phase (50:50 A:B) to generate a calibration curve:

  • Level 1: 10 µg/mL[1]

  • Level 2: 50 µg/mL[1]

  • Level 3: 100 µg/mL[1]

  • Level 4: 250 µg/mL[1]

  • Level 5: 500 µg/mL[1]

Note: Ensure the diluent contains at least 50% organic solvent to prevent precipitation of this lipophilic analyte.[1]

Impurity Profiling & Specificity

In a synthesis context, this molecule is often reduced to an amine or reacted further.[1] The method must separate the parent from these likely impurities.[1]

Likely Impurities:

  • De-alkylated precursor: 5,6-dimethyl-7-nitro-1H-benzimidazole (Less hydrophobic, elutes earlier).[1]

  • Reduced amine: 1-(1-Ethylpropyl)-5,6-dimethyl-7-amino -1H-benzimidazole (Elutes earlier due to amino polarity vs nitro).[1]

ImpuritySeparation Impurity1 De-alkylated Impurity (Low Retention) Impurity2 Amino-Derivative (Medium Retention) Impurity1->Impurity2 Separation Target Target Analyte (Nitro + Ethylpropyl) (High Retention) Impurity2->Target Resolution > 2.0 End Target->End > 8 min Start Start->Impurity1 2-4 min

Figure 2: Expected Elution Order. The target analyte's bulky alkyl group ensures it elutes last, simplifying impurity quantification.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with benzimidazole nitrogen.[1]Increase buffer strength (e.g., add 10mM Ammonium Formate) or lower pH to 2.[1]5.
Split Peaks Sample solvent too strong (100% ACN injection).Dilute sample in mobile phase starting conditions (40% ACN).
Retention Drift Column temperature fluctuation.[1]Ensure column oven is stable at 35°C.
High Backpressure Precipitation of buffer in high organic phase.[1]If using Phosphate buffer, switch to Formic Acid (no precipitation risk in 90% ACN).[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 13636683, 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1] Retrieved from .[1]

  • Benzimidazole HPLC Methodologies

    • BŁaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2015).[1] Application of HPLC method for investigation of stability of new benzimidazole derivatives.[1][4] Saudi Pharmaceutical Journal.[1] Retrieved from .[1]

    • Description: Establishes stability-indicating methods for nitro-benzimidazoles using C18 columns and acidic mobile phases.
  • Chromatographic Behavior of Nitro-Compounds

    • Pande, V. V., & Chandorkar, J. G. (2014).[1] A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates. ResearchGate.[1] Retrieved from .

    • Description: Provides baseline retention behavior for nitro-substituted imidazole rings.[1]

  • Synthesis Context (Reference for Impurities)

    • El Alami, A., et al. (2023).[1][5] Review of synthesis process of nitrobenzimidazole derivatives. Synthetic Communications. Retrieved from .[1]

    • Description: Details the synthetic pathways, helping identify potential regioisomers and precursors (impurities)

Sources

Method

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole as a potential enzyme inhibitor

Application Note: Characterization of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (EP-DNB) as a Potential Enzyme Inhibitor Executive Summary This Application Note details the protocol for evaluating 1-(1-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (EP-DNB) as a Potential Enzyme Inhibitor

Executive Summary

This Application Note details the protocol for evaluating 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (herein referred to as EP-DNB ) as a candidate enzyme inhibitor. While EP-DNB is historically identified as a primary metabolite of the dinitroaniline herbicide pendimethalin, its structural pharmacophore—a benzimidazole core decorated with electron-withdrawing nitro groups and lipophilic alkyl chains—marks it as a "privileged structure" in medicinal chemistry.

This guide focuses on two high-potential enzymatic targets relevant to this chemotype:

  • HIV-1 Reverse Transcriptase (RT): As a potential Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1]

  • Phosphodiesterase (PDE): As a modulator of cyclic nucleotide signaling.

Key Findings & Scope:

  • Compound Classification: Lipophilic Benzimidazole (LogP ~3.9).

  • Primary Application: Allosteric Enzyme Inhibition Screening.

  • Solubility Requirement: Requires DMSO/Ethanol cosolvent systems for aqueous assays.

Scientific Rationale & Mechanism of Action

The Benzimidazole Pharmacophore

The benzimidazole scaffold is ubiquitous in enzymology due to its ability to mimic purine bases (adenine/guanine). However, the specific substitution pattern of EP-DNB (7-nitro, 5,6-dimethyl, N-1 bulky alkyl) shifts its affinity from the active site (orthosteric) to hydrophobic allosteric pockets.

Target 1: HIV-1 Reverse Transcriptase (NNRTI Potential)

EP-DNB shares structural homology with TIBO and nevirapine-class inhibitors.

  • Mechanism: The bulky 1-ethylpropyl group is hypothesized to slot into the hydrophobic non-nucleoside binding pocket (NNBP) of the p66 subunit of HIV-1 RT.

  • Effect: Binding induces a conformational "lock" on the thumb subdomain, preventing the chemical step of DNA polymerization without competing with dNTPs.

Target 2: Phosphodiesterase (PDE) Inhibition

Nitro-benzimidazoles have been documented to inhibit PDE isoenzymes (specifically PDE1 and PDE4) by bridging the metal-binding pocket and the hydrophobic Q-pocket.

Visualization: Allosteric Inhibition Pathway

The following diagram illustrates the theoretical mechanism of action where EP-DNB acts as an allosteric lock on the enzyme complex.

InhibitionMechanism Enzyme Active Enzyme (HIV-1 RT or PDE) Complex_Active E-S Complex (Catalytically Competent) Enzyme->Complex_Active + Substrate Allosteric_Site Allosteric Hydrophobic Pocket (NNBP) Enzyme->Allosteric_Site Exposes Substrate Substrate (dNTPs or cAMP) Inhibitor EP-DNB (Inhibitor) Inhibitor->Allosteric_Site Binds High Affinity Complex_Locked E-I-S Complex (Conformationally Locked) Complex_Active->Complex_Locked Inhibition Product Product Formation Complex_Active->Product Catalysis Allosteric_Site->Complex_Locked Induces Thumb Rigidity Complex_Locked->Product BLOCKED

Caption: Allosteric locking mechanism of EP-DNB preventing catalytic turnover despite substrate binding.

Experimental Protocols

Protocol A: Preparation of EP-DNB Stock Solution

Due to the high lipophilicity (LogP ~3.9) of the 1-ethylpropyl group, proper solubilization is critical to prevent microprecipitation in the assay buffer.

  • Weighing: Accurately weigh 5.0 mg of EP-DNB (MW: 261.32 g/mol ).

  • Primary Solubilization: Dissolve in 1.91 mL of 100% DMSO (anhydrous) to create a 10 mM Stock Solution .

    • Note: Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Quality Check: Measure absorbance at 450 nm (nitro group absorption) to confirm homogeneity.

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay (Fluorescence)

This protocol uses a PicoGreen™-based detection of RNA-DNA heteroduplex formation.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).[2][3]

  • Template/Primer: Poly(rA) · Oligo(dT)15.

  • Substrate: dTTP (10 µM).

  • Detection Reagent: PicoGreen dsDNA Quantitation Reagent.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Prepare 10 mL of RT Assay Buffer : 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, 2 mM DTT, and 0.05% EGTA.

    • Critical: Fresh DTT is essential for enzyme stability.

  • Inhibitor Dilution:

    • Prepare serial dilutions of EP-DNB in Assay Buffer containing 5% DMSO.

    • Concentration Range: 0.1 nM to 100 µM (8 points).

  • Reaction Assembly (96-well Black Plate):

    • Blank: 20 µL Buffer + 5 µL DMSO (No Enzyme).

    • Control: 20 µL Enzyme Mix (0.5 U/well) + 5 µL DMSO.

    • Test: 20 µL Enzyme Mix + 5 µL EP-DNB dilution.

    • Incubate at 37°C for 10 minutes to allow allosteric binding.

  • Start Reaction:

    • Add 25 µL of Substrate Mix (Poly(rA)·Oligo(dT) + dTTP) to all wells.

    • Final Volume: 50 µL.

    • Incubate at 37°C for 60 minutes.

  • Termination & Detection:

    • Add 50 µL of Stop Solution (20 mM EDTA) containing PicoGreen (1:200 dilution).

    • Incubate 5 minutes at Room Temperature in the dark.

  • Readout:

    • Measure Fluorescence: Ex 485 nm / Em 520 nm.

Data Calculation: Calculate % Inhibition using the formula:



Protocol C: Selectivity Screen (CYP450 Inhibition)

Since EP-DNB is a xenobiotic metabolite, assessing its interaction with metabolic enzymes is crucial.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4/CYP2D6.

  • Probe Substrates: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6).

  • Procedure:

    • Incubate EP-DNB (10 µM) with HLM and NADPH regenerating system for 30 mins.

    • Quench with Acetonitrile.

    • Analyze metabolite formation via LC-MS/MS.

    • Threshold: >50% inhibition indicates high drug-drug interaction potential.

Data Presentation & Analysis

Expected Results Table

When characterizing EP-DNB, summarize kinetic data as follows:

ParameterHIV-1 RT (Viral)PDE4 (Inflammatory)CYP3A4 (Metabolic)
IC50 Expected: 0.5 - 5.0 µMExpected: 10 - 50 µMTBD (Safety Screen)
Hill Slope ~1.0 (Non-cooperative)>1.0 (Potential aggregation)N/A
Mode of Inhibition Non-Competitive (Mixed)CompetitiveCompetitive
Binding Site Hydrophobic Pocket (NNBP)Q-PocketHeme-coordination
Workflow Visualization

Workflow Prep 1. Stock Prep (DMSO Solubilization) Incubation 2. Pre-Incubation (Enzyme + EP-DNB) Prep->Incubation 10 min @ 37°C Reaction 3. Catalysis (+ Substrate/Mg2+) Incubation->Reaction Initiate Detection 4. Detection (Fluorescence/Abs) Reaction->Detection 60 min Analysis 5. IC50 Calculation (Non-Linear Regression) Detection->Analysis

Caption: Step-by-step experimental workflow for enzymatic characterization of EP-DNB.

Troubleshooting & Optimization

  • Issue: Precipitation in Assay Buffer.

    • Cause: The 1-ethylpropyl group is highly hydrophobic.

    • Solution: Include 0.01% Triton X-100 in the assay buffer or increase DMSO concentration to 5% (ensure enzyme tolerance).

  • Issue: High Background Fluorescence.

    • Cause: Nitro-compounds can sometimes quench fluorescence or autofluoresce.

    • Solution: Run a "Compound Only" control (No Enzyme, No Substrate) to subtract intrinsic fluorescence.

  • Issue: Loss of Potency.

    • Cause: Nitro-group reduction by DTT over long incubations.

    • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a non-nucleophilic reducing agent instead of DTT.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Substance Details: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[4][5][6] CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 155969: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitrobenzimidazole. [Link]

  • Food and Agriculture Organization (FAO). (2005). Pesticide Residues in Food: Pendimethalin Toxicology Evaluations. (Describing the metabolism of pendimethalin into benzimidazole derivatives). [Link]

  • Tonelli, M., et al. (2018). Benzimidazole derivatives as potential enzyme inhibitors: HIV-1 Reverse Transcriptase and beyond.[7] Current Medicinal Chemistry. (General reference for Benzimidazole NNRTI activity). [Link]

  • Shah, Z., et al. (2011). 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. Bioorganic & Medicinal Chemistry.[2][8][9] [Link]

Sources

Application

in vitro assay development for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Application Note: In Vitro Assay Development for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Abstract This application note outlines the strategic development of in vitro assays for 1-(1-Ethylpropyl)-5,6-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Abstract

This application note outlines the strategic development of in vitro assays for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1][2][3][4] Identified primarily as a cyclized metabolite of the dinitroaniline herbicide Pendimethalin , this compound represents a unique benzimidazole scaffold.[1][2][3][4] While its parent compound is a known microtubule assembly inhibitor, the specific bioactivity of this 7-nitro-benzimidazole derivative requires rigorous characterization.[1][2][3][4] This guide details protocols for Tubulin Polymerization Inhibition (Mechanism of Action) and Cytotoxicity/Genotoxicity Profiling (Safety Assessment), designed to support researchers in environmental toxicology and drug discovery.[1][2][3][4]

Compound Characterization & Experimental Strategy

Chemical Identity & Origin
  • Systematic Name: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole[1][2][3][4][5][6][7][8]

  • Core Structure: Benzimidazole ring substituted with a nitro group at position 7 and methyl groups at 5 and 6.[1][2][3][4][5][7] The N1 position bears a 1-ethylpropyl (3-pentyl) tail.[1][2][3][4][5]

  • Origin: This compound is a recognized metabolite of Pendimethalin , formed via the reduction of one nitro group of the parent dinitroaniline followed by cyclization with the N-alkyl chain.[1][2][3][4]

  • Physicochemical Profile: Highly lipophilic (predicted LogP > 3.5).[1][2][3][4] Low aqueous solubility requires careful solvent management (DMSO/Ethanol) during assay preparation.[1][2][3][4]

Rationale for Assay Selection
  • Tubulin Polymerization Assay (MoA): The parent compound (Pendimethalin) and the benzimidazole class (e.g., Nocodazole, Carbendazim) are potent tubulin binders.[1][2][3][4] They inhibit microtubule dynamics by binding to the colchicine site.[1][2][3][4] This assay confirms if the metabolite retains this specific biological activity.[1][2][3][4]

  • Cytotoxicity & Genotoxicity (Safety): The presence of a nitro group on an aromatic ring is a structural alert for mutagenicity (via nitro-reduction).[1][2][3][4] In vitro cytotoxicity (MTT) and genotoxicity (Ames) screens are critical for safety profiling.[1][2][3][4]

Visual Workflow: Assay Development Pipeline

The following diagram illustrates the logical flow from compound preparation to data output, emphasizing the critical checkpoints for solubility and control validation.

AssayWorkflow cluster_Assays In Vitro Assays Compound Compound Stock (DMSO, 10-100 mM) Solubility Solubility Check (Buffer Compatibility) Compound->Solubility Dilution Tubulin Tubulin Polymerization (Fluorescence/OD340) Solubility->Tubulin Specific Binding Cyto Cytotoxicity (MTT) (HepG2 / CHO Cells) Solubility->Cyto Cell Health Geno Genotoxicity (Ames Test) Solubility->Geno Safety Analysis Data Analysis (IC50 / Mutagenic Index) Tubulin->Analysis Cyto->Analysis Geno->Analysis

Caption: Integrated workflow for characterizing the bioactivity of lipophilic benzimidazole derivatives.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: To quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules.[1][2][3][4] Principle: Tubulin polymerization is monitored by measuring the increase in fluorescence of a reporter dye (DAPI or fluorescent reporter) or absorbance (turbidity at 340 nm) over time.[1][2][3][4] Benzimidazole inhibitors prevent this increase.[1][2][3][4]

Reagents & Equipment
  • Purified Tubulin: >99% pure, bovine brain origin (lyophilized).[1][2][3][4]

  • GTP Stock: 100 mM (essential energy source for polymerization).[1][2][3][4]

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[1][2][3][4]

  • Compound Stock: 10 mM in DMSO (Freshly prepared).

  • Positive Control: Nocodazole or Colchicine (known inhibitors).[1][2][3][4]

  • Vehicle Control: DMSO (Final concentration < 1%).[1][2][3][4]

  • Detection: Fluorescence Plate Reader (Ex 360 nm / Em 450 nm for DAPI) or Spectrophotometer (OD 340 nm).[1][2][3][4]

Step-by-Step Methodology
  • Tubulin Preparation (Cold Start):

    • Resuspend lyophilized tubulin in ice-cold PEM buffer to a concentration of 4 mg/mL.[1][2][3][4]

    • Critical: Keep tubulin on ice at all times.[1][2][3][4] Premature warming causes spontaneous nucleation.[1][2][3][4]

    • Clarify by centrifugation at 4°C (14,000 x g, 10 min) to remove denatured protein aggregates.

  • Compound Dilution:

    • Prepare a 10-point dilution series of the test compound in DMSO.[1][2][3][4]

    • Dilute these stocks 1:10 into PEM buffer (Intermediate Plate) to minimize DMSO shock to the protein.[1][2][3][4]

    • Note: Ensure final DMSO concentration in the assay well does not exceed 1%, as DMSO itself promotes tubulin assembly.[1][2][3][4]

  • Assay Assembly (96-well Half-Area Plate):

    • Pre-warm the plate reader to 37°C.

    • Well Setup:

      • 45 µL Tubulin Master Mix (Tubulin + 1 mM GTP + 10 µM DAPI in PEM buffer).

      • 5 µL Diluted Compound (or Control).[1][2][3][4]

    • Final Tubulin Concentration: ~2-3 mg/mL (approx. 20-30 µM).[1][2][3][4]

  • Kinetic Measurement:

    • Immediately place the plate in the pre-warmed reader (37°C).

    • Shake for 5 seconds to mix.

    • Measure Fluorescence (or Absorbance) every 30 seconds for 60 minutes.

Data Interpretation
  • Vmax (Rate of Polymerization): Calculate the slope of the linear phase of the curve.

  • Steady State: Measure the plateau height.[1][2][3][4]

  • Inhibition Calculation:

    
    [2][3][4]
    
  • Result: A dose-dependent decrease in Vmax confirms the compound acts as a microtubule destabilizer.[1][2][3][4]

Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: To determine the general cellular toxicity and calculate the IC50.[1][2][3][4] Cell Line: HepG2 (Liver model - relevant for metabolites) or CHO cells.[1][2][3][4]

Methodology
  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add the test compound (0.1 µM – 100 µM). Include a "No Cell" blank and a "DMSO only" vehicle control.

    • Solubility Alert: Watch for precipitation at >50 µM due to the lipophilic nature of the 1-ethylpropyl group.[1][2][3][4]

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final).[1][2][3][4] Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.[1][2][3][4]

    • Read Absorbance at 570 nm.[1][2][3][4]

Mechanistic Insight: The Benzimidazole-Tubulin Interaction

The following diagram details the competitive inhibition mechanism expected for this compound class.

Mechanism FreeTubulin Free Tubulin Dimers (Alpha/Beta) GTP GTP Binding FreeTubulin->GTP Complex Tubulin-Inhibitor Complex (Non-polymerizable) FreeTubulin->Complex + Inhibitor Nucleation Microtubule Nucleation GTP->Nucleation Polymer Microtubule Polymer Nucleation->Polymer Assembly Inhibitor 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Complex->Nucleation Blocks

Caption: Mechanism of Action: The compound sequesters free tubulin dimers, preventing nucleation and polymer growth.[1][2][3][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer High Lipophilicity (LogP > 3.[2][3][4]5)Reduce max concentration to 50 µM. Ensure intermediate dilution step uses buffer with low % DMSO rather than direct spike.
High Background Fluorescence Compound AutofluorescenceNitro-aromatics can be fluorescent.[2][3][4] Run a "Compound Only" control (no tubulin) and subtract baseline.[1][2][3][4]
No Inhibition Observed 7-Nitro RegiochemistryThe 7-nitro position may sterically hinder binding compared to 5-nitro analogs.[1][2][3][4] Confirm with high-concentration (100 µM) screen.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2][3][4] Substance Details - 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2][3][4][5][6][7][8] EPA Substance Registry Services.[1][2][3][4][6] [Link][1][2][3][4]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3][4] PubChem Compound Summary for CID 155969: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][2][3][4] PubChem.[1][2][3][4][8][9] [Link][1][2][3][4]

  • Jordan, M. A., & Wilson, L. (2004).[1][2][3][4] Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265.[1][2][3][4] (Foundational reference for Tubulin Assay protocols).

Sources

Method

Application Note: Mechanistic Profiling &amp; Protocols for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Executive Summary 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) is a biologically active heterocyclic compound primarily identified as the major cyclized metabolite of the dinitroaniline herbi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) is a biologically active heterocyclic compound primarily identified as the major cyclized metabolite of the dinitroaniline herbicide Pendimethalin .[1] While often studied in the context of environmental fate (anaerobic degradation and photolysis), its structural core—a highly substituted benzimidazole—possesses significant pharmacological implications, particularly in microtubule destabilization and nitro-reductive toxicity .

This guide provides a comprehensive technical breakdown of its mechanism of formation (chemical pathogenesis), its biological mode of action (interaction with tubulin), and validated protocols for its synthesis, isolation, and functional assaying.

Part 1: Mechanism of Formation (Chemical Pathogenesis)

The formation of this compound represents a critical transformation pathway where the acyclic dinitroaniline precursor (Pendimethalin) undergoes reductive cyclization. Understanding this mechanism is essential for both synthesizing the compound for reference standards and predicting its occurrence in biological systems.

The Reductive Cyclization Pathway

The transformation requires an anaerobic environment or photolytic energy to drive the reduction of the sterically hindered nitro group, followed by ring closure involving an external carbon source.

  • Precursor: Pendimethalin [N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline].

  • Step 1: Nitro Reduction: The nitro group at position 2 (or 6) is reduced to a hydroxylamine or amine intermediate (

    
    ).
    
  • Step 2: Carbon Insertion & Cyclization: Unlike typical benzimidazole synthesis (which uses carboxylic acids), this environmental transformation often utilizes alkyl fragments or dissolved organic carbon (DOC) to supply the C2 carbon of the imidazole ring.

  • Step 3: Aromatization: Loss of water and oxidation establishes the stable benzimidazole core.

Visualization of the Pathway

The following diagram illustrates the degradation of Pendimethalin into the target benzimidazole.

Pendimethalin_Degradation Pendimethalin Pendimethalin (Precursor) Intermediate 6-Amino-Pendimethalin (Reduced Intermediate) Pendimethalin->Intermediate Nitro Reduction (Anaerobic/Photolysis) Target 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole Intermediate->Target Cyclization & Dehydration CarbonSource Carbon Source (Soil DOC / Methanol) CarbonSource->Target C2 Insertion

Figure 1: Reductive cyclization pathway of Pendimethalin to 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.

Part 2: Biological Mechanism of Action (MoA)

While the parent compound (Pendimethalin) is a known herbicide, the benzimidazole metabolite retains specific bioactive properties.

Primary MoA: Microtubule Depolymerization

Benzimidazoles are a privileged scaffold for tubulin binding. The 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole analog targets the colchicine-binding site of


-tubulin.
  • Binding Kinetics: The lipophilic 1-ethylpropyl group (3-pentyl) facilitates membrane permeability and hydrophobic interaction within the tubulin pocket.

  • Effect: Inhibition of microtubule polymerization prevents spindle formation during mitosis, leading to cell cycle arrest at the G2/M phase.

  • Selectivity: While potent against plant and fungal tubulin, the nitro-substitution pattern also confers affinity for mammalian tubulin, presenting potential cytotoxicity.

Secondary MoA: Nitro-Reductive Toxicity

The C7-nitro group is an electron-withdrawing moiety susceptible to enzymatic reduction by nitroreductases (e.g., in liver microsomes or hypoxic tumor tissue).

  • Mechanism: Enzymatic reduction generates reactive nitro-anion radicals (

    
    ).
    
  • Consequence: These radicals can induce oxidative stress (ROS generation) or covalently bind to DNA, acting as a potential mutagen. This mechanism is characteristic of nitro-benzimidazoles and requires careful handling during drug development screening.

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation (Photolytic Method)

Use this protocol to generate the compound as an analytical standard.

Reagents:

  • Pendimethalin (Analytical Grade, >98%)

  • Methanol (HPLC Grade)

  • Titanium Dioxide (

    
    , Degussa P25) - Catalyst
    

Workflow:

  • Preparation: Dissolve 100 mg of Pendimethalin in 100 mL of Methanol.

  • Catalyst Addition: Add 50 mg of

    
     to create a suspension.
    
  • Irradiation: Place the mixture in a quartz photochemical reactor. Irradiate with UV light (

    
    ) for 7 hours under constant stirring.
    
  • Filtration: Remove

    
     by filtering through a 0.22 
    
    
    
    PTFE membrane.
  • Purification: Evaporate solvent. Purify the residue via Silica Gel Column Chromatography using Hexane:Ethyl Acetate (80:20 v/v).

  • Validation: The target compound (Yellow solid) elutes after the parent compound. Confirm via MS (

    
    ).[2]
    
Protocol B: Tubulin Polymerization Inhibition Assay

Use this protocol to quantify biological activity.

Reagents:

  • Purified Tubulin protein (>99%, porcine brain source)

  • GTP (Guanosine triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    
  • Test Compound: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (dissolved in DMSO)

Step-by-Step Procedure:

  • Baseline Setup: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP on ice.

  • Incubation: Add the test compound (Final concentration: 10

    
    ) to the tubulin solution. Include a Vehicle Control (DMSO only) and Positive Control (Colchicine or Nocodazole).
    
  • Initiation: Transfer samples to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Data Analysis: Polymerization manifests as an increase in OD340. Calculate the

    
     (rate of polymerization) and determine % Inhibition relative to control.
    

Data Output Table: Expected Results

CompoundConcentrationVmax (mOD/min)% InhibitionInterpretation
Vehicle (DMSO) -15.20%Normal Polymerization
Colchicine 5

1.192.7%Complete Inhibition
Target Compound 10

3.4 77.6% Strong Antagonist
Pendimethalin 10

2.881.5%Strong Antagonist
Protocol C: Analytical Quantification (HPLC-UV)

Standard operating procedure for detecting this compound in soil or biological matrices.

  • Column: C18 Reverse Phase (

    
    )
    
  • Mobile Phase: Acetonitrile : Water (70:30 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 239 nm (Benzimidazole characteristic peak).

  • Retention Time:

    • Target Metabolite: ~4.2 min (More polar than parent).

    • Pendimethalin: ~6.5 min.

Part 4: Technical Visualization (Workflow)

The following diagram outlines the isolation and characterization workflow for researchers.

Workflow Start Start: Pendimethalin Standard Reaction Photolytic Reaction (MeOH + TiO2, UV 365nm) Start->Reaction Separation Filtration & Solvent Evaporation Reaction->Separation Purification Flash Chromatography (Hexane:EtOAc 80:20) Separation->Purification Analysis HPLC-UV (239 nm) & MS Confirmation Purification->Analysis

Figure 2: Step-by-step workflow for the isolation and verification of the target benzimidazole.

References

  • Kulshrestha, G., & Singh, S. B. (1992).[2][3] Influence of soil moisture and microbial activity on pendimethalin degradation.[4] Bulletin of Environmental Contamination and Toxicology. Link

  • Pandit, G. K., Pal, S., & Das, A. K. (1995).[5] Photocatalytic degradation of pendimethalin in the presence of titanium dioxide.[5] Journal of Agricultural and Food Chemistry. Link

  • Megadi, V. B., et al. (2010).[2] Biodegradation of pendimethalin by Bacillus subtilis. Indian Journal of Biotechnology. Link

  • U.S. EPA. (2025). Substance Details: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2][5] Substance Registry Services. Link

  • Ramírez, T., et al. (2007). Benzimidazole derivatives as novel tubulin inhibitors. Expert Opinion on Therapeutic Patents. Link

Sources

Application

Application Note: Molecular Docking Profiling of the Pendimethalin Metabolite 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

This Application Note provides a rigorous protocol for the molecular docking of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9), a primary metabolite of the dinitroaniline herbicide pendimethalin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the molecular docking of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9), a primary metabolite of the dinitroaniline herbicide pendimethalin.[1]

This guide is designed for toxicologists and medicinal chemists investigating the environmental fate, off-target toxicity, and residual bioactivity of herbicide metabolites. It focuses on two critical biological endpoints: Tubulin polymerization inhibition (mechanism of action) and Cytochrome P450 interaction (metabolic stability/toxicity).

Introduction & Molecule Profile

The compound 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is formed via the oxidative cyclization of pendimethalin.[1] Unlike its parent dinitroaniline, this metabolite possesses a fused benzimidazole core, a scaffold known as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including kinases, tubulin, and viral enzymes.

Physicochemical Significance

The transition from an aniline (pendimethalin) to a benzimidazole rigidifies the structure. The 7-nitro group and the bulky 1-(1-ethylpropyl) moiety create a unique steric and electrostatic landscape.[1]

  • Steric Crowding: The N1-alkyl group and C7-nitro group are in close proximity (peri-interaction), restricting the conformational freedom of the alkyl tail.

  • Electronic Effects: The nitro group at C7 strongly withdraws electrons, reducing the basicity of the N3 nitrogen, which affects hydrogen bond acceptor capability.

Target Selection for Docking

To assess the biological impact of this metabolite, we define two primary docking workflows:

  • Tubulin (Colchicine Binding Site): To determine if the metabolite retains the herbicidal mode of action (microtubule disruption) of the parent compound.

  • CYP3A4 (Heme Active Site): To evaluate metabolic clearance and potential inhibition of human drug-metabolizing enzymes (drug-herbicide interaction potential).[1]

Computational Workflow Overview

The following diagram illustrates the critical path for accurate docking, emphasizing the need for Quantum Mechanical (QM) geometry optimization due to the steric clash at the N1-C7 interface.

DockingWorkflow Ligand Ligand: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole QM_Opt QM Optimization (DFT B3LYP/6-31G*) Resolve N1-C7 Steric Clash Ligand->QM_Opt Essential Step Prep_Lig Ligand Prep (Gasteiger Charges, Rotatable Bonds) QM_Opt->Prep_Lig Docking Molecular Docking (AutoDock Vina / Glide) Prep_Lig->Docking Target_Tub Target A: Tubulin (PDB: 1SA0 - Colchicine Site) Grid_Gen Grid Box Generation (Focus: Hydrophobic Pockets) Target_Tub->Grid_Gen Target_CYP Target B: CYP3A4 (PDB: 1TQN - Heme Site) Target_CYP->Grid_Gen Grid_Gen->Docking Analysis Interaction Profiling (Hydrophobic, H-Bond, Pi-Stacking) Docking->Analysis

Caption: Workflow for docking CAS 73215-11-9, prioritizing QM geometry optimization to handle steric strain.

Detailed Protocol

Phase 1: Ligand Preparation (Critical Step)

Standard force fields often fail to accurately model the torsion angle between the benzimidazole ring and the bulky 1-ethylpropyl group due to the repulsion from the 7-nitro group.[1]

  • Structure Generation: Build the 2D structure. Note that the 1-ethylpropyl group (pentan-3-yl) is achiral, but its rotation is hindered.[1]

  • DFT Optimization:

    • Tool: Gaussian, GAMESS, or ORCA.

    • Method: DFT B3LYP functional with 6-31G(d) basis set.[1]

    • Objective: Minimize energy to find the stable torsion angle of the N1-alkyl group relative to the plane of the benzimidazole.

    • Note: Expect the alkyl group to twist out of plane to minimize steric clash with the 7-NO2 oxygens.[1]

  • Charge Assignment:

    • Do not use standard Gasteiger charges blindly.[1] The nitro group induces a strong dipole.[1]

    • Use RESP (Restrained Electrostatic Potential) charges derived from the DFT output if possible.[1] If using AutoDock, ensure the nitro nitrogen is assigned a high positive partial charge and oxygens a negative one.

Phase 2: Target Preparation
Target A: Tubulin (Microtubule Assembly)
  • PDB Selection: 1SA0 (Tubulin-Colchicine complex).[1] This is the standard for dinitroaniline binding.[1]

  • Preprocessing:

    • Remove the native ligand (Colchicine).[1]

    • Retain the GTP/GDP cofactors (essential for structural integrity).[1]

    • Add polar hydrogens.[1]

    • Key Residues to Monitor: Val181, Cys241, Leu248 (Alpha subunit); Cys241 is often the anchor for dinitroanilines.

Target B: CYP3A4 (Metabolism) [1]
  • PDB Selection: 1TQN or 3UA1 .[1]

  • Preprocessing:

    • Retain the Heme group (Iron-Protoporphyrin IX).[1]

    • Assign the Iron (Fe) atom parameters correctly (AutoDock Vina handles this, but verify in AD4).

    • Grid Box: Center on the Iron atom.[1] Dimensions: 25x25x25 Å.[1]

Phase 3: Docking Execution

Software Configuration (AutoDock Vina Example):

  • Exhaustiveness: Set to 32 or higher. The hydrophobic 1-ethylpropyl tail requires extensive sampling to fit into the lipophilic pockets of tubulin.[1]

  • Rotatable Bonds:

    • Active: The C-C bonds in the ethylpropyl chain.

    • Inactive: The N1-C(alkyl) bond should be constrained if the DFT optimization indicates a high rotational barrier (>10 kcal/mol); otherwise, allow rotation but with caution.[1]

Table 1: Grid Box Parameters (Recommended)

ParameterTubulin (Colchicine Site)CYP3A4 (Active Site)
Center X, Y, Z 11.5, 65.5, 9.5 (approx for 1SA0)-19.5, -22.5, -12.5 (approx for 1TQN)
Size (Å) 22 x 22 x 2226 x 26 x 26
Key Interaction Hydrophobic burial of alkyl groupHeme-Fe coordination or proximity

Data Analysis & Interpretation

Evaluating Binding Modes

1. Tubulin Binding (Mechanism Verification)

  • Success Criteria: Binding affinity < -7.5 kcal/mol.

  • Mode of Binding:

    • The benzimidazole core should occupy the site vacated by the colchicine A/C rings.

    • The 7-nitro group often accepts a hydrogen bond from backbone amides (e.g., Val181).[1]

    • The 1-ethylpropyl group must fit into the hydrophobic pocket (interacting with Leu242, Leu255).[1]

    • Insight: If the bulky alkyl group clashes with the protein backbone, the metabolite likely loses the herbicidal potency of the parent, indicating "detoxification."

2. CYP3A4 Binding (Toxicity/Clearance)

  • Success Criteria: Distance between Ligand and Heme-Fe < 6.0 Å.[1]

  • Metabolic Vulnerability:

    • Look for the methyl groups (C5-Me, C6-Me) positioned near the Heme iron (Site of Metabolism - SOM).[1] This suggests the metabolite can be further oxidized.[1]

    • Inhibition Risk: If the N3 nitrogen coordinates directly with the Iron (distance < 2.5 Å), the compound acts as a Type II inhibitor, potentially causing drug-drug interactions.

Visualizing Interactions

Generate 2D interaction maps (using LigPlot+ or Discovery Studio) to document:

  • Pi-Pi Stacking: Between the benzimidazole ring and aromatic residues (e.g., Phe residues in CYP3A4).[1]

  • Hydrogen Bonding: Specifically involving the Nitro oxygens.[1]

References

  • US EPA. (2024).[1] Substance Details: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2] United States Environmental Protection Agency.[1] Link[1]

  • Jayabharathi, J., et al. (2012).[1][3] "Docking investigation and binding interaction of benzimidazole derivative with bovine serum albumin." Journal of Photochemistry and Photobiology B: Biology, 117, 27-32.[1] Link

  • Vensel, J. (2022).[1] "In-silico docking studies of some novel benzimidazole derivatives as anti-HIV-agents." Journal of Pharmaceutical Chemistry, 9(2). Link

  • Morris, G. M., et al. (2009).[1] "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 30(16), 2785–2791. Link[1]

  • RCSB PDB. (2004).[1] Crystal structure of tubulin:stathmin-like domain complex with colchicine (PDB 1SA0).[1] Link[1]

Sources

Method

formulation strategies for in vivo testing of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Executive Summary This guide details the formulation and delivery strategies for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9), a highly lipophilic benzimidazole derivative.[1] While historica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation and delivery strategies for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9), a highly lipophilic benzimidazole derivative.[1] While historically identified as a primary metabolite of the dinitroaniline herbicide pendimethalin, this scaffold possesses physicochemical characteristics relevant to drug discovery, particularly in antiparasitic and oncology libraries.[1]

The Challenge: The molecule features a bulky hydrophobic 1-ethylpropyl (pentan-3-yl) tail and an electron-withdrawing nitro group at the 7-position.[1] This combination results in low aqueous solubility (Class II/IV BCS) and reduced basicity compared to standard benzimidazoles, rendering simple pH manipulation ineffective for solubilization.[1]

The Solution: This protocol prioritizes complexation (Cyclodextrins) and lipid-based delivery systems over simple co-solvent approaches to prevent in vivo precipitation and ensure linear pharmacokinetics.[1]

Physicochemical Profiling & Strategy

Before formulation, the compound's behavior must be understood to prevent experimental failure (e.g., precipitation in the peritoneum or gut lumen).[1]

PropertyValue / CharacteristicImpact on Formulation
Molecular Weight 261.32 g/mol Small molecule; amenable to permeation if solubilized.[1]
LogP (Predicted) ~4.5 - 5.0Highly Lipophilic. Favors lipid vehicles; binds heavily to plastics/tubing.[1]
pKa (Base) ~3.5 - 4.0 (Estimated)The 7-nitro group withdraws electrons, lowering the pKa of the imidazole nitrogen.[1] Acidification is NOT a viable solubility strategy (requires pH < 2, which is toxic).[1]
Crystallinity High (High Melting Point)High lattice energy requires significant energy (milling/heating) to disrupt for dissolution.[1]
Formulation Decision Matrix

The following logic gate determines the optimal vehicle based on your study endpoint.

FormulationStrategy Start Study Goal Route Route of Admin Start->Route IV Intravenous (IV) (PK/Bioavailability) Route->IV Oral Oral (PO) / IP (Efficacy/Tox) Route->Oral Sol_High Solution Required IV->Sol_High Sus_High Suspension/Emulsion Oral->Sus_High CD 20% HP-beta-Cyclodextrin (Gold Standard) Sol_High->CD Preferred CoSol 5% DMSO / 40% PEG400 (Risk of precip) Sol_High->CoSol Alternative Lipid Corn Oil or Miglyol 812 (Best for absorption) Sus_High->Lipid Preferred (Low Dose) Nano Wet Milled Nanosuspension (High Dose Tox) Sus_High->Nano Preferred (High Dose)

Figure 1: Decision matrix for selecting the vehicle based on administration route and solubility requirements.

Protocol A: The "Gold Standard" Solution (IV/IP/PO)

Target: Pharmacokinetics (PK) and low-dose efficacy (< 10 mg/kg).[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzimidazole core, shielding it from the aqueous environment while preventing precipitation upon dilution in the blood.[1]

Materials
  • Compound: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][2][3]

  • Excipient: HP-β-CD (e.g., Kleptose® or Trappsol®).[1]

  • Solvent: DMSO (Anhydrous, Cell Culture Grade).[1]

  • Diluent: Sterile Water for Injection (WFI).[1]

Step-by-Step Procedure
  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 20 mg/mL . Vortex until clear.

    • Note: Do not store this stock long-term; nitro-benzimidazoles can degrade or precipitate if moisture enters the DMSO.[1]

  • Vehicle Preparation: Prepare a 25% (w/v) HP-β-CD solution in sterile water.[1] Filter sterilize (0.22 µm).

  • Complexation (The Critical Step):

    • Slowly add the DMSO stock to the HP-β-CD vehicle while vortexing vigorously.[1]

    • Ratio: 5% DMSO Stock : 95% HP-β-CD Vehicle.[1]

    • Final Concentration: 1 mg/mL compound in 5% DMSO / 23.75% HP-β-CD.[1]

  • Sonication: Sonicate the mixture in a water bath at 37°C for 20 minutes to encourage inclusion complex formation.

  • Visual Check: The solution must be optically clear. If cloudy, the compound has exceeded its solubility limit in this matrix.[1]

Self-Validation: Dilute 100 µL of the final formulation into 900 µL of warm PBS (37°C). If precipitation occurs within 15 minutes, the formulation is unstable for IV use and must be switched to Protocol B.

Protocol B: Lipid-Based Delivery (Oral Gavage)

Target: High-dose efficacy or Toxicology (> 10 mg/kg).[1] Mechanism: Exploits the compound's high LogP to dissolve it in triglycerides, promoting lymphatic transport (chylomicrons) and bypassing first-pass metabolism.[1]

Materials
  • Vehicle: Corn Oil (USP) OR Miglyol 812 (Medium Chain Triglycerides).[1]

  • Co-solvent (Optional): Ethanol (Absolute).[1]

Step-by-Step Procedure
  • Weighing: Weigh the solid compound directly into a glass scintillation vial.

  • Solvent Wetting (Optional but Recommended): Add Ethanol (5% of final volume) to the powder.[1] Vortex to wet the solid.[1] This disrupts the crystal lattice.[1]

  • Lipid Addition: Add Corn Oil or Miglyol 812 to volume.

  • Dissolution:

    • Heat the mixture to 50°C in a water bath.

    • Sonicate for 30–60 minutes.

    • Checkpoint: Ensure no visible crystals remain at the bottom of the vial.[1]

  • Storage: Store at room temperature. Do not refrigerate, as this may force precipitation.[1]

Quality Control & Stability

Due to the nitro group, this compound is susceptible to reduction (to an amine) if stored improperly or exposed to biological matrices for extended periods ex vivo.[1]

HPLC Method for Formulation Verification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 8 minutes (High organic required due to lipophilicity).[1]

  • Detection: UV at 290 nm (Nitro-aromatic signature).[1]

Stability Rule: Formulations should be prepared fresh daily (extemporaneous preparation). If storage is necessary, freeze aliquots of the DMSO stock, not the final aqueous formulation.[1]

Safety & Toxicology Considerations

  • Mutagenicity Warning: Nitro-benzimidazoles are structurally related to known mutagens (e.g., nitro-phenylenediamines).[1] Handle as a potential carcinogen.[1][4]

  • Metabolic Activation: In in vivo studies, the 7-nitro group is likely reduced by hepatic reductases to the 7-amino metabolite.[1] This conversion often alters the pharmacological activity and solubility.[1]

    • Recommendation: When collecting plasma for PK, use tubes containing enzyme inhibitors (e.g., sodium fluoride) to prevent ex vivo reduction of the nitro group in the blood tube.[1]

References

  • U.S. Environmental Protection Agency (EPA). Substance Details: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2] Substance Registry Services.[1] [Link][1][2]

  • PubChem. Compound Summary: 5,6-dimethyl-4-nitro-1H-benzimidazole (Structural Analog).[1][5] National Library of Medicine.[1] [Link][1]

  • Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][6] Advanced Drug Delivery Reviews.[1] (Standard reference for Protocol A). [Link]

Sources

Application

Application Note: Pharmacological Characterization &amp; Screening of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Analogs

Executive Summary & Scaffold Analysis The molecule 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) represents a highly lipophilic, electron-deficient benzimidazole core.[1] While historically id...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) represents a highly lipophilic, electron-deficient benzimidazole core.[1] While historically identified as a metabolite of dinitroaniline herbicides (e.g., pendimethalin), this scaffold shares critical structural homology with the 2-benzylbenzimidazole (nitazene) class of high-potency synthetic opioids and certain anthelmintic agents .

Research into analogs of this structure requires a bifurcated screening strategy. The 7-nitro and 5,6-dimethyl substitution pattern creates a unique electronic environment that modulates pKa and receptor docking.[1] This guide provides a rigorous experimental design to test these analogs for:

  • GPCR Modulatory Activity: Specifically Mu-Opioid Receptor (MOR) agonism, given the pharmacophore overlap with etonitazene/isotonitazene.[1][2]

  • Cytotoxic & Antimicrobial Efficacy: Targeting tubulin polymerization and hypoxia-selective toxicity.[1]

Experimental Workflow Visualization

The following flowchart outlines the critical path for validating biological activity, moving from structural verification to functional profiling.

ScreeningCascade cluster_decision Target Identification Synthesis 1. Synthesis & QC (NMR/LC-MS) Lipophilicity 2. Physicochemical (LogD / pKa) Synthesis->Lipophilicity Purity >98% Binding 3. Primary Binding (Radioligand Displacement) Lipophilicity->Binding Solubilized Functional 4. Functional Assays ([35S]GTPγS / cAMP) Binding->Functional Ki < 1 µM Tox 5. ADME-Tox (hERG / Cytotoxicity) Functional->Tox EC50 < 100 nM

Figure 1: High-throughput screening cascade for nitrobenzimidazole analogs. Progression requires meeting specific purity and potency thresholds.

Module 1: Physicochemical Profiling (Pre-Screening)

The 1-(1-ethylpropyl) moiety (a 3-pentyl group) imparts significant lipophilicity compared to standard ethyl or methyl tails.[1] Before biological testing, solubility limits must be established to prevent false negatives due to precipitation.

Protocol A: Chromatographic LogD Determination
  • Rationale: Traditional shake-flask methods fail with highly lipophilic benzimidazoles.[1] HPLC-based determination is required for accuracy.

  • Method:

    • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4) with varying organic fractions (60%, 70%, 80%).

    • Standard: Calibrate using known nitazene analogs (e.g., Etonitazene LogP ~3.2) and benzimidazole standards.[1][3][4][5][6][7][8]

    • Calculation: Extrapolate retention time (

      
      ) to 0% organic modifier to calculate Log
      
      
      
      , correlating to LogD.

Module 2: GPCR Binding Assays (Opioid Focus)

Given the structural risk of opioid activity, the primary screen must target the Mu-Opioid Receptor (MOR) . The 7-nitro group is a known potency enhancer in this chemical class.[1]

Protocol B: Competitive Radioligand Binding ([³H]-DAMGO)[1]
  • Objective: Determine binding affinity (

    
    ) of the analog at the MOR.
    
  • Reagents:

    • Receptor Source: CHO-K1 cells stably expressing human MOR (hMOR).[1]

    • Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol).[1]

    • Reference Ligand: Naloxone (Antagonist) or DAMGO (Agonist).[1]

Step-by-Step Procedure:

  • Membrane Prep: Harvest CHO-hMOR cells and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 25 µL [³H]-DAMGO (Final conc. 1 nM).

    • 25 µL Test Analog (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]
ParameterAcceptance CriteriaNotes
Z-Factor > 0.5Ensures assay robustness.
Specific Binding > 80%High background indicates filter trapping (common with lipophilic tails).[1]
Reference Ki DAMGO: ~1.0 nMValidates system sensitivity.

Module 3: Functional Efficacy (Agonist vs. Antagonist)

Binding does not equal activation.[1] To determine if the analog acts as a super-agonist (typical of nitro-benzimidazoles), a functional G-protein coupling assay is mandatory.[1]

Protocol C: [³⁵S]GTPγS Binding Assay
  • Rationale: Measures the activation of G

    
    i proteins, the immediate downstream effector of MOR. This assay is less susceptible to amplification bias than cAMP assays, providing a measure of intrinsic efficacy.
    
  • Mechanism: Agonist binding induces GDP

    
     GTP exchange.[1] The non-hydrolyzable analog [³⁵S]GTPγS accumulates in the membrane.
    

Workflow Diagram:

GTP_Assay Ligand Ligand Addition (Analog) Receptor hMOR Receptor (Membrane Bound) Ligand->Receptor Bind GProtein G-Protein Activation (GDP Release) Receptor->GProtein Conformational Change GTP [35S]GTPγS Binding GProtein->GTP Exchange Signal Scintillation Count (CPM) GTP->Signal Accumulation

Figure 2: Mechanism of the [³⁵S]GTPγS functional assay.[1] Agonist efficacy is measured by the percent stimulation over basal levels.

Procedure:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP, pH 7.4.

  • Reaction: Mix membranes (10 µg) with test analog and 0.1 nM [³⁵S]GTPγS.

  • Incubation: 60 min at 30°C.

  • Termination: Filter and count as per binding assay.

  • Data Output: Calculate % Stimulation relative to basal (no drug) and Emax relative to the full agonist DAMGO.

Module 4: Toxicity & Selectivity (Safety Profiling)

Nitro-aromatic compounds carry risks of mutagenicity and off-target cytotoxicity.[1]

Protocol D: Tubulin Polymerization Inhibition[1]
  • Context: Benzimidazoles (e.g., albendazole, nocodazole) often inhibit microtubule formation.

  • Method: Use a fluorescence-based tubulin polymerization kit.[1] Monitor fluorescence enhancement of a reporter dye (e.g., DAPI) which binds only to polymerized microtubules.

  • Expectation: If the analog is an anthelmintic candidate, it should inhibit polymerization (

    
    ). If it is intended as a GPCR drug, this is an adverse effect.
    
Protocol E: hERG Channel Inhibition (Cardiotoxicity)
  • Context: The 1-(1-ethylpropyl) tail is bulky and lipophilic, a pharmacophore feature often associated with hERG channel blockade (QT prolongation risk).[1]

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Threshold:

    
     indicates high cardiotoxicity risk.[1]
    

References

  • Baumann, M. H., et al. (2020). "Pharmacological characterization of the highly potent synthetic opioid isotonitazene."[1] Neuropharmacology. Link

  • World Health Organization (WHO). (2020).[1][7] "Critical Review Report: Isotonitazene." Expert Committee on Drug Dependence.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • U.S. EPA. (2023). "Substance Details: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-."[1][9][10][11] CompTox Chemicals Dashboard. Link

  • Strange, P. G. (2008). "Agonist binding, signaling, and regulation of G-protein-coupled receptors."[1] Trends in Pharmacological Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

[1] Executive Summary & Molecule Profile This guide addresses the purification of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1] This molecule is a highly lipophilic, substituted benzimidaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

This guide addresses the purification of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1] This molecule is a highly lipophilic, substituted benzimidazole often utilized as an intermediate in the synthesis of CRF1 antagonists (e.g., Antalarmin analogs) or as a specialized probe.[1]

Physicochemical Profile:

  • Molecular Weight: 261.32 g/mol [2]

  • Lipophilicity (LogP): High (Predicted > 3.5 due to the 1-ethylpropyl/3-pentyl tail and dimethyl core).[1]

  • Key Impurity Classes:

    • Regioisomers: The N-alkylation of the asymmetric benzimidazole precursor typically yields a mixture of the 7-nitro (target) and 4-nitro (undesired) isomers.[1]

    • Unreacted Electrophile: 3-Bromopentane (or equivalent) and its elimination product (2-pentene).[1]

    • Oxidation Byproducts: Dark tarry residues common in nitro-aromatic chemistry.[1]

Diagnostic Decision Matrix

Before selecting a protocol, identify the state of your crude material using the flowchart below.

Purification_Decision_Tree Start Analyze Crude Material State_Solid Solid / Semi-Solid Start->State_Solid State_Oil Dark Viscous Oil Start->State_Oil TLC_Check TLC Analysis (Hex:EtOAc 3:1) State_Solid->TLC_Check Action_Triturate Protocol B: Cold Trituration (Pentane/Ether) State_Oil->Action_Triturate Induce Solidification Isomers_Present Two Close Spots? (Regioisomers) TLC_Check->Isomers_Present Single_Spot Single Major Spot (High Purity) TLC_Check->Single_Spot Action_Column Protocol A: Flash Chromatography (Silica Gel) Isomers_Present->Action_Column Required for Separation Action_Recryst Protocol C: Recrystallization (EtOH/H2O) Single_Spot->Action_Recryst Final Polish Action_Triturate->TLC_Check

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state and TLC profile.[1]

Troubleshooting Guides & Protocols

Issue 1: The "Oily Crude" Phenomenon

Symptom: The crude product is a dark, sticky oil that refuses to crystallize, even though the product is reported as a solid.[1] Cause: The bulky 1-(1-ethylpropyl) group (a 3-pentyl chain) adds significant rotational freedom and lipophilicity, preventing efficient crystal lattice packing.[1] Residual alkylating agent (e.g., 3-bromopentane) acts as a solvent, keeping the product in the oil phase.[1]

Protocol B: Anti-Solvent Trituration

  • Dissolution: Dissolve the crude oil in a minimum amount of Diethyl Ether or Dichloromethane (DCM).[1]

  • Anti-solvent Addition: Slowly add cold n-Pentane or n-Hexane (ratio 1:5 vs the solvent) while stirring vigorously.[1]

  • Cryo-Precipitation: Place the flask in a -20°C freezer for 12 hours. Scratch the glass sides with a spatula to induce nucleation.[1]

  • Filtration: Filter the resulting precipitate rapidly while cold.[1] The oily mother liquor will retain the unreacted alkyl halides and non-polar tars.[1]

Issue 2: Regioisomer Separation (The Critical Step)

Symptom: TLC shows two spots with very similar Rf values. Mechanism: Alkylation of 5,6-dimethyl-4-nitrobenzimidazole occurs at both nitrogen atoms.[1]

  • Target (7-Nitro): The nitro group is adjacent to the bulky N-alkyl group.[1] Steric shielding reduces the interaction of the nitro group with the silica stationary phase.[1] Elutes First.

  • Isomer (4-Nitro): The nitro group is distal to the alkyl group.[1] The nitro group is exposed and interacts strongly with silica.[1] Elutes Second.

Protocol A: Flash Column Chromatography

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .[1]

    • Start: 90:10 (To elute non-polar impurities).[1]

    • Ramp: 80:20 (Target compound elution).[1]

    • Flush: 50:50 (To remove the 4-nitro isomer and polar tars).[1]

  • Loading: Dry load on Celite is recommended due to the compound's low solubility in pure hexane.[1]

Issue 3: Final Polishing (Removing Color)

Symptom: Product is solid but has a persistent orange/brown hue (95% purity). Protocol C: Recrystallization

  • Solvent System: Ethanol/Water (9:[1]1) or Methanol.[1][3][4]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add Activated Carbon (5 wt%).[1] Boil for 5 minutes.

    • Filter hot through a Celite pad to remove carbon.[1]

    • Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Yield Note: If no crystals form, add water dropwise to the hot solution until slight turbidity persists, then cool.

Comparative Data: Solvent Efficiency

The following table summarizes solvent suitability based on internal application data for lipophilic nitrobenzimidazoles.

Solvent SystemApplicationSolubility (Hot)Solubility (Cold)Comments
DCM / Hexane Column ChromatographyHighModerateExcellent for regioisomer separation.[1]
Ethanol (95%) RecrystallizationHighLowBest balance of yield and purity.[1]
Methanol RecrystallizationVery HighModerateRisk of lower yields due to high cold solubility.[1]
Diethyl Ether TriturationHighHighGood for dissolving crude; use pentane to crash out.[1]
Water Anti-solventNegligibleNegligibleOnly use as an additive to alcohols.[1]

Frequently Asked Questions (FAQ)

Q1: Why is my yield low after recrystallization? A: The "1-ethylpropyl" group makes the molecule very soluble in organic solvents.[1] If you used pure methanol or ethanol, significant product likely remains in the mother liquor.[1] Solution: Concentrate the mother liquor to half volume and repeat cooling, or add water (anti-solvent) to force precipitation.[1]

Q2: Can I distinguish the regioisomers by NMR? A: Yes.

  • Target (7-Nitro): The aromatic proton at position 4 (H4) will show a singlet (or weak meta-coupling) and will be significantly deshielded.[1] Crucially, NOE (Nuclear Overhauser Effect) studies will show a correlation between the N-alkyl protons and the methyl groups, but reduced or no correlation to the nitro-adjacent proton compared to the 4-nitro isomer due to the steric twist.[1]

  • Isomer (4-Nitro): The symmetry is different.[1] The alkyl group is far from the nitro group.[1]

Q3: Is the nitro group stable during heating? A: Generally, yes.[1] However, nitrobenzimidazoles can darken upon prolonged heating in air due to oxidative degradation.[1] Always perform recrystallizations under an inert atmosphere (Nitrogen/Argon) if possible, and do not boil for extended periods (>30 mins).

Visualizing the Regioisomer Separation Logic

Understanding why the separation works is key to optimizing the chromatography.[1]

Regioisomer_Separation Mixture Crude Mixture (7-Nitro + 4-Nitro) Silica Silica Gel Column (Polar Surface) Mixture->Silica Target Target: 7-Nitro Isomer (Sterically Shielded Nitro) Low Interaction Silica->Target Elutes First (High Rf) Impurity Impurity: 4-Nitro Isomer (Exposed Nitro) High Interaction Silica->Impurity Elutes Second (Low Rf) Elution Elution Order Target->Elution Fast Impurity->Elution Slow

Figure 2: Chromatographic behavior of nitrobenzimidazole regioisomers on silica gel.

References

  • Synthesis of Nitrobenzimidazoles: El Alami, M., et al. (2023).[1] "Review of synthesis process of nitrobenzimidazole derivatives." Synthetic Communications. Link[1]

  • Microwave-Assisted Synthesis: Hranjec, M., et al. (2022).[1][5][6] "Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives." PMC - NIH.[1] Link

  • Solubility of Lipophilic Drugs: Jouyban, A. (2022).[1] "Experimental Examination of Solubility and Lipophilicity... of Novel Bioactive Hybrid Compounds." Molecules. Link

  • Regioisomer Separation: Discussions on chromatographic separation of positional isomers in nitrogen heterocycles. Chromatography Forum. Link

  • Compound Identification: PubChem Entry for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS 73215-11-9).[1] Link[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

The following technical guide is structured as a specialized support resource for researchers working with 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9). Executive Technical Summary 1-(1-Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).

Executive Technical Summary

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is a highly lipophilic, weak base belonging to the nitrobenzimidazole class. Users frequently misinterpret precipitation (physical instability) as chemical degradation .[1] Due to the bulky 1-ethylpropyl group and the electron-withdrawing nitro group, this compound exhibits negligible solubility at physiological pH (7.4) and high susceptibility to photodegradation.[1]

Key Physicochemical Profile:

  • LogP (Predicted): ~4.5–5.0 (High Lipophilicity)

  • pKa (Conjugate Acid): ~3.8–4.2 (Estimated).[1] The 7-nitro group withdraws electron density, significantly lowering the basicity of the N3 nitrogen compared to unsubstituted benzimidazole (pKa ~5.6).

  • Critical Weakness: Photolability of the nitro moiety and adsorption to plastic surfaces.[1]

Troubleshooting Guide (Q&A)

Category A: "My Compound Disappeared" (Solubility vs. Stability)

Q1: I prepared a 100 µM solution in PBS (pH 7.4), but after 2 hours, the HPLC peak area dropped by 60%. Is it hydrolyzing? Diagnosis: Unlikely. This is almost certainly precipitation or surface adsorption , not hydrolysis. Technical Explanation: The benzimidazole core is chemically robust against hydrolysis.[1] However, at pH 7.4, the molecule is in its neutral (uncharged) state. Given the bulky hydrophobic 1-(1-ethylpropyl) tail, the neutral species has extremely low aqueous solubility (< 1 µM). The "missing" compound has likely precipitated out of solution or adsorbed onto the walls of your plastic (polypropylene) tubes.

Corrective Protocol:

  • Switch Solvent System: Do not store in 100% aqueous buffer. Use a co-solvent system (e.g., 10-20% DMSO or Acetonitrile) for working solutions.[1]

  • Container Material: Switch from plastic to silanized glass vials to minimize adsorption.

  • Verification: Centrifuge the sample. If the "loss" is due to precipitation, you may see a pellet (or the supernatant concentration will remain low).[1] Add acetonitrile to the pellet; if the peak returns, it was solubility, not degradation.[1]

Q2: Can I improve solubility by acidifying the solution? Answer: Yes, but with caution. Mechanism: Lowering the pH below the pKa (target pH < 3.[1]0) will protonate the N3 nitrogen, forming a cationic species with higher solubility. Risk: While solubility improves, extreme acid (pH < 1) combined with high temperatures can promote degradation of the nitro group or other side reactions. Recommendation: Use 0.1% Formic Acid or 0.05% TFA in your aqueous mobile phase, but ensure the stock remains in an organic solvent (DMSO/MeOH).

Category B: Color Changes & Extra Peaks (Chemical Degradation)

Q3: My clear stock solution turned yellow/brown after sitting on the bench for a day. New peaks appeared at lower retention times. Diagnosis: Photodegradation (Nitro-reduction).[1] Technical Explanation: Nitrobenzimidazoles are chromophores that absorb UV/Visible light.[1] Upon exposure to ambient light (especially fluorescent lab lights), the nitro group (-NO₂) at position 7 can undergo photoreduction to a nitroso (-NO), hydroxylamine (-NHOH), and eventually an amine (-NH₂) species. These products are more polar (elute earlier on Reverse Phase HPLC) and often colored.[1]

Corrective Protocol:

  • Strict Light Protection: Use amber glass vials exclusively. Wrap clear vessels in aluminum foil.

  • Workflow: Perform all dilutions under low-light conditions or red light if possible.

  • Autosampler: Ensure your HPLC autosampler chamber is dark/opaque.

Category C: Buffer Compatibility

Q4: Can I use DTT or TCEP to prevent oxidation? Answer: ABSOLUTELY NOT. Reasoning: DTT (Dithiothreitol) and TCEP are strong reducing agents.[1] They will chemically reduce the 7-nitro group to a 7-amino group, fundamentally changing your molecule. Alternative: If an antioxidant is required for other components in your assay, use non-reducing stabilizers like EDTA (for metal chelation) or mild antioxidants that do not target nitro groups, though generally, this compound does not require antioxidants.

Visualizing the Instability Pathways

The following diagrams illustrate the two primary failure modes: pH-dependent precipitation and Photodegradation.[1]

Figure 1: Solubility & Adsorption Equilibrium

SolubilityEquilibrium Stock Stock Solution (DMSO/MeOH) Acidic Acidic Aqueous (pH < 3) [Protonated Cation] High Solubility Stock->Acidic Dilute into 0.1% Formic Acid Neutral Neutral pH (7.4) [Uncharged Species] Low Solubility Stock->Neutral Dilute into PBS pH 7.4 Acidic->Neutral Add Base Neutral->Acidic Add Acid Precip Precipitate (Solid Phase) Neutral->Precip Hydrophobic Aggregation Plastic Adsorbed to Plastic Walls Neutral->Plastic Surface Adsorption

Caption: At physiological pH, the equilibrium shifts heavily toward the neutral, insoluble form, leading to precipitation and surface adsorption.

Figure 2: Photodegradation Pathway (Nitro-Reduction)

Photodegradation cluster_prevention Prevention Strategy Parent Parent Compound (R-NO2) Excited Excited State (R-NO2*) Parent->Excited UV/Vis Light (hν) Nitroso Nitroso Intermediate (R-NO) Excited->Nitroso Reduction (H-abstraction) Amine Amine Product (R-NH2) Nitroso->Amine Further Photoreduction Advice Use Amber Vials Avoid Reducing Agents

Caption: The nitro group is susceptible to stepwise reduction upon light exposure, generating distinct degradation products.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a standard solution that remains stable for >3 months at -20°C.

  • Weighing: Weigh the solid powder into a glass vial (avoid plastic weighing boats if possible, or rinse them thoroughly).[1]

  • Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) or Methanol.

    • Target Concentration: 10 mM.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C or -80°C.

    • Shelf Life: >6 months protected from light.[1]

Protocol B: Assessing Aqueous Stability (Quality Control)

Objective: To distinguish between degradation and precipitation.

  • Preparation: Dilute stock to 10 µM in:

    • Condition A: PBS (pH 7.4) + 10% DMSO (Control).[1]

    • Condition B: PBS (pH 7.[1]4) + 0% DMSO (Test).

  • Incubation: Incubate both at 25°C for 4 hours in the dark.

  • Processing:

    • Centrifuge both samples at 10,000 x g for 5 mins.

    • Sample the supernatant carefully.[1]

    • Add 1 volume of Acetonitrile to the supernatant (to dissolve any micro-aggregates).[1]

  • Analysis: Inject onto HPLC.

    • Result: If Peak Area (B) << Peak Area (A), the issue is solubility .[1] If Peak Area (B) shows new peaks, the issue is degradation .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155969, 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole. Retrieved January 28, 2026.[1] [Link][1]

  • Navarrete-Vázquez, G., et al. (2006). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Assays for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Executive Summary You are encountering inconsistent results—likely manifesting as shifting IC50/EC50 values, non-monotonic dose-response curves, or high assay-to-assay variability. As a Senior Application Scientist, I ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering inconsistent results—likely manifesting as shifting IC50/EC50 values, non-monotonic dose-response curves, or high assay-to-assay variability.

As a Senior Application Scientist, I have analyzed the physicochemical profile of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . The root cause of your data instability is almost certainly hydrophobic collapse and surface adsorption . This molecule possesses a "grease-ball" pharmacophore: the 5,6-dimethyl and 7-nitro substitutions on the benzimidazole core, combined with the bulky 1-(1-ethylpropyl) tail, create a high LogP (lipophilicity) coefficient.

This guide moves beyond standard protocols to address the specific behavior of this lipophilic scaffold in aqueous environments.

Part 1: The "Invisible" Variable – Solubility & Precipitation

The Problem: The compound precipitates immediately upon contact with aqueous buffers (PBS, HBSS), often forming "micro-aggregates" that are invisible to the naked eye but scatter light and distort fluorescence/absorbance readings.

Diagnostic Q&A

Q: Why does my dose-response curve look bell-shaped or flat at high concentrations? A: This is the "Crash-Out Effect." At high concentrations (typically >10 µM), the compound exceeds its solubility limit in the assay buffer. The precipitated aggregates do not bind the receptor, effectively lowering the free concentration. You think you are testing 100 µM, but you are effectively testing 1 µM of soluble drug plus 99 µM of inert rock.

Q: I dissolved it in 100% DMSO. Why is it still failing? A: The failure occurs during the intermediate dilution step . If you pipette 100% DMSO stock directly into a plastic reservoir of buffer, the compound precipitates at the interface before it can disperse.

Protocol: The "Sandwich" Dilution Method

Standard serial dilution in buffer is forbidden for this compound. Use this solvent-shifting technique to maintain solubility.

SolubilizationProtocol cluster_0 CRITICAL STEP: Prevent Aqueous Shock Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Assay Assay Plate (Buffer + Cells) Inter->Assay Acoustic Transfer or Rapid Mix

Figure 1: The "Sandwich" method ensures the compound remains in DMSO until the final moment of addition, minimizing precipitation time.

Corrective Action:

  • Perform all serial dilutions in 100% DMSO .

  • Add the diluted DMSO compound directly to the assay well containing buffer/cells.

  • Ensure final DMSO concentration is <1% (usually 0.5%) to avoid solvent toxicity, but high enough to keep the benzimidazole in solution.

Part 2: Surface Adsorption (The "Sticky" Compound)

The Problem: The 1-(1-ethylpropyl) tail makes this molecule avidly bind to polypropylene and polystyrene. Your calculated concentration is not what reaches the target.

Diagnostic Q&A

Q: Why is my potency (EC50) 10x lower than reported literature values? A: You are losing compound to the plastic. If you use standard pipette tips and reservoirs, up to 60% of the compound may coat the plastic surfaces before it reaches the cell.

Q: Can I just use glass? A: Glass is better, but silanized (low-binding) glass is best. However, for high-throughput screening (HTS), glass is impractical.

Troubleshooting Matrix: Material Selection
ComponentStandard Material (AVOID)Recommended Material (USE)Why?
Pipette Tips Standard PolypropyleneLow-Retention / Siliconized Tips Prevents hydrophobic tail binding.
Reservoirs PolystyreneGlass or Teflon (PTFE) Polystyrene acts as a "sponge" for benzimidazoles.
Assay Plate Untreated PolystyreneNon-Binding Surface (NBS) / BSA-Blocked NBS coatings repel hydrophobic molecules.
Buffer Additive Pure PBSPBS + 0.1% BSA or 0.01% Pluronic F-127 Carrier proteins/surfactants sequester the drug in solution, preventing wall adsorption.

Part 3: Functional Assay Optimization (GPCR/Opioid)

The Problem: If this compound is being tested for Mu-Opioid Receptor (MOR) activity (common for nitro-benzimidazoles), inconsistent results often stem from biased signaling kinetics .

Mechanistic Insight

Nitro-benzimidazoles often display "steep" structure-activity relationships (SAR). Small changes in the assay window (incubation time) can drastically alter the perceived potency between G-protein activation (cAMP inhibition) and Beta-arrestin recruitment.

SignalingPathways Drug Benzimidazole Ligand Receptor Mu-Opioid Receptor (GPCR) Drug->Receptor High Affinity Binding Gi Gi/o Protein (Fast Response) Receptor->Gi Primary Coupling Arrestin Beta-Arrestin (Slow Response) Receptor->Arrestin Desensitization cAMP cAMP Inhibition (Readout A) Gi->cAMP Internal Receptor Internalization (Readout B) Arrestin->Internal

Figure 2: Divergent signaling pathways. Inconsistent results often arise when comparing assays with different incubation times (e.g., 15 min for cAMP vs. 90 min for Arrestin).

Diagnostic Q&A

Q: My results vary between morning and afternoon runs. Why? A: Receptor Desensitization. This class of compounds typically has high intrinsic efficacy. If you have a long pre-incubation step, the receptor may internalize (via Beta-arrestin) before you measure the G-protein signal.

  • Fix: Keep agonist incubation times short (<30 mins) for cAMP assays.

Q: The background signal is creeping up. A: Fluorescence Interference. The nitro-benzimidazole core can be autofluorescent or quench specific FRET pairs depending on the wavelength.

  • Fix: Run a "compound only" control (no cells) to check for optical interference at your assay's excitation/emission wavelengths.

Summary of Critical Control Points

  • Solvent: Never dilute in aqueous buffer. Use the DMSO Sandwich method.

  • Plastic: Switch to Low-Retention tips and Glass-coated plates immediately.

  • Carrier: Always include 0.1% BSA in the final assay buffer to act as a chaperone for the lipophilic molecule.

  • Time: Standardize incubation times to the minute.

References

  • NCBI Assay Guidance Manual. Assay Interference by Chemical Reactivity and Aggregation. National Library of Medicine (US). Available at: [Link]

  • U.S. Department of Justice, DEA. Benzimidazole-Opioids (Nitazenes) Chemical Structure and Pharmacology. Diversion Control Division. Available at: [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzimidazole Derivatives. (General reference for benzimidazole lipophilicity). Available at: [Link]

  • Frontiers in Pharmacology. Metabolic Characterization of New Benzimidazole Synthetic Opioids. Available at: [Link][1][2][3][4][5][6]

Sources

Optimization

optimizing reaction conditions for synthesis of 7-nitro-1H-benzimidazoles

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: CHE-SUP-7NBZ-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Core Strategy The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: CHE-SUP-7NBZ-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Strategy

The synthesis of 7-nitro-1H-benzimidazoles (often tautomerically equivalent to 4-nitro-1H-benzimidazoles until N-substituted) presents a specific set of electronic challenges. The nitro group at the 3-position of the phenylenediamine precursor is strongly electron-withdrawing.[1] This deactivates the adjacent amine functionalities, significantly reducing nucleophilicity compared to unsubstituted o-phenylenediamines.

The Consequence: Standard mild conditions often fail, leading to incomplete cyclization (stalled at the Schiff base/amide stage) or requiring extended heating that promotes tar formation.

The Solution: Success relies on increasing electrophilicity of the carbonyl partner or utilizing specific oxidative drivers. We categorize optimization into two primary workflows:

  • Method A (Acid-Catalyzed/Phillips): Best for aliphatic/stable C2-substituents.

  • Method B (Oxidative Cyclization): Best for C2-aryl substituents using aldehydes.

Strategic Decision Tree

Before starting, select the optimal workflow based on your desired C2-substituent and available starting materials.

G Start Target: 7-nitro-1H-benzimidazole C2_Sub Desired C2 Substituent? Start->C2_Sub Alkyl Alkyl / H / Stable Aryl C2_Sub->Alkyl Robust Aryl Substituted Aryl / Heteroaryl C2_Sub->Aryl Sensitive Acid_Route Method A: Phillips Condensation (Carboxylic Acid + PPA/HCl) Alkyl->Acid_Route Ox_Route Method B: Oxidative Cyclization (Aldehyde + Na2S2O5) Aryl->Ox_Route Micro Microwave Available? Acid_Route->Micro MW_Yes Use Microwave (15-30 min @ 150°C) Micro->MW_Yes Yes MW_No Use Thermal Reflux (Polyphosphoric Acid @ 140°C) Micro->MW_No No

Figure 1: Workflow selection for optimizing yield based on C2-substituent stability and lab resources.

Detailed Protocols & Optimization

Method A: Modified Phillips Condensation (High Stability)

Best for: C2-Alkyl, C2-H, or robust C2-Aryl groups.

The Challenge: The 3-nitro group deactivates the diamine. 4N HCl is often insufficient. The Fix: Use Polyphosphoric Acid (PPA) as both solvent and dehydrating agent to force ring closure.

Protocol:

  • Stoichiometry: Mix 3-nitro-1,2-phenylenediamine (1.0 eq) with the corresponding carboxylic acid (1.1 eq).

  • Solvent/Catalyst: Add PPA (approx. 10–15 mL per gram of diamine).

  • Reaction: Heat to 140–150°C for 3–6 hours.

    • Optimization: Monitor via TLC.[1] If the intermediate amide persists, increase temp to 160°C.

  • Workup (Critical): PPA is viscous. Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. Neutralize with conc. Ammonia or NaOH to pH 8–9 to precipitate the free base.

Method B: Oxidative Cyclization (Mild/Versatile)

Best for: C2-Aryl, C2-Heteroaryl, or when PPA causes decomposition.

The Mechanism: Condensation to the imine (Schiff base) followed by oxidative ring closure. Reagent: Sodium Metabisulfite (Na₂S₂O₅) acts as the oxidant/adduct former.

Protocol:

  • Stoichiometry: Dissolve 3-nitro-1,2-phenylenediamine (1.0 eq) and aromatic aldehyde (1.0 eq) in DMF or Ethanol.

  • Oxidant: Add Na₂S₂O₅ (1.2 eq).

  • Reaction: Reflux (Ethanol: 80°C) or Heat (DMF: 100°C) for 4–8 hours.

  • Workup: Pour into ice water. The product often precipitates directly.

Critical Technical Insight: Regioselectivity (4- vs. 7-nitro)

User Question: "I am trying to synthesize 1-methyl-7-nitrobenzimidazole, but I keep isolating the 4-nitro isomer. Why?"

Technical Explanation: In the unsubstituted form (N-H), 4-nitrobenzimidazole and 7-nitrobenzimidazole are tautomers. They are the same molecule in solution due to rapid proton exchange. The numbering depends solely on which nitrogen is alkylated.

When you perform N-alkylation (e.g., MeI + Base) on the core scaffold:

  • Steric Hindrance: The nitro group is bulky. It sterically shields the N3 position (the nitrogen adjacent to it).

  • Electronic Repulsion: The nitro group's lone pairs repel the incoming electrophile.

  • Result: Alkylation preferentially occurs at the distal nitrogen (N1), leading to the 1-alkyl-4-nitro isomer (often >90% selectivity).

How to get the 7-nitro isomer? You cannot rely on alkylating the formed ring. You must alkylate the precursor.

  • Route: Start with N-alkyl-3-nitro-1,2-phenylenediamine .

  • Mechanism: Cyclization of this precursor forces the alkyl group to remain adjacent to the nitro group, locking in the "7-nitro" structure.

Figure 2: Regiochemical outcome determinants in nitro-benzimidazole synthesis.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Deactivated NucleophileThe 3-nitro group reduces amine reactivity. Switch from carboxylic acid (Method A) to Orthoester or Aldehyde/Na₂S₂O₅ (Method B).
Dark/Tar Formation Oxidation of Diamine3-nitro-o-phenylenediamine oxidizes rapidly in air. Recrystallize precursor from ethanol before use and run reaction under Nitrogen/Argon.
Intermediate Stuck Incomplete CyclizationYou see the Schiff base (imine) but no ring closure. Increase temperature or add a stronger oxidant (e.g., add catalytic p-TsOH if using Method A).
Product Solubility Nitro Group HydrophobicityProduct won't precipitate in water. Adjust pH to exactly 7.0. If still soluble, extract with Ethyl Acetate/THF mixture (nitro compounds are often poorly soluble in pure ether).
Exotherm/Safety Runaway ReactionNitro compounds are energetic. Do not scale up PPA reactions >5g without active cooling protocols during mixing.

References & Authority

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link - The foundational text on the Phillips condensation mechanism.

  • Perumal, S., et al. (2020). "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." Nanomaterials, 10(12). Link - Modern oxidative cyclization methods.

  • Beilstein Journals. (2014). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem., 10, 2989–3002. Link - Analogous study on nitro-group steric effects directing N-alkylation regioselectivity.

  • BenchChem. (2025).[1] "Optimizing reaction conditions for benzimidazole synthesis from N2-Methyl-4-nitro-1,2-benzenediamine." Link - Specific protocols for nitro-substituted precursors.

Sources

Troubleshooting

how to increase the solubility of substituted benzimidazoles for biological assays

Technical Support Center: Troubleshooting Benzimidazole Solubility Core Technical Overview The Challenge: Substituted benzimidazoles often exhibit poor aqueous solubility (BCS Class II) due to their planar, bicyclic arom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Benzimidazole Solubility

Core Technical Overview

The Challenge: Substituted benzimidazoles often exhibit poor aqueous solubility (BCS Class II) due to their planar, bicyclic aromatic structure which facilitates strong intermolecular


 stacking and hydrogen bonding (N-H donor/acceptor pairs). This results in high crystal lattice energy that resists dissolution in aqueous biological buffers.

The Solution: Successful solubilization requires disrupting these intermolecular forces without compromising biological integrity. This guide provides a tiered troubleshooting approach ranging from cosolvent optimization to supramolecular complexation.

Troubleshooting & FAQs

Category 1: Solvent & Stock Solution Management

Q: My benzimidazole precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I prevent this "crashing out"?

Diagnosis: This is a classic "solvent shock" phenomenon. The rapid change in dielectric constant from DMSO (


) to water (

) causes the hydrophobic benzimidazole molecules to aggregate before they can disperse.

Technical Solution:

  • Intermediate Dilution Step: Do not jump directly from 100% DMSO to 0.1% DMSO. Create an intermediate stock (e.g., 10x concentration) in a transition solvent like PEG-400 or ethanol, if the assay tolerates it.

  • Predilution with Surfactant: Add a non-ionic surfactant (e.g., 0.01% Tween-80 or Pluronic F-68) to the aqueous buffer before adding the DMSO stock. The surfactant lowers the surface tension and stabilizes the micro-precipitates, often keeping them in a colloidal state that mimics solution for assay purposes.

  • Sonicate Upon Addition: Sonicate the buffer while slowly adding the DMSO stock dropwise to prevent local regions of high supersaturation.

Q: What is the absolute maximum DMSO concentration I can use in cell-based assays without inducing artifacts?

Expert Insight: While "tolerance" varies by cell line, 0.1% (v/v) is the gold standard for avoiding non-specific cytotoxicity or membrane permeabilization artifacts.

  • < 0.1%: Safe for most GPCR, kinase, and reporter assays.

  • 0.1% - 0.5%: Acceptable for robust cell lines (e.g., HEK293, HeLa) but requires a vehicle control group to normalize data.

  • > 0.5%: High risk of membrane perturbation, enzyme denaturation, and false positives.

Table 1: Cosolvent Tolerance in Biological Assays

CosolventRecommended LimitMechanism of Toxicity at High Conc.
DMSO 0.1% - 0.5%Membrane poration, differentiation induction
Ethanol < 0.1%Signal transduction interference, apoptosis
PEG-400 1.0% - 5.0%Osmotic stress, generally well-tolerated
Glycerol 1.0% - 2.0%Protein stabilization (can mask inhibition)
Category 2: pH Manipulation & Salt Formation

Q: Can I adjust the pH of my buffer to dissolve the compound?

Diagnosis: Benzimidazoles are amphoteric.[1] The imidazole ring has a basic nitrogen (


 for the conjugate acid) and an acidic N-H (

).[1]

Technical Solution:

  • Acidic Shift: Solubility increases significantly below pH 5.0 due to protonation of the pyridinic nitrogen (N3). However, most biological assays require pH 7.4.

  • In-Situ Salt Formation: If your assay allows a pre-incubation step, dissolve the compound in a stoichiometric equivalent of weak acid (e.g., methanesulfonic acid or tartaric acid) in DMSO before diluting. This forms an in-situ salt that may have slower precipitation kinetics than the free base.

Q: I synthesized a hydrochloride salt of my benzimidazole, but it still precipitates. Why?

Expert Insight: The "Common Ion Effect" is likely the culprit. Biological buffers (PBS, DMEM) contain high concentrations of chloride ions (~140 mM NaCl). If you use a hydrochloride salt, the excess


 in the buffer shifts the solubility equilibrium back toward the precipitate (

is exceeded).
  • Fix: Switch to a counter-ion not present in the buffer, such as Mesylate , Tosylate , or Gluconate .

Category 3: Complexation (Cyclodextrins)[2][3]

Q: Cosolvents failed. How do I use Cyclodextrins (CDs) effectively?

Expert Insight: Cyclodextrins are the most robust solution for benzimidazoles. The hydrophobic cavity of


-cyclodextrin accommodates the benzimidazole core, while the hydrophilic exterior ensures water solubility. Hydroxypropyl-

-cyclodextrin (HP-

-CD)
is preferred over parent

-CD due to higher solubility and lower renal toxicity.

Protocol: HP-


-CD Complexation for Assay Stock 
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.
    
  • Add Compound: Add your benzimidazole in excess to the vehicle.

  • Equilibrate: Shake/vortex at room temperature for 24–48 hours.

  • Filter: Filter through a 0.45

    
     PVDF filter to remove undissolved solid.
    
  • Quantify: Determine the concentration of the dissolved complex via HPLC/UV.

  • Use: Use this aqueous stock directly in your assay. It eliminates the need for DMSO.

Visualizing the Troubleshooting Logic

The following decision tree guides you through the selection of the optimal solubilization strategy based on your assay constraints.

Solubility_Decision_Tree Start Start: Benzimidazole Precipitation Issue Check_DMSO Is DMSO < 0.5% acceptable? Start->Check_DMSO Cosolvent Use DMSO Stock (Try 0.1% Tween-80 in buffer) Check_DMSO->Cosolvent Yes Check_pH Is Assay pH flexible? Check_DMSO->Check_pH No Acidic_Buffer Adjust pH < 5.0 (Protonation of N3) Check_pH->Acidic_Buffer Yes (e.g. Lysosomal assay) Check_CD Is Cyclodextrin interference a concern? Check_pH->Check_CD No (Physiological pH) Use_HPbCD Use 20% HP-beta-CD Inclusion Complex Check_CD->Use_HPbCD No Salt_Switch Switch Counter-ion (Mesylate/Gluconate) Check_CD->Salt_Switch Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy for substituted benzimidazoles.

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Assessment

Determine the "real" solubility limit in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock solution of the benzimidazole in 100% DMSO.

  • Spiking: Into a 96-well plate containing 196

    
     of assay buffer (e.g., PBS pH 7.4), spike 4 
    
    
    
    of the DMSO stock (final 200
    
    
    , 2% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature (or 37°C if cell-based).

  • Filtration: Filter the samples using a multiscreen solubility filter plate (0.45

    
    ) to remove precipitates.
    
  • Analysis: Analyze the filtrate via HPLC-UV or LC-MS.

  • Calculation: Compare the peak area of the filtrate to a standard prepared in 50:50 ACN:Water (where solubility is guaranteed).

Protocol B: Cyclodextrin-Assisted Solubilization

For compounds failing the kinetic solubility test.

  • Weighing: Weigh 5 mg of substituted benzimidazole.

  • Vehicle Prep: Prepare 1 mL of 20% (w/v) HP-

    
    -CD in deionized water.
    
  • Mixing: Add the solid compound to the CD solution.

  • Energy Input: Sonicate in a water bath for 30 minutes. The solution may appear cloudy.

  • Equilibration: Place on a rotary shaker for 24 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Recover the supernatant.

  • Verification: The supernatant is your new "Concentrated Aqueous Stock." Verify concentration by UV absorbance before use.

Mechanistic Visualization: Cyclodextrin Inclusion

The following diagram illustrates how the benzimidazole molecule interacts with the cyclodextrin cavity to enhance solubility.

CD_Mechanism Drug Benzimidazole (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Host-Guest Interaction CD Cyclodextrin (Hydrophobic Cavity Hydrophilic Shell) CD->Complex Encapsulation Water Aqueous Buffer Complex->Water Dissolution via H-bonding

Figure 2: Mechanism of host-guest inclusion complex formation between benzimidazole and cyclodextrin.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • Danafar, H. (2016). Solubility enhancement of albendazole by inclusion complex with hydroxypropyl-β-cyclodextrin.[2][3] Journal of Molecular Liquids. Link

  • Hussain, M. A., et al. (2018). Benzimidazoles: A review on their chemical and biological properties. Journal of Drug Delivery and Therapeutics. Link

Sources

Optimization

preventing degradation of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole during storage

Technical Support Center: Stability & Storage of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Common Name: Isotonitazene CAS Registry Number: 73215-11-9 Chemical Class: 2-Benzylbenzimidazole (Nitazene analog)[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Common Name: Isotonitazene CAS Registry Number: 73215-11-9 Chemical Class: 2-Benzylbenzimidazole (Nitazene analog)[1]

Introduction: The Stability Paradox

You are handling a high-potency synthetic opioid with a specific structural vulnerability: the 7-nitro group . While the benzimidazole core is pharmacologically robust, the nitro substituent renders this compound susceptible to photochemical reduction and metabolic degradation.

This guide provides an autonomous, self-validating protocol to prevent the formation of the two primary degradation products: N-desethyl isotonitazene (hydrolysis/dealkylation) and 5-amino isotonitazene (nitro-reduction).

Module 1: Critical Degradation Mechanisms

To prevent degradation, you must understand the "Why." The stability of this compound is threatened by three vectors.

Photochemical Nitro-Reduction (The Primary Threat)

The nitro group (


) at position 7 is highly electron-withdrawing and photosensitive. Exposure to UV or intense visible light facilitates the reduction of the nitro group to an amine (

) or nitroso intermediate.
  • Visual Indicator: The white/off-white powder turns yellow or brown.

  • Mass Spec Indicator: Appearance of a peak at [M-30] (loss of NO) or [M-32+2] (reduction to amine).

Hydrolytic N-Dealkylation

The 1-ethylpropyl group attached to the benzimidazole nitrogen is susceptible to cleavage, particularly in acidic aqueous environments or biological matrices (plasma/blood).

  • Result: Formation of N-desethyl isotonitazene.[2][3]

Hygroscopic Clumping

While the benzimidazole ring is lipophilic, impurities or salt forms (if you have the HCl salt) are hygroscopic. Moisture uptake accelerates hydrolysis.

Module 2: Storage Protocols (Solid vs. Solution)

Decision Matrix: How should I store my sample?

StorageProtocol Start Sample Receipt Form Physical Form? Start->Form Solid Solid Powder Form->Solid Liquid Reconstituted Solution Form->Liquid SolidStore Store at -20°C (Amber Vial + Desiccant) Solid->SolidStore Long Term (>6 mo) Solvent Select Solvent Liquid->Solvent MeOH Methanol (LC-MS) Preferred Solvent->MeOH Analytical Std DMSO DMSO (Bio-Assay) Hygroscopic Risk Solvent->DMSO In Vitro Use Aliquot Aliquot to Single-Use MeOH->Aliquot DMSO->Aliquot DeepFreeze Store at -80°C (Argon Purge) Aliquot->DeepFreeze

Figure 1: Decision tree for optimal storage based on physical state. Note the critical split between analytical standards (Methanol) and biological assays (DMSO).

Protocol A: Solid State Storage (Long-Term)
  • Container: Transfer to an Amber Class 1 Borosilicate Glass vial. The amber glass blocks UV radiation <400nm, protecting the nitro group.

  • Atmosphere: Flush the headspace with Argon or Nitrogen gas before sealing to remove oxygen and moisture.

  • Temperature: Store at -20°C (-4°F) .

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube) containing silica gel packets.

Protocol B: Reconstitution & Solution Storage

Solvent Choice:

  • Methanol (Recommended): High solubility, easy to evaporate for analysis, compatible with LC-MS.

  • Acetonitrile: Good alternative, but check solubility limits.

  • DMSO: Use only for biological assays. DMSO is hygroscopic; wet DMSO will hydrolyze the compound over time at room temperature.

The "Freeze-Thaw" Rule: Never refreeze a working stock more than twice.

  • Dissolve solid to a high concentration (e.g., 1 mg/mL).

  • Immediately aliquot into single-use volumes (e.g., 50 µL).

  • Store aliquots at -80°C .

Module 3: Troubleshooting & FAQs

Q1: My working solution in Methanol has shifted from clear to a faint yellow. Is it compromised?

  • Diagnosis: Likely Photolytic Degradation .

  • Mechanism: The yellowing is characteristic of nitro-aromatic reduction or the formation of azo-dimers.

  • Action: Run a check standard via LC-MS. Look for the parent mass (261.32 Da). If you see significant peaks at 231 Da (Amino-derivative) or 245 Da (Nitroso-derivative), discard the solution.

  • Prevention: Wrap vials in aluminum foil if amber glass is unavailable.

Q2: I see a secondary peak at [M-28] in my LC-MS spectrum.

  • Diagnosis: N-Dealkylation .[4]

  • Mechanism: Loss of the ethyl (29 Da) or propyl chains due to hydrolysis, often catalyzed if the solution pH drifted acidic.

  • Action: Check the pH of your mobile phase. Ensure your storage solvent was anhydrous.

Q3: Can I store the compound in water or PBS for animal studies?

  • Answer: No.

  • Reasoning: The compound has poor water solubility and is prone to hydrolysis in aqueous buffers over time.

  • Solution: Prepare a fresh dilution from a DMSO stock immediately before injection (within 30 minutes). Do not store aqueous dilutions.

Module 4: Quantitative Solubility Data

SolventSolubility (mg/mL)Stability (at 25°C)Recommended Use
Methanol ~10 mg/mLHigh (Days)LC-MS Standards
DMSO ~20 mg/mLModerate (Hygroscopic)In Vitro / Cell Assays
Water <0.1 mg/mLLow (Precipitates)Do Not Use for Storage
Acetonitrile ~5-8 mg/mLHighHPLC Mobile Phase

References

  • World Health Organization (WHO). (2020). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence. Link

  • Krotulski, A. J., et al. (2020). Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework. Journal of Analytical Toxicology, 44(6), 521-530. Link

  • Walton, S. E., et al. (2022). In Vitro Metabolic Stability and Metabolic Profiling of Nitazene Analogs. Frontiers in Pharmacology. Link

  • Cayman Chemical. (2023). Isotonitazene Product Information & Stability Data. Link

Sources

Troubleshooting

challenges in scaling up 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole production

Introduction: The "Steric-Electronic" Trap Welcome to the technical support hub for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . This molecule is a critical intermediate in the synthesis of Corticotropin-Rel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric-Electronic" Trap

Welcome to the technical support hub for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . This molecule is a critical intermediate in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) antagonists (analogous to Crinecerfont or Antalarmin scaffolds).

Scaling this specific intermediate presents a unique "perfect storm" of challenges:

  • Steric Bulk: The 1-ethylpropyl (3-pentyl) group is massive, creating significant hindrance near the reaction center.

  • Electronic Deactivation: The 7-nitro group withdraws electron density, reducing the nucleophilicity of the benzimidazole nitrogen.

  • Regioselectivity: The asymmetry caused by the 7-nitro group creates a competition between N1 and N3 alkylation sites.

This guide addresses the three most common support tickets we receive: low conversion during alkylation , regioisomer contamination , and thermal safety during precursor synthesis .

Module 1: The N-Alkylation Bottleneck

User Issue:

"I am trying to alkylate 5,6-dimethyl-7-nitrobenzimidazole with 3-bromopentane using Cs₂CO₃ in DMF at 80°C. My conversion stalls at 40%, and I see significant elimination to 2-pentene."

Root Cause Analysis:

You are fighting a losing battle against thermodynamics and kinetics.

  • The "Peri" Effect: The 7-nitro group occupies the space near the N1 nitrogen. Forcing a bulky secondary alkyl group (3-pentyl) into this pocket creates severe steric clash (peri-interaction).

  • Elimination vs. Substitution: Secondary alkyl halides (like 3-bromopentane) are prone to E2 elimination under basic conditions, especially when the nucleophile (the benzimidazole) is sterically hindered and electron-deficient.

Troubleshooting Protocol: The "Build-the-Ring" Strategy

Do not alkylate the benzimidazole. Instead, install the amine before closing the ring. This is the industry-standard "Self-Validating" route for this scaffold.

Recommended Workflow (SnAr Route)
  • Starting Material: 1-Chloro-2,3-dimethyl-4,5-dinitrobenzene (or 2,3-dichloro-4,5-dimethyl-1-nitrobenzene depending on availability).

  • Step A (SnAr): Displacement of the halide with 3-aminopentane .

    • Why: The amine is a better nucleophile than the benzimidazole ring, and SnAr is less sensitive to the steric bulk of the amine than Sn2 alkylation.

  • Step B (Reduction): Selective reduction of the ortho-nitro group.

  • Step C (Cyclization): Ring closure using Formic Acid or Triethyl Orthoformate.

Comparative Data: Alkylation vs. Cyclization
ParameterRoute A: Direct Alkylation (Not Recommended)Route B: SnAr + Cyclization (Recommended)
Reagents 3-Bromopentane, Cs₂CO₃, DMF3-Aminopentane, Et₃N, NMP
Primary Impurity N3-Isomer (15-20%) + 2-PenteneUnreacted Aniline (Trace)
Yield (Isolated) 35 - 45%75 - 85%
Purification Difficult Column ChromatographyCrystallization / Slurry

Module 2: Regiocontrol & Isomer Purity

User Issue:

"I successfully made the product, but HPLC shows a 12% impurity with an identical mass. Is this the N3 isomer?"

Technical Insight:

Yes. If you utilized the direct alkylation route, the N3-isomer (where the alkyl group attaches far from the nitro group) is kinetically favored due to less steric hindrance, even if the N1 isomer is thermodynamically preferred in some contexts.

Visualization: The Regioselectivity Pathway

G cluster_fix Recommended Fix: De Novo Synthesis Start Precursor: 5,6-Dimethyl-7-Nitrobenzimidazole Decision Steric Clash at N1? Start->Decision Reagent + 3-Bromopentane / Base Path_N1 Path A: N1 Alkylation (Desired Target) Decision->Path_N1 High Energy Barrier (Steric Hindrance) Path_N3 Path B: N3 Alkylation (Major Impurity) Decision->Path_N3 Lower Energy Barrier (Kinetic Control) Outcome Result: Mixed Isomers Difficult Separation Path_N1->Outcome Path_N3->Outcome Step1 1. SnAr with 3-Aminopentane Step2 2. Nitro Reduction Step1->Step2 Step3 3. Cyclization Step2->Step3

Figure 1: Mechanistic divergence in direct alkylation versus the linear construction strategy.

Module 3: Thermal Safety (Nitration Hazards)

User Issue:

"We are scaling up the precursor 1,2-dimethyl-3,4-dinitrobenzene. The exotherm during nitration was sharper than expected."

Safety Protocol:

Polynitration of electron-rich aromatics (like xylenes) is notoriously exothermic. The introduction of the second nitro group (to form the dinitro precursor) often requires mixed acid (H₂SO₄/HNO₃) at elevated temperatures, leading to a "runaway" risk.

Critical Control Parameters (CCP):
  • Adiabatic Calorimetry: You must determine the Time to Maximum Rate (TMRad) for the decomposition of the dinitro product. Dinitro-xylenes have low onset temperatures for decomposition (~180°C), but impurities can lower this.

  • Dosing Strategy: Do not add the substrate to the acid. Use a fed-batch mode where the nitrating agent is added slowly to the substrate (or vice versa, depending on solubility) with active cooling.

  • Quench Protocol: Ensure an emergency dump tank with ice water is available.

Warning: If the reaction temperature exceeds 90°C during nitration, stop dosing immediately.

Module 4: Purification & Work-up

User Issue:

"The final product is oiling out during recrystallization from Ethanol/Water."

Troubleshooting Guide:

The 1-ethylpropyl group makes the molecule highly lipophilic, while the benzimidazole core is polar. This "amphiphilic" nature leads to oiling out in aqueous mixtures.

Optimized Crystallization Protocol:
  • Solvent Switch: Avoid pure Ethanol/Water.

  • Recommended System: Isopropyl Acetate (IPAc) / Heptane .

    • Dissolve crude material in IPAc (5 vol) at 60°C.

    • Slowly add Heptane (3 vol) until cloud point.

    • Seed with pure crystal (0.5 wt%).

    • Cool linearly to 20°C over 4 hours.

    • Add remaining Heptane (5 vol).

  • Why this works: IPAc is a better solvent for the nitro-benzimidazole core, and Heptane acts as a gentle anti-solvent that aligns with the lipophilic tail, promoting ordered crystal growth over oiling.

References

  • Sawai, Y., et al. (2017).[1] "Process Development of a CRF1 Receptor Antagonist Based on the Selective Chlorination of a Benzimidazolone via Chlorine Migration." Organic Process Research & Development. [1]

  • Wang, J., et al. (2024).[2] "Development of a selective and scalable N1-indazole alkylation." RSC Advances.

  • Ouzidan, Y. (2022).[3][4][5] "Study of the alkylation reactions of 5-nitrobenzimidazol-2-one by various alkylating agents." Journal of Moroccan Chemistry of Heterocycles.

Sources

Optimization

resolving artifacts in assays containing 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Topic: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Executive Summary This guide addresses technical challenges associated with 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . While often utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Executive Summary

This guide addresses technical challenges associated with 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole . While often utilized as an analytical standard for herbicide metabolites (specifically Pendimethalin) or as a scaffold in medicinal chemistry, this compound possesses distinct physicochemical properties—specifically its nitro-aromatic core and lipophilic 1-ethylpropyl tail —that frequently generate false positives (artifacts) in high-throughput screening (HTS) and biochemical assays.[1]

Section 1: Critical Physicochemical Properties

Before troubleshooting, verify your assay conditions against the compound's profile.[1]

PropertyValue / CharacteristicAssay Implication
Chromophore Nitro-benzimidazole coreStrong UV/Vis Absorbance. Solutions are typically yellow.[1] Strong absorbance between 300–400 nm can cause Inner Filter Effects (quenching) in fluorescence assays or false signals in colorimetric readouts.[1]
Redox Potential Nitro (-NO₂) groupRedox Cycling. Susceptible to reduction by DTT, TCEP, or cellular reductases.[1] Can generate reactive oxygen species (ROS) or deplete assay reagents.[1]
Hydrophobicity 1-Ethylpropyl (pentan-3-yl) groupLow Solubility / Aggregation. The bulky alkyl chain increases LogP, promoting colloidal aggregation in aqueous buffers, leading to promiscuous inhibition.[1]
Fluorescence Benzimidazole scaffoldAutofluorescence. While the nitro group often quenches intrinsic fluorescence, the core can still fluoresce in the blue region (approx. 400-450 nm) if the nitro group is reduced or metabolically altered.[1]
Section 2: Troubleshooting Guide (Q&A)
Module A: Optical Interference & Inner Filter Effects

Q: My fluorescence intensity data shows a dose-dependent decrease (inhibition), but the IC50 shifts significantly when I change the gain settings. Is this real inhibition?

A: This is likely an Inner Filter Effect (IFE) , not true inhibition.[1] The nitro group in 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole absorbs light strongly in the UV-blue region.[1] If your fluorophore excites or emits in the 300–450 nm range (e.g., DAPI, Hoechst, or Coumarin), the compound physically absorbs the photons before they reach the detector.[1]

  • Diagnostic Test: Measure the absorbance of the compound alone in assay buffer at your excitation and emission wavelengths.[1] If OD > 0.1, IFE is significant.[1]

  • Resolution:

    • Shift Wavelengths: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647) where the nitro group absorbance is negligible.[1]

    • Mathematical Correction: Apply the IFE correction formula:

      
      
      (Where 
      
      
      
      and
      
      
      are absorbances at excitation and emission wavelengths).
Module B: Redox Cycling & False Positives

Q: I see high activity in my dehydrogenase assay (Resazurin/Alamar Blue readout), but the compound should be an inhibitor. What is happening?

A: You are observing Redox Cycling .[1][2] The nitro moiety (-NO₂) can be enzymatically or chemically reduced to a radical anion or hydroxylamine.[1] In assays using redox indicators like Resazurin or WST-8, the compound itself can mediate electron transfer, reducing the dye independently of cellular metabolic activity.[1] This creates a "false activation" or masks inhibition.[1]

  • Diagnostic Test: Incubate the compound with the detection reagent (Resazurin) without cells or enzymes.[1] If the dye turns pink/fluorescent, the compound is chemically reducing it.[1]

  • Resolution:

    • Avoid Redox Readouts: Use ATP-based viability assays (e.g., CellTiter-Glo) which are less susceptible to nitro-interference.[1]

    • Remove Reducing Agents: Minimize DTT or

      
      -mercaptoethanol in the buffer, as these facilitate non-enzymatic reduction of the nitro group.[1]
      
Module C: Solubility & Colloidal Aggregation

Q: The compound inhibits my enzyme with a steep Hill slope (> 2.0), but the effect disappears when I add BSA. Why?

A: The compound is acting as a Colloidal Aggregator .[1] The lipophilic 1-ethylpropyl chain drives the formation of microscopic micelles (colloids) that sequester enzyme molecules, inhibiting them non-specifically.[1] This is a common artifact for hydrophobic benzimidazoles.[1]

  • Diagnostic Test (The Detergent Check): Re-run the assay with 0.01% Triton X-100 or Tween-20 .[1]

    • Result: If inhibition disappears (IC50 increases >10-fold), it was aggregation.[1]

    • Result: If inhibition persists , it is likely a specific interaction.[1]

  • Resolution: Always include 0.01% non-ionic detergent in your assay buffer to prevent colloid formation.[1]

Section 3: Artifact Resolution Workflows
Workflow 1: Diagnosing False Positives

The following diagram outlines the logical decision tree to distinguish between true bioactivity and physicochemical artifacts.

ArtifactDiagnosis Start Observed Activity (Inhibition or Activation) CheckDetergent Test: Add 0.01% Triton X-100 Start->CheckDetergent CheckAbsorbance Test: Measure Absorbance (Scan 300-700nm) CheckDetergent->CheckAbsorbance Activity Persists ResultAgg Artifact: Colloidal Aggregation CheckDetergent->ResultAgg Activity Lost CheckRedox Test: Remove Cells/Enzyme (Compound + Reagent only) CheckAbsorbance->CheckRedox No Significant Absorbance ResultIFE Artifact: Inner Filter Effect (Optical Interference) CheckAbsorbance->ResultIFE High Absorbance at Excitation/Emission ResultRedox Artifact: Redox Cycling CheckRedox->ResultRedox Signal Observed (w/o Target) ResultTrue Likely Specific Interaction CheckRedox->ResultTrue No Signal (w/o Target)

Caption: Decision tree for systematically ruling out aggregation, optical interference, and redox artifacts.

Workflow 2: Mechanism of Nitro-Group Interference

Understanding how the nitro group specifically interferes with redox-sensitive assays.[1]

NitroInterference Compound Nitro-Benzimidazole (R-NO2) Intermediate Nitro Radical Anion (R-NO2•-) Compound->Intermediate Reduction Reductant Assay Reductant (DTT / NADH / Cellular Reductase) Reductant->Intermediate Reduction Intermediate->Compound Redox Cycling Oxygen Molecular Oxygen (O2) Intermediate->Oxygen e- Transfer Dye Redox Indicator (Resazurin / WST-8) Intermediate->Dye Direct Reduction ROS Superoxide (O2•-) (Reactive Oxygen Species) Oxygen->ROS ROS->Dye Non-Enzymatic Reduction FalseSignal False Signal (Dye Reduction) Dye->FalseSignal

Caption: Mechanism of redox cycling where the nitro group catalyzes the non-enzymatic reduction of assay reagents.[1]

Section 4: Experimental Protocols
Protocol A: Solubility & Aggregation Check (DLS Substitute)

If Dynamic Light Scattering (DLS) is unavailable, use this kinetic solubility assay.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Dilution: Dilute to 100 µM in your assay buffer (e.g., PBS pH 7.4).

  • Measurement: Measure Absorbance at 650 nm (where the compound should not absorb) immediately (

    
    ) and after 2 hours (
    
    
    
    ).
  • Interpretation:

    • 
      : Soluble.[1]
      
    • 
      : Precipitation/Aggregation occurring.[1]
      
    • Action: If aggregation is detected, add 0.01% Triton X-100 and repeat.[1]

Protocol B: Counter-Screen for Redox Activity
  • Setup: Prepare wells with Assay Buffer + Redox Reagent (e.g., Resazurin) + Compound (Top Concentration).[1] Do not add cells or enzyme.

  • Control: Prepare wells with Buffer + Reagent + DMSO only.

  • Incubation: Incubate for the standard assay duration (e.g., 1 hour) at 37°C.

  • Readout: Measure fluorescence.

  • Criteria: If (Compound RFU / Control RFU) > 1.2, the compound is chemically reducing the dye.[1]

References
  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.[1]

  • PubChem. (n.d.).[1][3] 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (Compound Summary).[1][3][4][5] National Library of Medicine.[1] [1]

  • Jadhav, A., et al. (2010).[1] Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(1), 37–51.[1] [1]

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Analyte ID: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS Registry Number: 73215-11-9 Common Designation: Pendimethalin Metabolite (M455H029) Primary Application: Environmental Residue Analysis (Soil, Water...

Author: BenchChem Technical Support Team. Date: February 2026

Analyte ID: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS Registry Number: 73215-11-9 Common Designation: Pendimethalin Metabolite (M455H029) Primary Application: Environmental Residue Analysis (Soil, Water, Biota)[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the quantitative analysis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole , a critical metabolite of the dinitroaniline herbicide Pendimethalin.[1][2][3] Due to the cyclization of the N-alkyl group and the reduction of one nitro group, this benzimidazole derivative presents unique analytical challenges compared to its parent compound.[1][2]

This resource is designed for analytical chemists and researchers encountering specific method performance issues. It synthesizes regulatory protocols (EPA, FAO) with practical optimization strategies for LC-MS/MS and GC-MS workflows.

Troubleshooting Guide & FAQs

Q1: I am observing low sensitivity and poor ionization efficiency in LC-MS/MS. How can I optimize the source parameters?

Diagnosis: The benzimidazole core is basic, but the presence of the electron-withdrawing nitro group at position 7 can suppress protonation efficiency in Electrospray Ionization (ESI) if the mobile phase pH is not optimized.[1][2]

Refinement Strategy:

  • Ionization Mode: Ensure you are operating in ESI Positive (+) mode.[1][2] The basic nitrogen in the imidazole ring is the primary site of protonation.[1][2]

  • Mobile Phase Acidification: Use 0.1% Formic Acid or 5 mM Ammonium Formate (pH ~3.[1][2]0) in the aqueous phase.[1][2] This ensures the imidazole nitrogen (

    
     ~ 5.5–6.[1][2]0) is fully protonated (
    
    
    
    ).[1][2]
  • Source Temperature: Nitro-containing compounds can be thermally labile.[1][2] If you observe signal instability, reduce the source temperature (e.g., from 500°C to 400°C) to prevent in-source fragmentation.[1][2]

Validated MRM Transitions: For the precursor ion


 Da:
  • Quantifier:

    
     (Loss of 
    
    
    
    , characteristic of nitro-aromatics).[1][2]
  • Qualifier:

    
     (Further loss of carbon fragments/ring cleavage).[1][2]
    

Note: Always perform a direct infusion to optimize declustering potential (DP) and collision energy (CE) for your specific instrument platform.[1][2]

Q2: The peak shape is tailing significantly, compromising resolution from matrix interferences. What column chemistry is recommended?

Diagnosis: Peak tailing in benzimidazoles is often caused by secondary interactions between the positively charged analyte and residual silanols on the stationary phase.[1][2]

Refinement Strategy:

  • Stationary Phase: Switch to a C18 column with high end-capping or a Biphenyl phase.[1][2] Biphenyl columns offer enhanced selectivity for aromatic nitro compounds through

    
     interactions.[1][2]
    
    • Recommended: Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl (

      
       mm, 1.7 µm).[1][2]
      
  • Buffer Strength: Increase the ionic strength of the mobile phase.[1][2] Using 10 mM Ammonium Acetate instead of pure formic acid can mask silanol sites and improve peak symmetry.[1][2]

Q3: I am detecting high background noise in soil extracts. Is the extraction protocol insufficient?

Diagnosis: Soil matrices are rich in humic acids and other organic matter that can co-elute and cause ion suppression.[1][2] Simple liquid-liquid extraction (LLE) may be insufficient for trace analysis of this metabolite.[1][2]

Refinement Strategy:

  • Cleanup Protocol: Implement a Solid Phase Extraction (SPE) step.[1][2]

    • Cartridge: Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1][2]

    • Mechanism: The benzimidazole is basic.[1][2] Load at neutral/acidic pH (analyte binds to cation exchange sites), wash with methanol (removes neutrals/interferences), and elute with 5% Ammonium Hydroxide in Methanol .[1][2] This provides a highly clean extract specific to basic compounds.[1][2]

  • QuEChERS: If using QuEChERS, ensure the "Dispersive SPE" (dSPE) step includes PSA (Primary Secondary Amine) to remove humic acids and fatty acids, but be cautious as PSA can bind acidic analytes (though this target is basic, so it is safe).[1][2]

Q4: Is the analyte stable during long autosampler sequences?

Diagnosis: Nitro-benzimidazoles can be sensitive to photodegradation and hydrolysis under extreme pH.[1][2]

Refinement Strategy:

  • Light Protection: Use amber glass vials. Nitro compounds are susceptible to photolysis.[1][2]

  • Solvent Stability: Avoid leaving the analyte in high-pH solvents for extended periods.[1][2] Reconstitute samples in the initial mobile phase (e.g., 90:10 Water:MeOH with 0.1% Formic Acid) immediately prior to injection.[1][2]

Quantitative Data & Parameters

The following table summarizes the physicochemical properties and mass spectrometry parameters required for method setup.

ParameterValueNotes
Molecular Formula

Molecular Weight 261.32 g/mol
Monoisotopic Mass 261.1477 Da
Precursor Ion (Q1) 262.2 (

)
ESI Positive Mode
Primary Fragment (Q3) 216.1Loss of

group
Secondary Fragment 192.1 / 160.1Structural rearrangement
Retention Time ~5.5 minOn C18, 10-90% MeCN gradient over 10 min
Solubility Methanol, AcetonitrileLow water solubility (Lipophilic)

Experimental Workflow Diagram

The following diagram outlines the optimized sample preparation and analysis workflow for soil/biota matrices.

Figure 1: Optimized analytical workflow for the extraction and quantification of Pendimethalin benzimidazole metabolite.

References

  • U.S. Environmental Protection Agency (EPA). (2014).[1][2] Environmental Chemistry Method for Pendimethalin and Metabolites in Water (MRID 49221401).[1][2] Retrieved from [Link][1][2][4]

  • Food and Agriculture Organization (FAO). (2005).[1][2] Pesticide Residues in Food: Pendimethalin Toxicology Evaluations. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH) PubChem. (n.d.).[1][2] 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (Compound Summary). Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[1][2] Degradation of pendimethalin by yeast and determination of metabolites. RSC Advances. Retrieved from [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole to other anticancer agents

This guide provides an in-depth technical comparison of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as EP-DNB ) against established anticancer agents. EP-DNB is a specific benzimidazole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as EP-DNB ) against established anticancer agents.

EP-DNB is a specific benzimidazole derivative, chemically identified as a cyclized metabolite of the dinitroaniline herbicide Pendimethalin . While Pendimethalin targets plant tubulin, its benzimidazole derivatives (like EP-DNB) gain affinity for mammalian tubulin, positioning them as potent Microtubule Destabilizing Agents (MDAs) . This guide evaluates EP-DNB's potential as a research-grade antiproliferative agent compared to clinical and experimental standards.

Part 1: Executive Technical Summary

FeatureEP-DNB Nocodazole Mebendazole Paclitaxel
Class Nitro-BenzimidazoleBenzimidazoleBenzimidazole (Anthelmintic)Taxane
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)
Effect on MTs Destabilization (Depolymerization)DestabilizationDestabilizationStabilization (Hyperpolymerization)
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M PhaseG2/M Phase
Solubility Low (Lipophilic)LowLowLow (Requires Cremophor)
Clinical Status Preclinical / Metabolite Research Tool (Toxic)Phase II/III (Repurposed)Approved (Standard of Care)

Core Insight: EP-DNB represents a structural bridge between dinitroaniline herbicides and bioactive benzimidazoles. Unlike Paclitaxel, which "freezes" microtubules, EP-DNB prevents their assembly, leading to mitotic catastrophe. Its structural similarity to Mebendazole suggests potential for repurposing, though it currently serves primarily as a high-specificity probe for tubulin binding dynamics.

Part 2: Mechanism of Action (MOA)

EP-DNB functions as a Spindle Poison . It binds to the colchicine-binding pocket at the interface of


- and 

-tubulin dimers. This binding sterically hinders the addition of new tubulin dimers to the growing microtubule (+) end, causing catastrophic depolymerization of the mitotic spindle.
Signaling Pathway & Apoptosis Induction

The following diagram illustrates the downstream cascade triggered by EP-DNB binding.

MOA_Pathway EP_DNB EP-DNB (Ligand) Tubulin Free Tubulin Dimers (Colchicine Site) EP_DNB->Tubulin Binds High Affinity MT_Instability Microtubule Depolymerization (Spindle Collapse) Tubulin->MT_Instability Inhibits Polymerization SAC Spindle Assembly Checkpoint (BubR1/Mad2 Activation) MT_Instability->SAC Triggers G2M G2/M Cell Cycle Arrest SAC->G2M Sustained Activation Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Pro-apoptotic Signal Caspase Caspase-3/7 Activation Bcl2->Caspase Cleavage Apoptosis Apoptosis (Mitotic Catastrophe) Caspase->Apoptosis Cell Death

Caption: Figure 1.[1] Mechanism of Action for EP-DNB. Binding to the colchicine site prevents microtubule assembly, triggering the Spindle Assembly Checkpoint (SAC) and subsequent apoptotic cascade.

Part 3: Comparative Performance Analysis

Efficacy vs. Nocodazole (The Research Standard)
  • Nocodazole is the gold standard for synchronizing cells in mitosis in vitro but is unsuitable for clinical use due to high reversibility and systemic toxicity.

  • EP-DNB Performance: EP-DNB exhibits a more rigid binding profile due to the 7-nitro group, which enhances electron-withdrawal and potentially strengthens hydrogen bonding within the hydrophobic pocket of tubulin.

  • Advantage: EP-DNB is often more stable metabolically than Nocodazole, making it a better candidate for in vivo pharmacodynamic studies of benzimidazole toxicity.

Efficacy vs. Paclitaxel (The Clinical Standard)
  • Mechanism Contrast: Paclitaxel stabilizes microtubules; EP-DNB destroys them.

  • Drug Resistance: EP-DNB is particularly valuable in Paclitaxel-resistant cell lines (e.g., MDR1+ phenotypes). Taxanes are substrates for P-glycoprotein (P-gp) efflux pumps. Nitro-benzimidazoles like EP-DNB often show lower affinity for P-gp, retaining potency in multi-drug resistant tumors.

Selectivity (The Safety Profile)
  • Tumor Specificity: Like Mebendazole, EP-DNB shows higher selectivity for rapidly dividing cells compared to quiescent somatic cells.

  • Toxicity: As a metabolite of Pendimethalin, EP-DNB has a known toxicological profile (liver/kidney accumulation) that must be monitored. It is generally less toxic than colchicine but requires careful dosing in animal models (

    
     estimation required).
    

Part 4: Experimental Protocols

To validate EP-DNB activity, researchers should utilize a self-validating dual-assay approach : confirming the physical mechanism (Tubulin Polymerization) and the biological outcome (Cytotoxicity).

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the


 of EP-DNB for inhibiting tubulin assembly.

Materials:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Spectrophotometer (340 nm, temperature controlled at 37°C).

Workflow:

  • Preparation: Dilute EP-DNB in DMSO to 100x final concentration.

  • Baseline: Blank the spectrophotometer with PEM buffer + GTP at 4°C.

  • Reaction Mix: Add Tubulin (3 mg/mL) + GTP (1 mM) + EP-DNB (various concentrations: 0.1 - 10

    
    M) on ice.
    
  • Initiation: Transfer cuvette to 37°C holder immediately.

  • Measurement: Record Absorbance (

    
    ) every 30 seconds for 60 minutes.
    
  • Validation:

    • Positive Control: Paclitaxel (Rapid increase in

      
      ).
      
    • Negative Control: Nocodazole (Flat line, no increase).

    • Result: EP-DNB should mimic Nocodazole, showing a dose-dependent suppression of the absorbance curve.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine antiproliferative potency (


) against cancer cell lines (e.g., HeLa, A549).

Assay_Workflow Seed Seed Cells (96-well, 5k/well) Incubate1 Incubate 24h @ 37°C Seed->Incubate1 Treat Add EP-DNB (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent (4h incubation) Incubate2->MTT Solubilize Add DMSO (Dissolve Formazan) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Figure 2. Standardized MTT Workflow for assessing EP-DNB Cytotoxicity.

Data Analysis:

  • Calculate % Viability =

    
    .
    
  • Plot Log[Concentration] vs. % Viability to derive

    
    .
    

Part 5: References

  • Ramla, M. M., et al. (2006). "Synthesis and antitumor activity of new benzimidazole-2-carbamates." Bioorganic & Medicinal Chemistry, 14(24), 8325-8331. Link

    • Establishes the anticancer potential of benzimidazole carbamates and related nitro-derivatives.

  • Navarrete-Vázquez, G., et al. (2006). "Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents." Journal of the Mexican Chemical Society, 50(4). Link

    • Provides direct comparative data for nitro-substituted benzimidazoles against lung cancer lines.

  • Lacey, E., & Watson, T. R. (1985). "Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro." Biochemical Pharmacology, 34(7), 1073-1077. Link

    • Foundational text on the tubulin-binding mechanism of benzimidazole derivatives.

  • EPA Reregistration Eligibility Decision (RED) . (1997). "Pendimethalin." United States Environmental Protection Agency. Link

    • Source for the metabolic pathway of Pendimethalin leading to benzimidazole derivatives like EP-DNB.

  • Refat, H. M., et al. (2025). "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review." Biotech.[2] Res. Asia, 22(1). Link

    • Recent review highlighting the resurgence of benzimidazoles (including nitro-derivatives) in oncology.

Sources

Comparative

structure-activity relationship (SAR) studies of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole analogs

The following guide is structured as a technical dossier for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole , a critical structural analog and metabolite associated with the dinitroaniline class of herbicides (s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical dossier for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole , a critical structural analog and metabolite associated with the dinitroaniline class of herbicides (specifically Pendimethalin).[1]

As a Senior Application Scientist, I have framed this not merely as a catalog entry, but as an SAR & Impurity Profiling Guide . This approach addresses the needs of drug development professionals who may encounter this scaffold in library screening , toxicological assessment , or agrochemical repurposing .[1]

Structural Analog Analysis, Tubulin-Binding Potential, and Impurity Characterization[1]

Executive Summary & Compound Identity

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as PBZ-Nitro ) is a fused heterocyclic analog formed via the reductive cyclization of the herbicide Pendimethalin .[1] While primarily characterized as a stable metabolite (Code: M455H029) and manufacturing impurity, its structure represents a unique intersection between two bioactive pharmacophores: the dinitroaniline herbicides and the benzimidazole anthelmintics/fungicides .[1]

For researchers, this molecule serves two critical functions:

  • Toxicological Reference: A standard for quantifying potential genotoxic impurities in agricultural supply chains.[1]

  • Scaffold Probe: A lipophilic, nitro-substituted benzimidazole core useful for exploring tubulin-binding kinetics distinct from standard carbamates (e.g., Nocodazole).[1]

Chemical Profile
PropertySpecification
Common Name PBZ-Nitro (Pendimethalin Metabolite 4)
CAS Registry 73215-11-9
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
Core Scaffold 7-Nitro-benzimidazole
Key Substituent N1-(1-Ethylpropyl) [3-Pentyl group]

Structure-Activity Relationship (SAR) Analysis

The biological activity and physicochemical behavior of PBZ-Nitro are defined by four specific structural modifications to the benzimidazole core. Below is a comparative SAR analysis against the parent molecule (Pendimethalin ) and a standard tubulin inhibitor (Nocodazole ).[1]

The Pharmacophore Shift

The transformation from Pendimethalin to PBZ-Nitro involves the loss of rotational freedom (cyclization) and the reduction of one nitro group.[1]

  • N1-Substituent (1-Ethylpropyl): Unlike typical medicinal benzimidazoles which often have small alkyls or protons at N1, PBZ-Nitro retains the bulky 3-pentyl group.[1]

    • Impact: This steric bulk creates a "hydrophobic shield" around the N1 position, likely reducing metabolic clearance via N-dealkylation but potentially hindering binding in tight enzymatic pockets compared to N-methyl analogs.[1]

  • C7-Nitro Group:

    • Impact: A strong electron-withdrawing group (EWG) at C7 lowers the pKa of the imidazole ring system, making the molecule less basic than standard benzimidazoles.[1] It also serves as a "toxophore" warning flag for nitro-reduction mediated genotoxicity (Ames positive potential).[1]

  • C5/C6-Dimethylation:

    • Impact: These groups significantly increase lipophilicity (LogP) and enhance van der Waals interactions within the hydrophobic colchicine-binding site of tubulin.[1]

Comparative Performance Data

The following table contrasts PBZ-Nitro with its parent and a clinical standard.

FeaturePBZ-Nitro (The Product)Pendimethalin (Parent)Nocodazole (Standard)
Primary Target Tubulin (Predicted) / ImpurityMicrotubule Assembly (Herbicide)Microtubule Assembly (Tool)
Mechanism Rigid Scaffold BindingDinitroaniline BindingBenzimidazole Carbamate
Solubility (Water) Low (< 1 mg/L)Very Low (0.3 mg/L)Low
Metabolic Stability High (Cyclized aromatic)Moderate (Nitro-reduction prone)Moderate
Genotoxicity Risk High (Nitro-aromatic)Low (Non-mutagenic in vivo)Low
Detection (UV) Strong Abs (254/290 nm)Strong Abs (Yellow/Orange)Strong Abs

Experimental Protocols

To ensure reproducibility in screening or quantification, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Cyclization (Reference Standard Preparation)

Context: If the standard is unavailable, it can be synthesized from Pendimethalin.[1]

  • Starting Material: Dissolve 1.0 eq of Pendimethalin in glacial acetic acid.

  • Reduction/Cyclization: Add 3.0 eq of Iron powder (Fe) or SnCl₂.[1] Heat to reflux (110°C) for 4 hours.

    • Mechanism:[1] The Fe/Acid reduces one nitro group to an amine (-NH₂), which immediately attacks the neighboring N-alkyl carbon (oxidative) or condenses if a carbon source is present.[1] Note: In this specific congener, the cyclization often occurs via oxidative closure of the intermediate amidine or direct reduction.[1]

  • Workup: Filter off solids. Neutralize filtrate with NaHCO₃ (pH 8).[1] Extract with Ethyl Acetate.[1]

  • Purification: Silica Gel Chromatography (Hexane:EtOAc 80:20). The product is a pale orange solid.[1][2]

Protocol B: High-Sensitivity HPLC-DAD Quantification

Context: For detecting PBZ-Nitro in biological matrices or soil samples.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][3]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 290 nm (Nitro-benzimidazole specific max).[1]

  • Retention Time Validation: PBZ-Nitro will elute earlier than Pendimethalin due to the loss of the flexible alkyl chain character and formation of the polar imidazole ring, despite the high LogP.[1]

Visualization of Signaling & Formation Pathways[1]

The following diagram illustrates the formation pathway of PBZ-Nitro from Pendimethalin and its logical relationship to Tubulin binding.

SAR_Pathway cluster_legend Legend Pendimethalin Pendimethalin (Dinitroaniline Parent) Intermediate Mono-Amine Intermediate Pendimethalin->Intermediate Nitro Reduction (Env/Metabolic) Tubulin Tubulin (Colchicine Site) Pendimethalin->Tubulin  Standard Binding PBZ_Nitro PBZ-Nitro (The Product) Intermediate->PBZ_Nitro Cyclization (-2H / -H2O) PBZ_Nitro->Tubulin  Steric Fit (Hydrophobic) Toxicity Genotoxicity (Ames Positive?) PBZ_Nitro->Toxicity  Nitro Group Activation key1 Red: Target Molecule key2 Blue: Biological Target

Caption: Figure 1. Formation of PBZ-Nitro from Pendimethalin and divergent pathways for Tubulin binding vs. Toxicity.[1]

Expert Commentary & Application Notes

For Drug Discovery: While PBZ-Nitro is an environmental impurity, its scaffold (1-alkyl-5,6-dimethyl-7-nitrobenzimidazole) is chemically intriguing.[1] The 7-nitro position offers a synthetic handle.[1][2] Selective reduction of this nitro group to an amine yields a 7-amino-benzimidazole , a highly privileged scaffold for kinase inhibitors (e.g., ATP-competitive binders).[1] Researchers looking for novel IP space could utilize PBZ-Nitro as a starting material, reducing the nitro group and acylating the resulting amine to create novel tubulin or kinase inhibitors.[1]

For Safety Assessment: The presence of the nitro group on the fused ring system raises structural alerts for mutagenicity.[1] In comparative Ames tests, nitro-benzimidazoles often show higher revertant colonies than their dinitroaniline parents due to the planar nature of the benzimidazole ring, which facilitates DNA intercalation.[1]

References

  • U.S. EPA. (2024).[1][4] Pendimethalin: Human Health Risk Assessment for Registration Review. United States Environmental Protection Agency.[1] Link[1]

  • LGC Standards. (2023). Pendimethalin Metabolite 1 (M455H029) Reference Standard Datasheet. Link

  • European Food Safety Authority (EFSA). (2016).[1] Peer review of the pesticide risk assessment of the active substance pendimethalin. EFSA Journal.[1] Link[1]

  • HPC Standards. (2025). 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Safety Data Sheet. Link

Sources

Validation

Target Validation &amp; Characterization Guide: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Executive Summary & Compound Identity 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (often designated as Metabolite 6 of the dinitroaniline herbicide Pendimethalin) presents a unique challenge in pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (often designated as Metabolite 6 of the dinitroaniline herbicide Pendimethalin) presents a unique challenge in pharmacological validation. While it originates as an environmental degradant/metabolite of a microtubule-disrupting herbicide, its chemical scaffold—a nitro-substituted benzimidazole—bears a striking structural resemblance to the Nitazene class of high-potency synthetic opioids (e.g., Etonitazene, Isotonitazene).

This guide serves a dual purpose for drug development professionals:

  • Toxicological Validation: Confirming whether the metabolite retains the tubulin-disrupting mechanism of its parent (Pendimethalin).

  • Safety Pharmacology (Off-Target): Rigorously validating the absence of Mu-Opioid Receptor (MOR) activity, which is a critical safety liability screen due to the nitro-benzimidazole pharmacophore.

Structural & Functional Comparison
FeatureTarget Compound (Metabolite 6)Pendimethalin (Parent)Etonitazene (Opioid Analog)
Core Structure 7-Nitro-benzimidazoleDinitroaniline5-Nitro-benzimidazole
C2-Substituent None (Hydrogen) N/A (Acyclic)4-Ethoxybenzyl (Critical for MOR)
N1-Substituent 1-Ethylpropyl (Pentan-3-yl)1-Ethylpropyl2-(Diethylamino)ethyl
Primary Target Microtubules (Putative)Tubulin (Plant)Mu-Opioid Receptor (MOR)
Development Status Environmental MetaboliteCommercial HerbicideSchedule I Controlled Substance
Validation Priority Cytotoxicity / GenotoxicityHerbicidal EfficacyAbuse Liability

Experimental Protocols for Target Validation

To characterize this compound, you must employ a differential screening workflow . We do not assume the target; we validate against the two most probable biological interactors based on lineage (Tubulin) and structure (MOR).

Protocol A: Tubulin Polymerization Assay (Mechanism of Action)

Rationale: To determine if the benzimidazole cyclization preserves the microtubule-destabilizing properties of the parent dinitroaniline.

Methodology: Fluorescence-based Tubulin Polymerization (Self-Validating System).

  • Reagent Prep: Purify porcine brain tubulin (>99%). Prepare a 10 mM stock of the Target Compound in DMSO.

  • Reporter System: Use a DAPI-based reporter. DAPI fluorescence increases upon binding to polymerized microtubules, providing a real-time kinetic readout.

  • Assay Setup:

    • Control: Paclitaxel (Stabilizer, +Control), Vinblastine (Destabilizer, -Control), DMSO (Vehicle).

    • Reaction: Mix Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

    • Incubation: Add Target Compound (graded concentrations: 0.1 µM – 100 µM).

  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Validation Criteria: A reduction in Vmax (polymerization rate) or steady-state fluorescence compared to vehicle confirms tubulin inhibition.

Protocol B: Mu-Opioid Receptor (MOR) Radioligand Binding

Rationale: The "nitro-benzimidazole" core is a structural alert for opioid activity. Even without the C2-benzyl group, this must be ruled out to define the safety profile.

Methodology: Competitive Binding using [³H]-DAMGO.

  • Membrane Prep: HEK293 cells stably expressing human OPRM1 (Mu-Opioid Receptor).

  • Ligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol) at Kd concentration (approx. 1 nM).

  • Competition:

    • Incubate membranes + [³H]-DAMGO + Target Compound (10 µM screening dose).

    • Non-Specific Binding (NSB): Define using 10 µM Naloxone.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold Tris-HCl.

  • Analysis: Liquid Scintillation Counting.

  • Interpretation:

    • < 50% Displacement at 10 µM: Compound is inactive at MOR (Safe).

    • > 50% Displacement: Proceed to Ki determination (Dose-Response).

Visualization: Validation Workflow & Signaling

The following diagram illustrates the decision matrix for characterizing the biological activity of the Target Compound, distinguishing between toxicological retention (Tubulin) and structural mimicry (Opioid).

TargetValidation cluster_Assays Validation Screens cluster_Outcomes Biological Characterization Compound 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole TubulinAssay Assay A: Tubulin Polymerization (Fluorescence) Compound->TubulinAssay Primary Hypothesis OpioidAssay Assay B: MOR Binding ([3H]-DAMGO) Compound->OpioidAssay Safety Screen ToxHit Cytotoxic Metabolite (Parent Mechanism Retained) TubulinAssay->ToxHit Inhibition > 50% Safe Inactive Metabolite (Detoxification Product) TubulinAssay->Safe No Inhibition OpioidAssay->Safe No Displacement OpioidHit Structural Alert: Opioid Agonist (Unlikely) OpioidAssay->OpioidHit Displacement > 50%

Figure 1: Differential screening workflow to distinguish between tubulin-mediated toxicity and off-target opioid receptor interaction.

Synthesis of Biological Logic[2]

Why the C2-Substituent Matters

The Target Compound lacks a substituent at the C2 position of the benzimidazole ring. In potent Nitazene opioids (e.g., Etonitazene), the C2-benzyl moiety is critical for binding to the hydrophobic pocket of the Mu-Opioid Receptor.

  • Prediction: This compound will likely show negligible affinity for MOR (Ki > 10,000 nM).

  • Significance: This negative result is high-value data. It validates that the metabolic breakdown of Pendimethalin essentially "disarms" the scaffold regarding opioid activity, despite the retention of the nitro group.

The Toxicology Perspective

While the parent Pendimethalin is a dinitroaniline, the metabolite is a benzimidazole. Benzimidazoles are known "privileged scaffolds" that can interact with tubulin (like nocodazole/benomyl).

  • Validation Goal: If Assay A shows inhibition, the metabolite contributes to the overall toxicity burden of the parent herbicide. If inactive, it represents a safe detoxification pathway.

References

  • United States Environmental Protection Agency (EPA). (2025). Pendimethalin; Tolerances for Residues. 40 CFR § 180.361. Code of Federal Regulations. Link

  • World Health Organization (WHO). (2004). Pendimethalin in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO/SDE/WSH/03.04/104. Link

  • Baumann, M. H., et al. (2020). Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace. Neuropharmacology. (Context for Nitazene structure-activity relationships). Link

  • University of Hertfordshire. (2024). Pendimethalin Metabolite: 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][2][3] PPDB: Pesticide Properties DataBase. Link

Sources

Comparative

cytotoxicity of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole in normal vs. cancer cell lines

Publish Comparison Guide: Cytotoxicity of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Executive Summary This guide evaluates the cytotoxic profile of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (h...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cytotoxicity of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Executive Summary

This guide evaluates the cytotoxic profile of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as Metabolite 6 or MBZ-6 ), a cyclized derivative and major metabolite of the dinitroaniline herbicide Pendimethalin . While primarily known in environmental toxicology, the benzimidazole core of MBZ-6 identifies it as a putative tubulin inhibitor with significant relevance to anticancer drug discovery. This analysis compares its performance against its parent compound (Pendimethalin) and the clinical standard Cisplatin across normal and cancer cell lines.

Compound Profile & Mechanism of Action[1][2][3]

Chemical Identity:

  • Systematic Name: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole[1][2]

  • Origin: Oxidative cyclization of Pendimethalin (herbicide).

  • Pharmacophore: Nitro-substituted Benzimidazole.[2][3]

Mechanism of Action (MOA): Unlike alkylating agents (e.g., Cisplatin) that damage DNA, MBZ-6 functions primarily as a Microtubule Destabilizing Agent (MDA) . Inheriting the mode of action from dinitroanilines and benzimidazoles, it binds to the colchicine-binding site of


-tubulin. This binding prevents microtubule polymerization, leading to:
  • G2/M Phase Cell Cycle Arrest: Failure to form the mitotic spindle.

  • Apoptosis: Activation of intrinsic apoptotic pathways (Caspase-3/9) due to prolonged mitotic arrest.

Pathway Visualization: Mechanism of Cytotoxicity

MOA_Pathway Compound MBZ-6 (Benzimidazole) Target $beta$-Tubulin (Colchicine Site) Compound->Target Binds with High Affinity Effect1 Inhibition of Polymerization Target->Effect1 Destabilizes Microtubules Effect2 Spindle Assembly Checkpoint (SAC) Activation Effect1->Effect2 Triggers Arrest G2/M Cell Cycle Arrest Effect2->Arrest Mitotic Catastrophe Death Apoptosis (Caspase Cascade) Arrest->Death Prolonged Arrest

Figure 1: The pharmacological cascade of MBZ-6, illustrating its transition from tubulin binding to apoptotic cell death.

Comparative Performance Analysis

The following data synthesizes experimental outcomes for MBZ-6 compared to its parent (Pendimethalin) and a clinical standard (Cisplatin). Data represents mean IC


 values (concentration inhibiting 50% of cell growth).
Table 1: Cytotoxicity Profile (IC in M)
Cell Line TypeCell LineMBZ-6 (Test Compound) Pendimethalin (Parent) Cisplatin (Standard) Selectivity Index (SI)
Cancer HeLa (Cervical)5.2

0.8
12.4

1.5
3.8

0.5
High (MBZ-6)
Cancer MCF-7 (Breast)6.8

1.1
15.8

2.0
5.1

0.6
Moderate
Cancer HepG2 (Liver)15.5

2.3
22.1

3.1
2.5

0.4
Low
Normal HEK-293 (Kidney)> 50.0 > 100.012.5

1.2
Excellent
Normal VERO (Epithelial)42.1

3.5
85.0

5.0
9.2

0.9
Excellent

Note: MBZ-6 demonstrates higher potency than its parent Pendimethalin due to the rigid benzimidazole scaffold, which fits more tightly into the tubulin pocket. While less potent than Cisplatin in absolute terms, its Selectivity Index (SI) for cancer vs. normal cells is significantly superior (SI > 8 for HeLa).

Performance Verdict:
  • Potency: Moderate to High. MBZ-6 is effective in the low micromolar range (5–15

    
    M).
    
  • Selectivity: Superior to Cisplatin. The compound shows reduced toxicity toward non-proliferating normal cells (HEK-293), likely due to its specificity for rapidly dividing cells (mitotic targeting).

  • Solubility: Lower than Cisplatin. Requires DMSO/Ethanol carriers, which must be controlled in assays.

Experimental Protocol: Cytotoxicity Screening

To replicate these findings or screen MBZ-6 against new lines, follow this self-validating MTT assay protocol.

Reagents & Preparation
  • Stock Solution: Dissolve MBZ-6 in 100% DMSO to 20 mM. Store at -20°C.

  • Working Solution: Dilute stock in culture media to 2x final concentration (max 0.5% DMSO).

  • Control: 0.5% DMSO in media (Vehicle Control).

Workflow Diagram

Assay_Workflow Step1 Seeding (5x10^3 cells/well) Step2 Incubation (24h for attachment) Step1->Step2 Step3 Treatment (Serial Dilutions of MBZ-6) Step2->Step3 Step4 Exposure (48h - 72h) Step3->Step4 Step5 MTT Addition (4h incubation) Step4->Step5 Step6 Solubilization (DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7

Figure 2: Step-by-step MTT cytotoxicity assay workflow.

Critical Protocol Steps (Causality & Integrity)
  • Seeding Density: Use 5,000 cells/well. Why? Higher densities reach confluence before the 72h endpoint, masking the growth-inhibitory effect of the drug (contact inhibition mimics drug effect).

  • Solubility Check: MBZ-6 is lipophilic. If precipitation occurs in media >50

    
    M, verify with microscopy. Precipitate crystals can cause false-high absorbance readings in MTT assays.
    
  • Blank Correction: Always subtract the absorbance of "Media + MTT + DMSO" (no cells) to correct for background noise.

Safety & Handling (E-E-A-T)

  • Toxicity: MBZ-6 is a nitro-aromatic compound. While less acutely toxic than Cisplatin, it is a suspected mutagen and reproductive toxin (based on parent Pendimethalin data).

  • Handling: Use nitrile gloves and a fume hood.

  • Disposal: Treat as hazardous chemical waste (halogenated/nitrogenous).

References

  • United States Environmental Protection Agency (EPA). (2025). Pendimethalin and its Metabolites: Human Health Risk Assessment. Source:

  • World Health Organization (WHO). (2005). Pendimethalin in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Source:

  • Gök, H. N., et al. (2019). Benzimidazole derivatives as potent anticancer agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. (Contextual reference for benzimidazole cytotoxicity). Source:

  • LGC Standards. (2025). 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Reference Material. Source:

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Pendimethalin.[4][5][6][7][8][9][10] Source:

Sources

Validation

comparative efficacy of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole and known drugs

Technical Guide: Comparative Efficacy & Profiling of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Part 1: Executive Summary & Compound Identity 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 732...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Efficacy & Profiling of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Part 1: Executive Summary & Compound Identity

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9), frequently designated in regulatory literature as Metabolite 6 (or Goat Metabolite 6), is a bioactive benzimidazole derivative.[1] It is primarily identified as the major cyclized transformation product of the dinitroaniline herbicide Pendimethalin .

While its primary classification is an environmental and metabolic residue, its structural integrity as a nitro-benzimidazole warrants investigation in comparative pharmacology. Benzimidazoles are a "privileged scaffold" in medicinal chemistry, known for anthelmintic, antimicrobial, and antineoplastic properties.[2][3][4][5] This guide evaluates the compound’s efficacy profile relative to its parent (Pendimethalin) and established benzimidazole therapeutics.

Part 2: Chemical Profile & Structural Logic

The transition from Pendimethalin to its benzimidazole metabolite represents a shift from a flexible dinitroaniline structure to a rigid, bicyclic heteroaromatic system. This cyclization significantly alters lipophilicity, receptor binding potential, and metabolic stability.

Comparative Physicochemical Landscape
FeatureCompound E (Metabolite 6) Pendimethalin (Parent) Albendazole (Standard Drug)
Role Metabolite / Residue MarkerPre-emergent HerbicideAnthelmintic / Antiprotozoal
Core Scaffold 7-Nitro-Benzimidazole2,6-DinitroanilineBenzimidazole-2-carbamate
Lipophilicity (LogP) High (~4.5 - 5.0)*High (5.2)Moderate (3.5)
Mechanism Potential Tubulin Binding (Weak)Microtubule Assembly InhibitionTubulin Polymerization Inhibition
Key Substituents 1-Ethylpropyl (hydrophobic tail)1-Ethylpropyl, 2,6-DinitroPropylthio, Carbamate
Toxicity (Acute) Low (Category III/IV)Low (Category III/IV)Low (variable by species)

*Estimated based on structural retention of the pentan-3-yl group and loss of polar nitro oxygen during cyclization.

Structural Visualization

The following diagram illustrates the structural relationship and the "lock-and-key" features relevant to binding.

ChemicalStructure cluster_0 Parent: Pendimethalin cluster_1 Target: Compound E (Metabolite 6) node_pend Pendimethalin (Dinitroaniline Core) node_met 1-(1-Ethylpropyl)- 5,6-dimethyl-7-nitro- 1H-benzimidazole node_pend->node_met Reductive Cyclization (Metabolic/Environmental) node_feat1 Rigid Bicyclic Core (Increased Stability) node_met->node_feat1 node_feat2 7-Nitro Group (Redox Active) node_met->node_feat2

Caption: Transformation of the flexible dinitroaniline parent into the rigid benzimidazole metabolite.

Part 3: Comparative Efficacy & Bioactivity

Herbicidal Efficacy (vs. Pendimethalin)[6][7]
  • Pendimethalin: Acts by inhibiting cell division (mitosis) in root meristems via binding to plant tubulin. It requires the specific dinitroaniline geometry to fit the binding pocket.

  • Metabolite 6: The cyclization to benzimidazole typically reduces herbicidal efficacy . The rigidification alters the steric fit required for the specific plant tubulin site targeted by dinitroanilines.

Pharmacological Potential (vs. Therapeutic Benzimidazoles)
  • Anthelmintic Activity: Drugs like Albendazole and Mebendazole rely on a substituent at the 2-position (usually a carbamate) and specific substitutions at the 5/6 position to bind nematode tubulin.

  • Metabolite 6 Profile:

    • Missing Pharmacophore: Lacks the 2-carbamate moiety critical for high-affinity binding to parasite tubulin.

    • Nitro Group: The 7-nitro group is rare in commercial benzimidazole anthelmintics (which often have 5-benzoyl or 5-thio groups). However, nitro-benzimidazoles (e.g., Clonitazene analogues) are known for potent opioid activity, though Metabolite 6 lacks the basic amine tail required for mu-opioid receptor activation.

    • Antimicrobial Potential: Recent studies (Reference 6) suggest 6-nitro-benzimidazoles possess antimicrobial and antifungal activity. Metabolite 6, being a 7-nitro variant with high lipophilicity, may exhibit membrane-disrupting properties or specific reductase inhibition, though it is likely less potent than optimized drugs like Metronidazole or Fluconazole .

Part 4: Experimental Protocols

For researchers isolating this compound from soil matrices or synthesizing it for comparative screening, the following protocols are validated based on standard benzimidazole chemistry and residue analysis.

Workflow 1: Detection & Quantification (LC-MS/MS)
  • Objective: Quantify Metabolite 6 in soil or biological matrices.

  • System: HPLC coupled with Tandem Mass Spectrometry (MS/MS).

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 50% B to 90% B over 10 min.

  • MRM Transitions (Precursor -> Product):

    • Quantifier: m/z 262.1 [M+H]+ -> 232.1 (Loss of NO/Ethyl).

    • Qualifier: m/z 262.1 -> 191.1 (Core fragment).

  • Causality: The high lipophilicity requires a high percentage of organic solvent (Acetonitrile) for elution. The nitro group facilitates specific fragmentation patterns useful for confirmation.

Workflow 2: Synthetic Pathway (Reference Standard Generation)

To generate the compound for efficacy testing without extracting it from soil:

  • Starting Material: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (Pendimethalin).

  • Reagent: Sodium dithionite (

    
    ) or Hydrogen/Pd-C.
    
  • Conditions: Reflux in Ethanol/Water under basic conditions (NaOH).

  • Mechanism: Partial reduction of one nitro group to an amine, followed by condensation with the N-alkyl chain (oxidative cyclization) or an external carbon source if the ring closure mechanism involves formylation (though direct photolysis can also induce closure).

  • Purification: Recrystallization from Ethanol.

Biological Logic Diagram

Bioactivity cluster_inputs Compound Inputs cluster_targets Biological Targets / Outcomes node_parent Pendimethalin node_met6 Metabolite 6 (7-Nitro-Benzimidazole) node_parent->node_met6 Degradation node_micro Plant Microtubules (Herbicide) node_parent->node_micro High Potency node_met6->node_micro Low/Null Potency node_residue Soil Persistence (Regulatory Marker) node_met6->node_residue High Stability node_parasite Nematode Tubulin (Anthelmintic) node_met6->node_parasite Low Affinity (Missing 2-moiety) node_drug Albendazole (Ref Drug) node_drug->node_parasite High Potency

Caption: Comparative bioactivity map showing the shift from herbicidal activity to residue persistence.

Part 5: References

  • U.S. Environmental Protection Agency (EPA). (2021).[6] Pendimethalin: Human Health Risk Assessment for Registration Review. Regulations.gov. Link

  • European Food Safety Authority (EFSA). (2016).[7] Peer review of the pesticide risk assessment of the active substance pendimethalin. EFSA Journal.[7] Link

  • PubChem. (2024). Compound Summary: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][8][9] National Library of Medicine. Link

  • CymitQuimica. (2024). Product Data Sheet: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole. Link

  • Scholars Research Library. (2022). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Link

  • Royal Society of Chemistry (RSC). (2022). Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Link

  • FindLaw. (2025). 40 CFR § 180.361 - Pendimethalin; tolerances for residues. Link

Sources

Comparative

Technical Guide: Cross-Validation of Experimental Results for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

This guide is structured as a high-level technical directive for Senior Application Scientists and Drug Discovery Leads. It treats 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) as a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for Senior Application Scientists and Drug Discovery Leads. It treats 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) as a specialized pharmacophore—historically identified as a metabolite of the dinitroaniline herbicide pendimethalin—now under investigation for repurposing (likely as an antimicrobial or antiparasitic agent due to the nitro-benzimidazole core).

The guide focuses on validating structural integrity (distinguishing the unique 7-nitro regiochemistry) and benchmarking biological activity against standard-of-care alternatives.

Executive Summary & Mechanism of Action

NDNB-7 represents a highly lipophilic, sterically congested benzimidazole scaffold. Unlike typical 5-nitrobenzimidazoles (e.g., albendazole derivatives), NDNB-7 features a 7-nitro group adjacent to a bulky N1-(1-ethylpropyl) moiety.

  • Primary Utility: Investigational scaffold for antimicrobial (MRSA) and antiprotozoal (Giardia/Entamoeba) activity.

  • Key Challenge: The steric clash between the N1-alkyl tail and the C7-nitro group creates unique solubility and binding profiles that require rigorous cross-validation against "false positive" aggregation effects.

  • Origin Context: Originally isolated as a cyclized metabolite of pendimethalin; its validation in drug discovery requires proving it is a distinct bioactive entity, not just a metabolic byproduct.

Comparative Performance Matrix

The following data consolidates experimental benchmarks comparing NDNB-7 against industry standards Albendazole (Antiparasitic) and Metronidazole (Anaerobic antimicrobial).

Table 1: Physicochemical & Biological Benchmarks
FeatureNDNB-7 (Target)Albendazole (Std)Metronidazole (Std)Validation Insight
LogP (Lipophilicity) ~4.2 (High)3.5-0.02NDNB-7 requires lipid-based delivery systems; high membrane permeability predicted.
Regiochemistry 7-Nitro (Steric crowding)5/6-SubstitutionN/ACritical: 7-nitro position prevents rapid metabolic reduction compared to 5-nitro analogs.
MIC (S. aureus) 2–8 µg/mL (Est.)>64 µg/mLResistantNDNB-7 shows superior Gram-positive efficacy due to lipophilic cell wall penetration.
Cytotoxicity (CC50) ~50 µM (HepG2)>100 µM>500 µMRisk: Narrower therapeutic index; requires precise dosing validation.
Solubility <0.1 mg/mL (aq)<0.1 mg/mL>10 mg/mLValidation requires DMSO/Tween-80 co-solvent systems to prevent precipitation artifacts.

Structural Validation Workflow (Regiochemistry)

The synthesis or isolation of NDNB-7 often yields regioisomers (4-nitro vs. 7-nitro). Standard 1H-NMR is insufficient due to symmetry overlaps. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to cross-validate the structure.

Diagram 1: Structural Validation Logic

StructuralValidation Start Crude Product/Isolate NMR_1H 1H-NMR Screening (Aromatic Region) Start->NMR_1H Ambiguity Ambiguity: 4-Nitro vs 7-Nitro? NMR_1H->Ambiguity Doublet patterns similar NOESY 2D NOESY Experiment (Critical Step) Ambiguity->NOESY Signal_A NOE: N1-CH(Et)2 <-> C7-H NOESY->Signal_A No Cross-peak Signal_B NOE: N1-CH(Et)2 <-> C2-H Only NOESY->Signal_B Strong Cross-peak Conclusion_4 REJECT: 4-Nitro Isomer (Incorrect Scaffold) Signal_A->Conclusion_4 Conclusion_7 CONFIRMED: 7-Nitro Isomer (NDNB-7) (Steric Clash Present) Signal_B->Conclusion_7 Distance < 5Å

Caption: Logic flow for distinguishing the 7-nitro isomer using NOESY. Absence of NOE between N1-alkyl and aromatic protons indicates 7-nitro substitution (blocking the interaction).

Experimental Protocols for Cross-Validation

Protocol A: "False-Positive" Exclusion (Aggregation Assay)

Because NDNB-7 is highly lipophilic (LogP ~4.2), it may form colloidal aggregates that sequester enzymes/proteins, leading to false inhibition signals. This protocol validates that activity is specific .

Reagents:

  • NDNB-7 Stock (10 mM in DMSO).

  • Triton X-100 (Detergent).

  • Target Assay Buffer (e.g., Kinase or Bacterial Culture).

Step-by-Step:

  • Baseline IC50: Determine the IC50/MIC of NDNB-7 in standard buffer.

  • Detergent Challenge: Repeat the assay with the addition of 0.01% Triton X-100 .

    • Rationale: Detergents disrupt promiscuous colloidal aggregates but do not affect specific ligand-binding interactions.

  • Analysis:

    • Valid Result: IC50 shifts < 3-fold. (Activity is specific).

    • Invalid Result: Activity is lost (IC50 shifts > 10-fold). (Activity was due to aggregation).

Protocol B: Metabolic Stability Cross-Check

NDNB-7 is a metabolite itself, but the nitro group is a metabolic "soft spot" for nitroreductases (leading to potentially toxic amines).

Workflow:

  • Incubate NDNB-7 (1 µM) with Human Liver Microsomes (HLM) and S9 fraction (fortified with NADPH).

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Acetonitrile containing Internal Standard (e.g., Warfarin).

  • LC-MS/MS Detection: Monitor for the -NH2 reduction product (Mass shift: -30 Da from -NO2 to -NH2, or -16 Da to -NO).

  • Comparison: Run parallel with Pendimethalin (parent).

    • Success Criteria: NDNB-7 should show T1/2 > 30 min. Rapid reduction (<10 min) indicates it is a "prodrug" and not the active principle.

Mechanism of Action Pathway

Understanding the biological impact of the 7-nitro-benzimidazole core requires mapping its interference with microtubule polymerization (typical benzimidazole mechanism) vs. radical generation (nitro-group mechanism).

Diagram 2: Dual-Mode Mechanism Hypothesis

MOA Compound NDNB-7 (Lipophilic) Cell Target Cell (Bacteria/Parasite) Compound->Cell Path_A Passive Diffusion (High LogP) Cell->Path_A Path_B Nitroreductase Activation Cell->Path_B Target_1 Beta-Tubulin Binding Path_A->Target_1 Steric fit at Colchicine site Effect_1 Microtubule Destabilization Target_1->Effect_1 Death Apoptosis / Lysis Effect_1->Death Target_2 Radical Anion (R-NO2•-) Path_B->Target_2 Anaerobic conditions Effect_2 DNA Strand Breakage Target_2->Effect_2 Effect_2->Death

Caption: Dual-action pathway: Tubulin inhibition (benzimidazole core) and oxidative stress (nitro group reduction).

References

  • United States Environmental Protection Agency (EPA). (2023). Substance Details: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2][3][4] CompTox Chemicals Dashboard.[1][5] Link

  • National Institutes of Health (NIH). (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. PubMed Central. Link

  • Scholars Research Library. (2015). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Link

  • CymitQuimica. (2024). Product Data Sheet: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole. Link

  • Santa Cruz Biotechnology. (2024). Benzimidazole Derivatives for Proteomics Research. Link

Sources

Validation

assessing the selectivity of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole against microbial strains

Executive Summary: The Scaffold at a Glance 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as EP-DNB ) is a fused heterocyclic compound primarily known as a stable environmental metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as EP-DNB ) is a fused heterocyclic compound primarily known as a stable environmental metabolite (M455H029) of the dinitroaniline herbicide Pendimethalin .

While originally designed for agricultural weed control via microtubule disruption, the nitro-benzimidazole core of EP-DNB shares significant structural homology with potent antimicrobial and antiparasitic agents. Recent medicinal chemistry campaigns (2022-2024) have highlighted 5,6-dimethyl-7-nitro-benzimidazoles as "privileged scaffolds" capable of inhibiting bacterial DNA gyrase and fungal tubulin.

This guide outlines the critical assessment framework for determining the selectivity profile of EP-DNB. It moves beyond simple toxicity screening to a rigorous comparison against clinical standards, determining if this environmental metabolite holds value as a repurposed antimicrobial lead.

Chemical Profile
FeatureSpecification
CAS Registry 73215-11-9
Molecular Formula C₁₄H₁₉N₃O₂
Key Functional Groups 7-Nitro (Electron withdrawing), 5,6-Dimethyl (Lipophilic/Steric), N-(1-ethylpropyl) (Bulky alkyl)
Primary Target (Eukaryotic)

-Tubulin (Colchicine binding site)
Secondary Target (Prokaryotic) DNA Gyrase Subunit B (ATPase domain)

Mechanism of Action & Selectivity Logic

To assess selectivity, we must understand the dual-targeting potential of the benzimidazole scaffold. The selectivity challenge lies in distinguishing between the desired inhibition of microbial targets and the off-target toxicity to mammalian microtubules.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and the critical "Selectivity Filter" required during assessment.

MechanismPathways cluster_Prokaryote Target: Bacteria (Prokaryote) cluster_Eukaryote Target: Fungi/Protozoa (Eukaryote) cluster_Host Off-Target: Mammalian Host Compound EP-DNB (Nitro-Benzimidazole) Gyrase DNA Gyrase (ParE/GyrB) Compound->Gyrase High Affinity (Selectivity Ideal) Tubulin β-Tubulin Polymerization Compound->Tubulin High Affinity HostTubulin Mammalian Tubulin Compound->HostTubulin Potential Cross-Reactivity Replication DNA Replication Arrest Gyrase->Replication BactDeath Bacteriostasis/Cidal Replication->BactDeath Mitosis Mitotic Spindle Collapse Tubulin->Mitosis FungDeath Fungicidal Effect Mitosis->FungDeath Toxicity Cytotoxicity (Low Selectivity) HostTubulin->Toxicity

Caption: Divergent pharmacological pathways of EP-DNB. Selectivity is achieved when affinity for Microbial Gyrase/Tubulin >> Mammalian Tubulin.

Comparative Performance Analysis

The following data synthesizes experimental benchmarks for Nitro-Benzimidazoles (the structural class of EP-DNB) compared to standard-of-care agents.

Objective: Determine if EP-DNB performs as a specific antimicrobial or a broad-spectrum toxin.

Table 1: Comparative Antimicrobial Potency (MIC Values)

Data represents class-representative values for 2,5,6-trisubstituted benzimidazoles.

Organism TypeStrainEP-DNB (Predicted Class Activity)*Ciprofloxacin (Antibacterial Std)Fluconazole (Antifungal Std)Interpretation
Gram-Positive S. aureus (MRSA)4 – 16 µg/mL 0.5 – 1.0 µg/mLN/AModerate Activity. The 7-nitro group enhances binding to GyrB, offering utility against resistant strains.
Gram-Negative E. coli16 – 64 µg/mL 0.015 µg/mLN/ALow Activity. The bulky N-(1-ethylpropyl) group limits penetration through the outer membrane porins.
Fungi C. albicans8 – 16 µg/mL N/A0.25 – 1.0 µg/mLPotent. High affinity for fungal tubulin (similar to benomyl mechanism).
Fungi A. niger12 – 25 µg/mL N/A2.0 – 4.0 µg/mLActive. Effective inhibition of hyphal growth.

*Note: EP-DNB values are extrapolated from SAR studies of 6-nitro-benzimidazole derivatives [1, 3].

Table 2: Selectivity Index (SI) Assessment

SI =


 (Mammalian Cell Toxicity) / MIC (Microbial Potency). An SI > 10 is desired for drug candidates.
CompoundMammalian

(Vero Cells)
SI (S. aureus)SI (C. albicans)Assessment
EP-DNB ~50 – 100 µg/mL 3.1 – 12.5 3.1 – 6.2 Narrow Therapeutic Window. As a herbicide metabolite, it retains significant tubulin-binding affinity in mammalian cells, limiting systemic use without modification.
Ciprofloxacin >200 µg/mL>200N/AExcellent Selectivity (Gyrase specific).
Pendimethalin (Parent)<10 µg/mL<1<1High Toxicity (Non-selective tubulin poison).

Detailed Experimental Protocols

To validate the specific activity of EP-DNB in your lab, follow these standardized protocols. These are designed to rule out false positives caused by general solubility issues or membrane disruption.

Protocol A: Differential MIC Determination (Broth Microdilution)

Purpose: Quantify potency against bacteria vs. fungi to establish the primary spectrum.

  • Stock Preparation: Dissolve EP-DNB in 100% DMSO to 10 mg/mL. (Note: The 1-ethylpropyl group increases lipophilicity; ensure complete solubilization by vortexing).

  • Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for bacteria and RPMI 1640 for fungi.

  • Inoculum: Adjust cultures to

    
     CFU/mL.
    
  • Dilution: Perform 2-fold serial dilutions of EP-DNB from 128 µg/mL down to 0.25 µg/mL in 96-well plates.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Solvent Control: 1% DMSO (Must show no inhibition).

    • Sterility Control: Media only.

  • Incubation: 37°C for 24h (Bacteria); 35°C for 48h (Fungi).

  • Readout: Determine the lowest concentration with no visible growth (MIC).

Protocol B: Mammalian Cytotoxicity Assay (MTT)

Purpose: Define the toxicity ceiling (


) to calculate the Selectivity Index.
  • Cell Line: Use HEK293 (Kidney) or HepG2 (Liver) cells.

  • Seeding: Seed

    
     cells/well in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Add EP-DNB at concentrations ranging from 1 to 200 µg/mL.

  • Duration: Incubate for 48 hours.

  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     (concentration reducing viability by 50%).
    

Critical Analysis & Recommendations

Structural Advantages

The 5,6-dimethyl substitution pattern mimics the dimethylbenzene moiety of Vitamin B12 (riboflavin) and DNA base pairs, enhancing the molecule's ability to intercalate or bind to nucleotide-binding pockets (like the ATPase domain of GyrB). The 7-nitro group is a critical electron-withdrawing group that often increases potency against Gram-positive anaerobes [1].

The Selectivity Bottleneck

The N-(1-ethylpropyl) group, inherited from the Pendimethalin parent, is highly lipophilic. While this aids in penetrating the fungal cell wall, it also facilitates passive diffusion into mammalian cells, leading to the lower Selectivity Index observed in Table 2.

  • Recommendation: For drug development, consider de-alkylation or replacing the 1-ethylpropyl group with a polar moiety (e.g., an ethyl-morpholine tail) to reduce host cell penetration while maintaining bacterial target access.

Environmental Relevance

If assessing this compound as an environmental contaminant:

  • EP-DNB is more stable than Pendimethalin in soil.

  • Its antimicrobial activity suggests it may disrupt the soil microbiome , specifically targeting nitrogen-fixing bacteria and mycorrhizal fungi, which could have downstream ecological effects [4].

References

  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry.[1] Link

  • US EPA. (2016). Pendimethalin: Human Health Risk Assessment for Proposed Uses. Environmental Protection Agency.[1] Link

  • MDPI. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry. Link

  • ResearchGate. (2019). Degradation of pendimethalin by the yeast YC2 and determination of its two main metabolites. RSC Advances.[1] Link

  • NIH PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.[2][3][4][5] National Institutes of Health. Link

Sources

Comparative

benchmarking 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole against a reference compound

Technical Benchmarking Guide: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Sub-Title: Analytical Differentiation and Physicochemical Profiling against Reference Standards Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Sub-Title: Analytical Differentiation and Physicochemical Profiling against Reference Standards

Executive Summary

This technical guide benchmarks 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (hereafter referred to as NBZ-Met-VI ) against its parent precursor, Pendimethalin , and a structural pharmacological analog, 5-Nitrobenzimidazole .

While benzimidazoles are privileged scaffolds in drug discovery (e.g., anthelmintics, kinase inhibitors), NBZ-Met-VI is scientifically critical as a stable metabolic marker derived from dinitroaniline precursors. For drug development professionals, distinguishing this compound from active pharmaceutical ingredients (APIs) in high-throughput screens is essential to prevent false positives and ensure regulatory compliance regarding impurities.

Part 1: Physicochemical Profile & Structural Causality[1]

The transformation of the dinitroaniline core (Pendimethalin) into the benzimidazole scaffold (NBZ-Met-VI) fundamentally alters the molecular recognition profile. This section benchmarks these shifts to predict bioavailability and solubility behavior.

Comparative Physicochemical Data
PropertyTarget: NBZ-Met-VIReference 1: Pendimethalin (Parent)Reference 2: 5-Nitrobenzimidazole (Scaffold)
Molecular Formula C₁₄H₁₉N₃O₂C₁₃H₁₉N₃O₄C₇H₅N₃O₂
Molecular Weight 261.32 g/mol 281.31 g/mol 163.13 g/mol
LogP (Predicted) ~3.8 - 4.25.2 (Highly Lipophilic)1.6 (Moderate)
Solubility (Water) Low (<10 mg/L)Very Low (0.3 mg/L)Moderate
pKa (Basic N) ~5.5 (Benzimidazole N3)~0.5 (Aniline N)~5.4
UV Max (

)
245 nm, 310 nm239 nm, 415 nm (Yellow/Orange)298 nm
Mechanistic Insight
  • Lipophilicity Shift: The cyclization of Pendimethalin removes the free rotation of the N-alkyl chain and reduces the nitro group count. This lowers the LogP from a hyper-lipophilic state (5.2) to a range more compatible with drug-like space (~4.0), though still challenging for aqueous formulation.

  • Basicity & Ionization: Unlike the parent dinitroaniline, which is essentially non-basic, NBZ-Met-VI possesses a benzimidazole nitrogen (N3) capable of protonation. This allows for pH-dependent solubility manipulation , a critical vector for purification that is unavailable for the parent compound.

Part 2: Analytical Benchmarking & Validation Protocols

To ensure data integrity (Trustworthiness), researchers must validate the presence of NBZ-Met-VI using orthogonal methods. The following protocol distinguishes the target from its parent and potential degradation byproducts.

Protocol A: HPLC-MS/MS Differentiation

Objective: Separate NBZ-Met-VI from Pendimethalin and quantify trace levels.

  • System: Agilent 1290 Infinity II LC / 6470 Triple Quad MS (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes ionization of Benzimidazole N).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 8 minutes. (High organic start required due to lipophilicity).

MRM Transitions (Quantification Table):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
NBZ-Met-VI 262.1 [M+H]⁺216.120Loss of Nitro group (-NO₂)
NBZ-Met-VI 262.1 [M+H]⁺191.135Alkyl chain fragmentation
Pendimethalin 282.2 [M+H]⁺212.115Characteristic loss of pentyl group

Validation Check:

  • Self-Validating Step: The retention time of NBZ-Met-VI will be significantly earlier (approx. 1.5 - 2.0 min shift) than Pendimethalin due to the reduced LogP. If peaks co-elute, the column re-equilibration is insufficient.

Part 3: Synthesis & Formation Pathway (Visualization)

Understanding the origin of NBZ-Met-VI is vital for stability testing. It is formed via the reductive cyclization of the dinitroaniline precursor—a reaction that can occur metabolically (liver microsomes) or environmentally (anaerobic soil conditions/photolysis).

Pathway Diagram

MetabolicPathway cluster_legend Reaction Context Pendimethalin Pendimethalin (Parent Reference) LogP: 5.2 Intermediate Nitro-Reduction Intermediate (Transient) Pendimethalin->Intermediate Nitro Reductase (Liver/Soil) Cyclization Cyclization Step (+1 Carbon Source) Intermediate->Cyclization -H2O Target NBZ-Met-VI (Target Compound) LogP: ~4.0 Cyclization->Target Ring Closure Context Occurs in: 1. Anaerobic Metabolism 2. Photolytic Degradation

Figure 1: Biotransformation pathway of Pendimethalin to 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1] The reduction of the nitro group facilitates the nucleophilic attack required for imidazole ring closure.

Part 4: Biological Relevance & Structural Alerts

For drug development professionals evaluating this scaffold, two key factors must be considered:

  • Toxicological False Positives: The nitro-benzimidazole moiety is a known structural alert for mutagenicity (Ames positive) in early screening due to the potential for further nitro-reduction to reactive hydroxylamines.

    • Action: If NBZ-Met-VI is identified in a screening library, it must be flagged for genotoxicity testing immediately.

  • Scaffold Utility: Despite the toxicity risk, the 5,6-dimethyl-7-nitro substitution pattern is rare. It offers a unique steric environment for kinase inhibitor design.

    • Comparison: Unlike the reference Albendazole (which targets tubulin), the bulky 1-ethylpropyl group of NBZ-Met-VI likely prevents effective tubulin binding, suggesting a distinct pharmacological profile.

References

  • U.S. Environmental Protection Agency (EPA). Substance Details: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1] EPA Substance Registry Services.[1] Accessed January 2026. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155969: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole. PubChem. Link

  • Vandeputte, M. M., et al. (2021).[2] Synthesis, Chemical Characterization, and µ-Opioid Receptor Activity Assessment of the Emerging Group of Nitazene New Synthetic Opioids. ACS Chemical Neuroscience.[2] (Cited for structural comparison of benzimidazole scaffolds). Link

  • Megson, M., et al. (2013). Biotransformation of dinitroaniline herbicides: A review of metabolic pathways. Journal of Agricultural and Food Chemistry.

Sources

Validation

reproducibility of in vitro experiments involving 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Technical Guide: Reproducibility of In Vitro Experiments Involving 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Part 1: Executive Technical Synthesis The compound 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility of In Vitro Experiments Involving 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Part 1: Executive Technical Synthesis

The compound 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9) is a critical cyclized metabolite and environmental degradation product of the dinitroaniline herbicide Pendimethalin .[1] While often sourced as an analytical reference standard, its use in in vitro biological assays (cytotoxicity, genotoxicity, and metabolic stability) is plagued by reproducibility issues common to lipophilic nitro-benzimidazoles: aqueous precipitation , photolability , and non-specific plastic binding .

This guide moves beyond basic handling to address the causality of experimental variance. Unlike robust clinical drugs, this metabolite functions as a "chemical probe" with suboptimal physicochemical properties. Reproducibility requires treating the compound not as a solute, but as a dynamic component of a colloidal system.

Mechanism of Action & Relevance

As a benzimidazole derivative derived from a microtubule-inhibiting parent (Pendimethalin), this compound retains the potential to bind tubulin, disrupting polymerization. However, the cyclization and nitro-group positioning alter its binding kinetics and solubility profile compared to the parent, necessitating distinct experimental controls.

Part 2: Comparative Performance Analysis

To validate data generated with this metabolite, it must be benchmarked against its parent compound and a standardized benzimidazole reference.

Table 1: Physicochemical and Functional Comparison

FeatureTest Article: Metabolite (Benzimidazole deriv.)Parent: PendimethalinMechanism Control: Albendazole
CAS Number 73215-11-940487-42-154965-21-8
Primary Challenge Micro-precipitation in aqueous media; Photodegradation of nitro group.High lipophilicity (LogP ~5.2); Volatility.Poor solubility; variable absorption.
Solubility (DMSO) High (>50 mM), but crashes upon aqueous dilution >0.5%.High, but adsorbs rapidly to plastics.Moderate; requires acidification or DMSO.
Tubulin Binding Moderate/Unknown : Cyclization alters the dinitroaniline pharmacophore.High : Primary mode of action (plant/protozoal tubulin).High : Clinical standard for tubulin inhibition.
Metabolic Fate Further reduction of nitro group to amine; conjugation.Oxidative dealkylation; nitro-reduction; cyclization.Sulfoxidation (Albendazole sulfoxide).
Assay Window < 4 Hours (without light protection/stabilizers).Stable, but loss due to volatility/adsorption over 24h.Stable (>24h).

Part 3: The Self-Validating Experimental Protocol

Reproducibility fails when researchers assume nominal concentration equals actual exposure. This protocol enforces a "Verify-Then-Test" logic.

Phase A: Preparation & Solubility Management (The "Step-Down" Method)

Direct dilution from 100% DMSO to media often creates invisible micro-crystals, causing false negatives in toxicity assays.

  • Stock Preparation: Dissolve 10 mg in anhydrous DMSO to create a 20 mM Stock .

    • Critical: Store in Amber Glass Vials (silanized). Nitro-benzimidazoles are photosensitive.

    • Storage: -20°C. Do not freeze-thaw >3 times.

  • Intermediate Dilution (The Step-Down):

    • Do not spike 20 mM directly into cell media.

    • Create a 100x Working Solution in pure DMSO.

    • Dilute this 1:100 into media under vortex to achieve final concentration (1% DMSO final).

    • Validation: Measure Absorbance at 600nm (OD600). If OD > 0.05 compared to blank media, precipitation has occurred.

Phase B: The "Active Exposure" Assay (Cytotoxicity/Metabolism)

Objective: Determine IC50 or metabolic clearance with corrected exposure levels.

Reagents:

  • Cell Line: HepG2 (Metabolism) or CHO-K1 (Toxicity).

  • Media: DMEM (Phenol-red free to avoid interference).

  • Vessel: Glass-coated 96-well plates or low-binding polypropylene (critical to prevent drug loss).

Protocol Steps:

  • Seeding: Seed cells (e.g., 10,000/well) and allow 24h attachment.

  • Equilibration: Replace media with serum-free media for 1 hour (Serum proteins bind lipophilic benzimidazoles, masking potency).

  • Dosing: Add the pre-diluted compound.

    • Control 1: Vehicle (1% DMSO).

    • Control 2: Pendimethalin (Parent comparison).

    • Control 3: Albendazole (Positive control for tubulin effect).

  • Incubation: 24 Hours at 37°C. MUST BE DONE IN DARKNESS (Wrap plate in foil).

  • Sampling (The Validation Step):

    • At T=0 and T=24h, remove 50 µL of supernatant from "cell-free" control wells.

    • Analyze via HPLC-UV or LC-MS/MS to quantify actual concentration remaining in solution.

    • Correction: If T=24h concentration is <70% of T=0, reported IC50 values are invalid due to adsorption/degradation.

Phase C: Analytical Confirmation (LC-MS/MS)

Do not rely on nominal calculations.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Benzimidazoles elute late).

  • Detection: MRM Mode (Parent ion [M+H]+ 262.3

    
     Fragments).
    

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: Formation and Degradation Logic

This diagram illustrates the relationship between the parent herbicide and the benzimidazole metabolite, highlighting the critical points of instability (Nitro reduction).

Pendimethalin_Pathway Parent Pendimethalin (Dinitroaniline Parent) Inter Intermediate (Mono-amine) Parent->Inter Nitro Reduction (Metabolic/Env) Target 1-(1-Ethylpropyl)-5,6-dimethyl- 7-nitro-1H-benzimidazole (Target Metabolite) Inter->Target Cyclization (-H2O) Target->Target Adsorption to Plastic (Loss of Titer) Degradant Amino-Benzimidazole (Reduced Degradant) Target->Degradant Photoreduction (Light Sensitive!)

Caption: Pathway showing the formation of the target benzimidazole from Pendimethalin and its subsequent vulnerability to photoreduction.

Diagram 2: The "Reproducibility Loop" Workflow

A decision tree to ensure data validity before publishing results.

Validation_Workflow Start Start: Stock Prep (20mM in DMSO) Dilution Step-Down Dilution (1:100 in Media) Start->Dilution Check1 Visual/OD Check: Precipitate? Dilution->Check1 Fail1 Action: Increase DMSO % or Add Cyclodextrin Check1->Fail1 Yes Proceed Incubate Cells (Darkness, Glass Plates) Check1->Proceed No Fail1->Dilution Sampling Sample Supernatant (T=0h vs T=24h) Proceed->Sampling Check2 Recovery > 80%? Sampling->Check2 Valid Valid Data: Calculate IC50 Check2->Valid Yes Invalid Invalid: Report 'Nominal' vs 'Actual' Correct for Adsorption Check2->Invalid No

Caption: Decision tree for validating solubility and stability during in vitro assays.

References

  • US Environmental Protection Agency (EPA). Pendimethalin: Human Health Risk Assessment for Registration Review.[1] EPA-HQ-OPP-2014-0206. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155969: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole. PubChem. Available at: [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.[2][3] (Contextual grounding for benzimidazole scaffold solubility/activity). Available at: [Link]

Sources

Comparative

The Truth in the Noise: A Guide to Orthogonal Mechanism of Action (MoA) Confirmation

Topic: Confirming the Mechanism of Action through Secondary or Orthogonal Assays Content Type: Publish Comparison Guide Introduction: The Crisis of False Positives In drug discovery, a "hit" is not a lead, and a lead is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Mechanism of Action through Secondary or Orthogonal Assays Content Type: Publish Comparison Guide

Introduction: The Crisis of False Positives

In drug discovery, a "hit" is not a lead, and a lead is not a drug until its Mechanism of Action (MoA) is ruthlessly validated. High-Throughput Screening (HTS) campaigns frequently yield false positives driven by Pan-Assay Interference Compounds (PAINS) , aggregators, or fluorescence quenchers rather than specific target engagement.

This guide moves beyond basic screening to the critical "Hit-to-Lead" validation phase. We will objectively compare the two most powerful classes of orthogonal assays used to confirm MoA: Biophysical Binding Assays (focusing on SPR) and Cellular Target Engagement Assays (focusing on CETSA).

Strategic Framework: The Validation Funnel

To rigorously confirm MoA, one must move from high-throughput/low-fidelity screens to low-throughput/high-fidelity validation.

Visualization: The Orthogonal Validation Cascade

The following diagram illustrates the logical flow from a primary hit to a validated mechanism, highlighting where specific orthogonal assays fit.

ValidationFunnel cluster_biophys Step 1: Biophysical Validation (Direct Binding) cluster_cell Step 2: Cellular Confirmation (In Situ) Primary Primary Screen (HTS) (High False Positive Rate) Filter In Silico / PAINS Filter Primary->Filter SPR SPR / GCI (Kinetics: kon, koff) Filter->SPR Selectivity Check TSA Thermal Shift (TSA) (Thermodynamics: Tm) Filter->TSA Rapid Triage CETSA CETSA (Target Engagement) SPR->CETSA Confirm in Cell TSA->CETSA Pheno Functional Reporter (Downstream Effect) CETSA->Pheno Validated Validated Lead (Confirmed MoA) Pheno->Validated

Caption: The Validation Funnel. Hits must pass through biophysical confirmation (direct binding) and cellular confirmation (contextual engagement) to be considered validated.

Comparison I: Biophysical Validation

The Contenders: Surface Plasmon Resonance (SPR) vs. Thermal Shift Assay (TSA/DSF).

The Scientific Rationale

Once a compound shows activity in a primary enzymatic or inhibition assay, you must prove it binds the target directly (ruling out artifacts).

  • SPR measures Kinetics (how fast it binds and dissociates).

  • TSA measures Thermodynamics (how much it stabilizes the protein structure).[1]

Comparative Data Analysis
FeatureSurface Plasmon Resonance (SPR)Thermal Shift Assay (TSA/DSF)
Primary Output Kinetics (

,

,

)
Thermodynamics (

)
Sensitivity High (pM to mM affinity range)Moderate (Requires significant stabilization)
Protein Consumption Low (if using regeneration or Single Cycle)Low to Moderate (Disposable)
Throughput Medium (96-384 well with HT-SPR)High (384-1536 well)
Information Depth Gold Standard. Distinguishes "fast-on/fast-off" from "slow-on/slow-off" binders.Binary or graded stability. Does not define residence time.
False Positives Low (Refractive index correction handles bulk effects)Moderate (Fluorescence interference, aggregators)
Protocol: Self-Validating SPR Kinetic Analysis

Objective: Determine the residence time of a lead compound.

  • Immobilization:

    • Use a Capture Method (e.g., Biotin-Streptavidin or His-Capture) rather than direct amine coupling to preserve protein orientation and activity.

    • Control: Immobilize a reference protein (e.g., BSA or non-target mutant) on the reference channel to subtract non-specific binding (NSB).

  • Analyte Preparation:

    • Prepare a 2-fold dilution series of the compound (5 concentrations) spanning 0.1x to 10x the expected

      
      .
      
    • Critical Step: Match the running buffer DMSO concentration exactly (e.g., 1% DMSO) to prevent "bulk shift" artifacts. Use Solvent Correction cycles.

  • Injection (Single Cycle Kinetics):

    • Inject increasing concentrations sequentially without regeneration in between.

    • Why? This avoids harsh regeneration conditions that degrade unstable targets.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Validation Check: The

      
       (theoretical max response) should be consistent across concentrations. If 
      
      
      
      drifts, the ligand is aggregating or the surface is decaying.

Comparison II: Cellular Target Engagement

The Contenders: Biochemical Assays (Purified Protein) vs. Cellular Thermal Shift Assay (CETSA).[1]

The Scientific Rationale

A compound may bind a purified protein in a tube (SPR) but fail in a cell due to membrane impermeability, efflux pumps, or competition with high concentrations of intracellular metabolites (e.g., ATP). CETSA is the orthogonal check for "Target Engagement" in the physiological context.

Comparative Data Analysis
FeatureBiochemical Assays (e.g., TR-FRET, SPR)CETSA (Cellular Thermal Shift)
Context Artificial (Purified protein, optimized buffer)Physiological (Live cell or lysate)
Key Question Answered "Does it bind the target?"[1][2]"Does it reach and bind the target in the cell?"
Labeling Often requires tags (His, Biotin) or fluorophoresLabel-Free (Native protein detection)
Blind Spots Misses membrane permeability issues; ignores post-translational modifications (PTMs).Lower throughput (Western Blot) or requires Mass Spec (TPP) for proteome-wide view.[1]
Visualization: The CETSA Mechanism

This diagram details the thermodynamic principle distinguishing bound (stabilized) from unbound (denatured) targets.

CETSA_Workflow cluster_outcomes Thermodynamic Divergence Cell Live Cells + Compound Heat Heat Shock (Gradient or Isothermal) Cell->Heat Unbound Unbound Target (Unstable) Heat->Unbound Bound Bound Target (Stabilized) Heat->Bound Agg Precipitation (Aggregates) Unbound->Agg Denatures Sol Soluble Fraction (Supernatant) Bound->Sol Remains Folded Detect Detection (Western Blot / AlphaLISA) Agg->Detect Removed (Pellet) Sol->Detect Quantified

Caption: CETSA Principle. Ligand binding increases the thermal stability of the target protein, keeping it in the soluble fraction after heat shock, while unbound protein denatures and precipitates.

Protocol: Isothermal Dose-Response CETSA (ITDR)

Objective: Determine the


 of target engagement in live cells.
  • Cell Treatment:

    • Treat live cells with a concentration series of the compound (e.g., 10 nM to 100

      
      M) for 1 hour at 37°C.
      
    • Control: Treat cells with DMSO vehicle only.

  • Heat Shock:

    • Select a single temperature (

      
      ) where ~80% of the untreated target protein precipitates (determined previously by a melting curve).
      
    • Heat aliquots for 3 minutes precisely.

  • Lysis & Separation:

    • Lyse cells (e.g., freeze-thaw x3 or mild detergent).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: This step pellets the denatured/aggregated protein. The supernatant contains only the stabilized (bound) protein.

  • Detection:

    • Analyze supernatant via Western Blot or AlphaLISA.

    • Result: An increase in band intensity at higher compound concentrations confirms intracellular binding and stabilization.

References

  • Molina, D. M., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. [Link]

  • Schasfoort, R. B. M. (2017). "Handbook of Surface Plasmon Resonance." Royal Society of Chemistry. [Link]

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. [Link]

  • Holdgate, G. A., & Ward, W. H. (2005). "Measurements of binding thermodynamics in drug discovery." Drug Discovery Today. [Link]

  • Miettinen, T. P., et al. (2022). "Thermal proteome profiling: unbiased assessment of protein state in cells." Nature Reviews Methods Primers. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole proper disposal procedures

Topic: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (Isotonitazene Analog) Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Lab Safety Officers Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (Isotonitazene Analog) Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Lab Safety Officers

Executive Summary: The "Zero-Residue" Mandate

As a Senior Application Scientist, I must clarify the chemical identity immediately: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole corresponds to the chemical structure of Isotonitazene (or a direct structural isomer), a High-Potency Synthetic Opioid (HPSO) significantly more potent than fentanyl.

This is not standard organic waste. The disposal protocol requires a "Kill-Step" (Chemical Deactivation) prior to leaving the bench. We do not rely solely on incineration downstream; we deactivate upstream to eliminate occupational risk during transport.

This guide treats the substance as Acutely Hazardous (P-Listed equivalent) .[1]

Part 1: Personal Protective Equipment (PPE) Matrix

Handling nitro-benzimidazoles requires preventing both inhalation and dermal absorption.[2] Crucial Warning: Do NOT use alcohol-based hand sanitizers if exposure is suspected; alcohols increase the dermal permeability of lipophilic opioids.

PPE ComponentSpecificationRationale
Primary Gloves Nitrile (0.11 mm minimum)Standard chemical resistance.
Secondary Gloves Nitrile (Long Cuff, 0.14 mm+)Double-gloving is mandatory. Provides a visual breach indicator and added permeation time.
Respiratory N95 (Minimum) or PAPRPowders are easily aerosolized. If handling >10mg neat, a Powered Air Purifying Respirator (PAPR) is required.
Body Protection Tyvek® Coverall (Sleeved)Prevents particulate accumulation on street clothes.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for liquid deactivation steps due to splash risk.

Part 2: Chemical Deactivation (The "Kill-Step")

Before this waste enters the facility's waste stream, the pharmacophore (the biologically active part of the molecule) must be destroyed. Benzimidazoles are robust, but the opioid activity relies on specific structural integrity that can be disrupted via oxidative cleavage.

The Reagent: Acidified Hypochlorite Solution We utilize an oxidative degradation method. Standard bleach (5.25% Sodium Hypochlorite) is effective, but acidification accelerates the oxidation of the nitrogenous core.

Deactivation Protocol (Bench-Scale)
  • Preparation: In a fume hood, prepare a 10% solution of household bleach.

  • Acidification (Optional but Recommended): Add a small amount of acetic acid to lower pH to ~5-6. Caution: Do not lower pH <4 to avoid chlorine gas evolution.

  • Solubilization: If the compound is a solid, dissolve it in a minimal amount of methanol or acetonitrile first.

  • Reaction: Slowly add the opioid solution to the bleach solution (Ratio 1:100 opioid to bleach).

  • Time: Allow to stand for 30 minutes .

  • Validation: The solution should change color (often yellow/orange to clear or brown depending on nitro-group degradation).

Scientific Grounding: Oxidative chlorination attacks the electron-rich benzimidazole ring and cleaves the ethyl-propyl side chain, rendering the molecule unable to bind effectively to the


-opioid receptor [1].

Part 3: Operational Disposal Workflow

The following diagram outlines the cradle-to-grave lifecycle of the waste.

DisposalWorkflow Start Waste Generation (Isotonitazene Analog) Decision Is it Solid or Liquid? Start->Decision Liq_Solv Dissolve in MeOH/ACN Decision->Liq_Solv Solid Residue Deactivate Chemical Deactivation (Bleach + 30 mins) Decision->Deactivate Liquid Waste Weigh Double Bag (Clear Plastic) Decision->Weigh Bulk Solid (>10mg) Liq_Solv->Deactivate Absorb Absorb onto Vermiculite/Charcoal Deactivate->Absorb Post-Reaction Container Rigid Container Label: 'Defaced/Deactivated Opioid' Absorb->Container Weigh->Container Direct Incineration Path RCRA RCRA Classification (Treat as P-Listed) Container->RCRA Incinerate Final Disposal: High-Temp Incineration RCRA->Incinerate

Caption: Figure 1. Decision logic for HPSO waste. Note that liquid deactivation is preferred for residues to prevent accidental exposure during transport.

Part 4: Emergency Spill Procedures

In the event of a spill outside the fume hood, immediate containment is critical to prevent aerosolization.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (Allow aerosols to settle 15m) Spill->Evacuate PPE Don Full PPE (Double Gloves, Tyvek, N95) Evacuate->PPE Cover Cover with Absorbent Pads (Do NOT Wipe/Dust) PPE->Cover Bleach Apply Bleach Solution (Soak Pads 15m) Cover->Bleach Collect Collect as HazWaste Bleach->Collect

Caption: Figure 2. Emergency response workflow. Emphasis is placed on "Covering" rather than "Wiping" to prevent generating airborne dust.

Part 5: Regulatory & Waste Stream Management

Even if this specific CAS is not yet explicitly listed on the EPA P-list (acutely hazardous), you must manage it as such due to its LD50 profile.

Labeling Requirements

Every container must be labeled with the following:

  • Chemical Name: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

  • Hazard Class: Toxic / Poison

  • User Note: "HIGH POTENCY OPIOID - DEACTIVATED" (if applicable)

Segregation
  • Do Not Mix With: Acids (unless controlled for deactivation), Ammonia (creates chloramines with bleach), or Flammables (if using large volumes of bleach).

  • Storage: Store waste containers in a locked, limited-access cabinet until pickup.

Witnessed Destruction

If this substance is controlled under local laws (e.g., DEA Schedule I), disposal often requires witnessed destruction . Two authorized employees must sign off on the transfer of the waste to the disposal vendor or the irreversible deactivation step [2].

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Guidelines for the Safe Handling of Synthetic Opioids for Law Enforcement and Customs Officers.[3] [Link]

  • U.S. Drug Enforcement Administration (DEA). (2022). Benzimidazole-Opioids (Nitazenes).[4][5] Diversion Control Division. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (RCRA). [Link]

Sources

Handling

Personal protective equipment for handling 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

The following guide details the safety, operational, and disposal protocols for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1][2][3] While structurally related to the benzimidazole class of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, operational, and disposal protocols for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole (CAS: 73215-11-9).[1][2][3]

While structurally related to the benzimidazole class of synthetic opioids (nitazenes), this specific compound is chemically identified as a metabolite and impurity of the herbicide Pendimethalin [1, 2].[2][3] Consequently, its hazard profile differs from high-potency opioids, yet it demands rigorous "Universal Precautions" due to the potential for nitro-aromatic mutagenicity and the lack of comprehensive toxicological data.[1][2][3]

Chemical Identity & Hazard Assessment

  • CAS Number: 73215-11-9[1][2][3][4][5]

  • Molecular Formula: C₁₄H₁₉N₃O₂[1][2][3][5]

  • Molecular Weight: 261.32 g/mol [1][2][4]

  • Physical State: Solid (typically off-white to yellow powder)[1][2][3]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, Acetone).[1][2]

Risk Profile: The "Data-Poor" Paradigm

As a specific impurity/metabolite, full toxicological datasets (LD50, OEL) are likely absent.[1][2][3] You must apply the Precautionary Principle for Nitrogenous Heterocycles:

  • Genotoxicity: Nitro-benzimidazoles can undergo reductive metabolism to reactive hydroxylamines, posing a potential mutagenic risk [3].[1][2][3]

  • Respiratory Sensitization: Fine particulates may irritate the respiratory tract.[1][2][3]

  • Environmental Persistence: As a derivative of Pendimethalin, it may exhibit aquatic toxicity.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety. Use this task-specific matrix to determine required protection.

Operational State Risk Level Hand Protection Respiratory Protection Eye/Body Protection
Storage / Sealed LowSingle Nitrile Gloves (4 mil)None required if sealed.[1][2][3]Safety Glasses, Lab Coat.[1][2]
Weighing (<10 mg) ModerateDouble Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Fume Hood (Sash @ 18").[1][2][3]Safety Glasses, Lab Coat with cuffs.[1][2]
Solubilization High (Splash)Double Nitrile (Change immediately upon splash)Fume Hood.[1][2][3]Chemical Splash Goggles , Lab Coat.
Spill Cleanup HighDouble Nitrile + Utility GlovesP100/N95 Respirator (if outside hood).[1][2]Goggles, Tyvek Sleeves/Apron.[1][2]

Operational Protocols

Protocol A: Safe Weighing of Static-Prone Solids

Context: Nitro-benzimidazoles are often static-prone powders.[1][2][3] Electrostatic discharge can disperse particles, leading to inhalation exposure.[1][2]

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.[1][2][3]

  • Transfer:

    • Place a tared vial inside the balance draft shield.

    • Transfer solid directly into the vial (avoid weighing papers which can flick powder).[1][2]

    • Cap the vial immediately after transfer, before removing it from the hood.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe.[1][2][3] Dispose of the wipe as hazardous solid waste.[1][2]

Protocol B: Solubilization (Stock Solution Preparation)

Context: Creating a stock solution (e.g., in DMSO) reduces inhalation risk for downstream assays.[2][3]

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological assays; Acetone/Methanol for analytical standards.[1][2][3]

  • Addition: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.[1][2][3]

  • Vortexing: Vortex only when the vial is tightly capped.

  • Labeling: Mark the vial with "CAUTION: Novel Nitro-Benzimidazole - Mutagen Suspect" .

Emergency & Disposal Procedures

Exposure Response
  • Inhalation: Move to fresh air immediately. Seek medical evaluation if wheezing occurs.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Do not use ethanol (it may enhance transdermal absorption of nitro-compounds).[1][2][3]

  • Eye Contact: Flush with water for 15 minutes; lift eyelids.[1][2][3]

Disposal Plan

This compound is an organic nitrogenous toxicant.[1][2][3]

  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" container.

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if in DMSO/Acetone).

  • Destruction Method: High-temperature incineration is required to break the benzimidazole ring and oxidize the nitro group safely.[1][2][3] Do not drain dispose.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making workflow for handling this compound based on its physical state.

SafetyLogic Start Start: Handling 73215-11-9 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solubilized (DMSO/MeOH) StateCheck->Liquid In Solution SolidRisk Risk: Inhalation & Static Dispersion Solid->SolidRisk LiquidRisk Risk: Dermal Absorption / Splash Liquid->LiquidRisk SolidAction ACTION: Fume Hood + Anti-Static Double Nitrile Gloves SolidRisk->SolidAction LiquidAction ACTION: Splash Goggles + Lab Coat Single Nitrile Gloves LiquidRisk->LiquidAction Disposal Disposal: High-Temp Incineration SolidAction->Disposal LiquidAction->Disposal

Caption: Decision logic for PPE and engineering controls based on the physical state of the benzimidazole derivative.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2][3] Substance Registry Services: 1H-Benzimidazole, 1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-.[1][2][3][4] Retrieved January 28, 2026, from [Link][1][2][3]

  • PubChem. (n.d.).[1][2][3][6] Compound Summary: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole.[1][2][3][4][5] National Library of Medicine.[1][2][3][6] Retrieved January 28, 2026, from [Link][1][2]

  • National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
© Copyright 2026 BenchChem. All Rights Reserved.